Product packaging for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane(Cat. No.:CAS No. 661470-56-0)

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1390849
CAS No.: 661470-56-0
M. Wt: 99.13 g/mol
InChI Key: DIQOUXNTSMWQSA-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B1390849 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane CAS No. 661470-56-0

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOUXNTSMWQSA-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization and Solubility Determination of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride

Executive Summary

This compound hydrochloride is a pivotal bicyclic scaffold used as an intermediate in the synthesis of novel, biologically active compounds.[1][2] Its structural rigidity and stereochemistry make it a valuable building block in medicinal chemistry. However, successful application in drug discovery and development hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. Poor solubility can impede in vitro screening, lead to erroneous biological data, and present significant challenges for formulation and bioavailability.[3]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the solubility of this compound hydrochloride. Eschewing a simple data sheet, this document details the theoretical underpinnings and provides robust, field-proven experimental protocols for determining both kinetic and thermodynamic solubility. By explaining the causality behind experimental choices and integrating self-validating systems, this guide empowers researchers, chemists, and drug development professionals to generate reliable solubility data, enabling informed decisions in the progression of drug candidates.

Part 1: Physicochemical Profile and Structural Considerations

The solubility of a compound is intrinsically linked to its molecular structure. This compound hydrochloride possesses distinct features that govern its behavior in various solvent systems.

The core is a bicyclo[2.2.1]heptane system, which imparts conformational rigidity.[4] The inclusion of an oxygen atom creates an ether linkage, while the nitrogen atom introduces a secondary amine.[4][5] It is the basicity of this amine that is most critical to its solubility profile. As a hydrochloride salt, the secondary amine is protonated, forming an ammonium ion. This transformation from a neutral free base to a charged salt dramatically increases the molecule's polarity and its propensity to dissolve in aqueous media.[4][6] This is a fundamental principle leveraged in pharmaceutical sciences to enhance the water solubility of amine-containing active pharmaceutical ingredients (APIs).[6]

PropertyValue / PredictionSignificance for Solubility
Molecular Formula C₅H₁₀ClNOProvides the elemental composition.[7]
Molecular Weight 135.59 g/mol Influences diffusion and dissolution rates.[8][9]
CAS Number 601515-79-1Unique chemical identifier.[7]
Form Hydrochloride SaltThe protonated amine significantly enhances aqueous solubility compared to the free base.[4]
Predicted pKa ~7.5 - 8.5The pH at which the protonated amine and free base are in equilibrium. Solubility will be highly pH-dependent, increasing dramatically at pH values below the pKa.[10]
Predicted LogP < 0The negative value indicates a preference for aqueous phases over lipid phases (hydrophilicity), consistent with a small, charged molecule.

Part 2: The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, not all solubility measurements are equal. The choice between kinetic and thermodynamic assessment is dictated by the stage of research and the specific question being asked.[11]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[12][13] It measures the concentration at which the compound precipitates out of a supersaturated solution. This high-throughput method is ideal for the early stages of discovery (e.g., hit-to-lead) to quickly flag compounds that may have solubility liabilities in initial biological assays.[3][11]

  • Thermodynamic Solubility represents the true equilibrium solubility of a compound.[14] It is measured by adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium over an extended period (typically 24 hours or more).[10][12] This value is lower than or equal to the kinetic solubility and is critical for later-stage development, including lead optimization, formulation, and predicting in vivo absorption.[11]

G cluster_0 Drug Discovery Stage cluster_1 Decision & Rationale cluster_2 Assay Choice Early Discovery\n(HTS, Hit-to-Lead) Early Discovery (HTS, Hit-to-Lead) Is rapid screening needed for many compounds? Rapid screening for many compounds? Early Discovery\n(HTS, Hit-to-Lead)->Is rapid screening needed for many compounds? Lead Optimization / Preclinical Lead Optimization / Preclinical Is rapid screening needed for many compounds?->Lead Optimization / Preclinical No Kinetic Measure Kinetic Solubility (High-throughput, DMSO stock) Is rapid screening needed for many compounds?->Kinetic Yes Is true equilibrium solubility\nneeded for formulation? True equilibrium solubility for formulation/PK? Thermo Measure Thermodynamic Solubility (Shake-flask, solid compound) Is true equilibrium solubility\nneeded for formulation? ->Thermo Yes Lead Optimization / Preclinical->Is true equilibrium solubility\nneeded for formulation?

Caption: Decision workflow for selecting the appropriate solubility assay.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be robust and self-validating. The use of positive controls with known solubility characteristics (e.g., Nicardipine, Haloperidol) is mandatory for assay validation.[3]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the gold standard.[10]

Objective: To determine the maximum concentration of this compound hydrochloride that can be dissolved in a given solvent system at equilibrium.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure a saturated solution is formed. After separating the undissolved solid, the concentration of the supernatant is quantified.[12]

Materials:

  • This compound hydrochloride (solid powder)

  • Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2)[14]

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters

  • Analytical balance

  • HPLC-UV or LC-MS/MS system for quantification[14]

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into a glass vial.

    • Expert Insight: Using more compound than can possibly dissolve is essential. Visual confirmation of excess solid at the end of the experiment is a key quality control step.[10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired pre-warmed solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24 hours.

    • Expert Insight: A 24-hour incubation is typically sufficient to reach equilibrium.[12] For compounds with high crystal lattice energy, a time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes for solids to settle. Carefully collect the supernatant. Clarify the supernatant by either:

    • Centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) and collecting the clear liquid.

    • Filtering through a chemical-resistant 0.22 µm syringe filter. Discard the first few drops to avoid adsorptive losses.

  • Quantification: Prepare a standard curve of the compound in the chosen solvent. Dilute the clarified supernatant into the analytical range of the standard curve and analyze using a validated HPLC-UV or LC-MS/MS method.[14]

  • Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This value represents the thermodynamic solubility.

G A 1. Add excess solid compound to vial B 2. Add precise volume of solvent A->B C 3. Equilibrate on shaker (24h, 25°C) B->C D 4. Visual Check: Is excess solid present? C->D E 5. Separate solid/liquid (Centrifuge or Filter) D->E Yes I STOP: Invalid Result D->I No F 6. Dilute supernatant E->F G 7. Quantify concentration (LC-MS or HPLC-UV) F->G H Result: Thermodynamic Solubility G->H

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput assay is suited for early-stage screening.[13]

Objective: To rapidly estimate the solubility of this compound hydrochloride upon its addition from a DMSO stock solution into an aqueous buffer.

Principle: A concentrated DMSO stock solution of the compound is serially diluted in an aqueous buffer in a microtiter plate. The concentration at which the compound precipitates is detected by an increase in light scattering (turbidity), measured by a nephelometer or plate reader.[3][13]

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well or 384-well clear microtiter plates

  • Plate reader with turbidimetry or nephelometry capability[13]

  • Acoustic dispenser or multichannel pipettes

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in 100% DMSO.[3]

  • Plate Setup: Dispense the aqueous buffer into the wells of the microtiter plate.

  • Compound Addition: Using an automated liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells.

    • Expert Insight: Maintaining a low and consistent final DMSO concentration is critical, as DMSO itself can act as a co-solvent and artificially inflate the measured solubility.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[13]

  • Measurement: Measure the turbidity (light scattering or absorbance) of each well using a plate reader.

  • Data Analysis: Plot the turbidity signal against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal rises significantly above the baseline, indicating the onset of precipitation.[3]

G A 1. Prepare 20 mM stock in DMSO C 3. Add stock solution to buffer to create concentration gradient A->C B 2. Dispense aqueous buffer to 96-well plate B->C D 4. Incubate plate (2h, 25°C) C->D E 5. Measure turbidity (Light Scattering) D->E F 6. Plot turbidity vs. concentration E->F G Result: Kinetic Solubility F->G

Caption: Workflow for the turbidimetric kinetic solubility assay.

Part 4: Data Interpretation and Application

The solubility data generated from these protocols are not merely numbers; they are actionable insights that guide the drug discovery process.

  • For Medicinal Chemists: If kinetic solubility is below the concentration required for primary biological assays (e.g., <10 µM), the biological data may be unreliable. This flags the need for structural modifications to improve solubility or for the biology team to adapt their assay conditions.

  • For Formulation Scientists: The thermodynamic solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) is paramount.[14] This data, combined with the pKa, is used to build a pH-solubility profile, which predicts how the compound will dissolve throughout the gastrointestinal tract and informs the selection of formulation strategies (e.g., salt forms, amorphous dispersions) to enhance oral bioavailability.

  • For Process Chemists: Understanding solubility in various organic solvents is crucial for designing efficient crystallization and purification processes. While not the focus of this guide, the principles of the shake-flask method can be adapted to measure solubility in organic solvents.[15][16]

Conclusion

This compound hydrochloride is a compound of significant interest for synthetic and medicinal chemistry. A quantitative understanding of its solubility is not an academic exercise but a prerequisite for its successful application. By differentiating between kinetic and thermodynamic solubility and employing the robust, validated protocols detailed in this guide, researchers can generate high-quality, reliable data. This enables a proactive, data-driven approach to addressing potential development challenges, ultimately accelerating the journey from a promising molecular scaffold to a viable drug candidate.

References

A Technical Guide to the Discovery and Synthesis of Novel Bicyclic Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Bicyclic Heterocycles in Modern Medicine

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1][2] Among these, bicyclic heterocycles represent a class of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced potency and selectivity, making them indispensable in drug discovery.[3][4]

The significance of this structural class is underscored by its prevalence in numerous FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[3][4][5][6][7] For instance, pyrimidine-fused bicyclic heterocycles are core components of 22 different anticancer drugs currently in clinical use.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the modern strategies employed in the rational design, synthesis, and characterization of these vital compounds. We will explore the causality behind experimental choices, from computational design to the selection of cutting-edge synthetic methodologies and rigorous structural validation.

Chapter 1: The Blueprint: Rational Design and Discovery

The journey to a novel therapeutic agent begins with the design of the core scaffold. The goal is to create molecules with optimal structural and electronic properties to interact favorably with a specific biological target.

The "Privileged Scaffold" Philosophy

The concept of privileged scaffolds is a cornerstone of modern medicinal chemistry. These are molecular frameworks that, due to their specific geometry and arrangement of heteroatoms, are recognized by multiple biological receptors. Bicyclic systems like quinolines, benzimidazoles, and pyrrolopyrimidines are classic examples.[7] Their inherent rigidity reduces the entropic penalty upon binding to a target protein, while the embedded heteroatoms provide key hydrogen bond donors and acceptors for molecular recognition. The strategic functionalization of these core scaffolds allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.

Computational Chemistry in Scaffold Design

Before a single flask is warmed, computational modeling plays a crucial role in prioritizing synthetic targets. Structure-activity relationship (SAR) models and in silico screening of virtual libraries against protein binding sites help identify promising bicyclic cores.[8] This data-driven approach minimizes trial-and-error synthesis, conserving resources and accelerating the discovery timeline.

G cluster_0 Discovery & Design Phase cluster_1 Synthesis & Validation Phase a Target Identification & Validation c Privileged Scaffold Selection a->c b Computational Screening (Virtual Libraries) d In Silico ADME/Tox Prediction b->d c->b e Synthetic Route Design d->e f Chemical Synthesis & Purification e->f g Structural Elucidation (NMR, MS, X-ray) f->g h Biological Screening & SAR Analysis g->h h->b Iterative Refinement

Caption: A generalized workflow for modern drug discovery, integrating computational design with synthesis and biological evaluation.

Chapter 2: The Forge: Modern Synthetic Strategies

The ability to efficiently construct diverse and complex bicyclic heterocycles is critical. Modern organic synthesis has moved beyond classical methods, embracing powerful catalytic systems that offer unparalleled efficiency, selectivity, and atom economy.

Transition-Metal Catalysis: The Powerhouse of Modern Synthesis

Catalysis using transition metals (e.g., Rhodium, Palladium, Gold, Copper) has revolutionized the construction of heterocyclic systems. These methods enable bond formations that were previously considered impossible or impractical.

One of the most significant advances is direct C-H functionalization.[9] This strategy avoids the lengthy preparation of pre-functionalized starting materials (e.g., organohalides or boronic acids) by directly converting a C-H bond into a C-C or C-heteroatom bond. Rhodium(III)-catalyzed C-H activation, for example, has emerged as a powerful tool for synthesizing fused[10][11]-bicyclic heterocycles with a ring-junction nitrogen.[12] The reaction proceeds through a chelation-assisted mechanism where a directing group on the substrate coordinates to the metal center, positioning it to selectively activate a nearby C-H bond. This approach is highly convergent and allows for the rapid assembly of complex cores.[12][13]

G Cat [Rh(III)] Catalyst IntermediateA Rhodacycle Intermediate 'A' Cat->IntermediateA C-H Activation Substrate Substrate (e.g., Alkenyl Azole) Substrate->IntermediateA IntermediateB Intermediate 'B' IntermediateA->IntermediateB Migratory Insertion Partner Coupling Partner (e.g., Alkyne) Partner->IntermediateB IntermediateC Intermediate 'C' IntermediateB->IntermediateC Reductive Elimination IntermediateC->Cat Catalyst Regeneration Product Bicyclic Heterocycle Product IntermediateC->Product Tautomerization/ Aromatization

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation and annulation to form a bicyclic heterocycle.[12]

Domino reactions are highly efficient processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates.[14][15] Palladium- and gold-catalyzed domino cyclizations are particularly effective for constructing bicyclic nitrogen heterocycles from readily available starting materials like propargyl bromides.[11][16] This approach rapidly builds molecular complexity, significantly reducing synthesis time, solvent waste, and purification efforts, aligning with the principles of green chemistry.[14]

Multicomponent Reactions (MCRs)

MCRs are one-pot reactions where three or more starting materials are combined to form a product that contains portions of all the initial components.[17][18] This strategy is exceptionally powerful for building libraries of diverse compounds for high-throughput screening.[10] The sequencing of an MCR followed by a cyclization step provides rapid access to a vast array of heterocyclic scaffolds.[10] For example, pyrano[2,3-d]pyrimidine cores can be efficiently synthesized via one-pot, three-component reactions of an aldehyde, malononitrile, and barbituric acid.[19]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and sustainable method for forging chemical bonds.[20] This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under ambient conditions.[20][21] This has enabled novel cycloaddition pathways, such as the intramolecular [2+2] cycloaddition of imino-alkynes to synthesize pyrrolizidinones and other medicinally important bicyclic N-heterocycles.[22] This approach avoids harsh reagents and high temperatures, offering a greener alternative to traditional synthetic methods.[23][24]

Synthetic Strategy Core Principle Key Advantages Representative Metals/Catalysts
C-H Activation Direct functionalization of C-H bonds.High atom economy, reduced number of synthetic steps, access to novel disconnections.[9][12]Rh, Pd, Ru, Cu
Domino Reactions Multiple bond-forming reactions in a single operation.High efficiency, rapid increase in molecular complexity, reduced waste.[14][25]Pd, Au, Co
Multicomponent Reactions Three or more reactants combine in one pot.High diversity generation, operational simplicity, convergent synthesis.[10][17][26]Often catalyst-free or organocatalyzed.
Photoredox Catalysis Use of visible light to generate reactive intermediates.Mild reaction conditions, high functional group tolerance, sustainable energy source.[20][22][23]Ru, Ir, Organic Dyes (Eosin Y)

Chapter 3: The Proof: Rigorous Structural Elucidation

The unambiguous determination of a newly synthesized compound's structure is non-negotiable. A combination of modern spectroscopic techniques is employed to provide a self-validating system of proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules in solution.[27] While 1D ¹H and ¹³C spectra provide initial information, a suite of 2D NMR experiments is required for definitive characterization of complex bicyclic systems.[28]

2D NMR Technique Information Provided Application in Bicyclic Heterocycle Analysis
COSY / TOCSY ¹H-¹H correlations through bonds (2-3 bonds for COSY; entire spin system for TOCSY).Mapping out proton spin systems within each ring of the bicyclic structure.[28]
HSQC / HMQC Direct ¹H-¹³C correlations (one bond).Assigning protons to their directly attached carbons.[28][29]
HMBC Long-range ¹H-¹³C correlations (2-4 bonds).The critical experiment for connecting different fragments across quaternary carbons or heteroatoms, confirming the bicyclic ring fusion and substituent placement.[28][29]

graph G {
layout=neato;
node [shape=box, style="filled", fontname="Arial", fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [color="#5F6368"];

// Nodes A [label="Isolated Compound", pos="0,3!", fillcolor="#34A853"]; B [label="1D NMR\n(¹H, ¹³C)", pos="-2,1.5!"]; C [label="2D NMR", pos="2,1.5!"]; D [label="Mass Spec (HRMS)", pos="0,0!"]; E [label="COSY/TOCSY\n(H-H Connectivity)", pos="1,0!"]; F [label="HSQC\n(Direct C-H)", pos="2,0!"]; G [label="HMBC\n(Long-Range C-H)", pos="3,0!"]; H [label="Final Structure", pos="0,-1.5!", fillcolor="#EA4335"];

// Edges A -- B; A -- C; A -- D; C -- E; C -- F; C -- G; B -- H; D -- H; E -- H; F -- H; G -- H; }

Caption: A logical workflow for the structural elucidation of a novel compound using multiple spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact molecular weight, allowing for the unambiguous determination of the compound's molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure, corroborating data from NMR.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural proof. It delivers an absolute, three-dimensional structure of the molecule, confirming connectivity, stereochemistry, and conformation without ambiguity.

Chapter 4: Case Study & Experimental Protocol

To illustrate the practical application of these principles, we will detail a protocol for the synthesis of an imidazo[1,2-c]pyrimidine, a privileged bicyclic scaffold, adapted from methodologies involving Rh(III)-catalyzed C-H functionalization.[12]

Synthesis of 2,7-dimethylimidazo[1,2-c]pyrimidine (7h)

This protocol describes the annulation of an alkenyl imidazole with a dioxazolone, followed by an acid-mediated cyclization.

Step 1: Rh(III)-Catalyzed C-H Amidation

  • Setup: To an oven-dried 25 mL Schlenk tube, add 1-(prop-1-en-2-yl)-1H-imidazole (1.0 mmol, 1.0 equiv.), 5-methyl-1,4,2-dioxazol-3-one (1.2 mmol, 1.2 equiv.), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.10 mmol, 10 mol%).

  • Solvent: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture at 80 °C for 5 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove metal salts. Concentrate the filtrate under reduced pressure. The crude enamide intermediate is typically used in the next step without further purification.

    • Self-Validation Checkpoint: An aliquot analyzed by LC-MS should show a major peak corresponding to the mass of the intermediate enamide.

Step 2: Acid-Catalyzed Cyclization

  • Setup: Transfer the crude enamide from Step 1 to a 25 mL round-bottom flask.

  • Solvent/Reagent: Add 5.0 mL of glacial acetic acid.

  • Reaction: Heat the mixture at 100 °C for 16-24 hours. The cyclization to the final product occurs during this step.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bicyclic product.

    • Final Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, matching literature values where available.

Conclusion and Future Outlook

The discovery and synthesis of novel bicyclic heterocyclic compounds remain at the forefront of medicinal chemistry and drug development. Modern synthetic strategies, particularly those leveraging transition-metal catalysis, multicomponent reactions, and photoredox catalysis, have dramatically expanded the accessible chemical space. These methods provide unprecedented control over selectivity and efficiency, enabling the construction of highly complex and diverse molecular architectures. The continued integration of computational design with these advanced synthetic tools will undoubtedly accelerate the identification of next-generation therapeutics, providing innovative solutions to pressing global health challenges.

References

The Architect's Toolkit: A Guide to Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the precise control of molecular three-dimensionality is not merely an academic exercise but a critical determinant of function and safety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral building blocks and their strategic application in asymmetric synthesis. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices, offering field-proven insights into the selection and utilization of these vital molecular scaffolds. This guide is structured to serve as a self-validating system, grounding key mechanistic claims and protocols in authoritative, verifiable sources.

The Chirality Mandate: Why Three-Dimensionality Matters

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental tenet of biological systems.[1] Enzymes, receptors, and nucleic acids are themselves chiral, creating a biological landscape where stereochemistry dictates molecular recognition.[2] Consequently, the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The imperative to produce single-enantiomer drugs has driven the evolution of asymmetric synthesis, a field dedicated to creating specific stereoisomers.[3] At the heart of this endeavor lie chiral building blocks: enantiomerically pure compounds that serve as foundational units for constructing complex chiral molecules.[1][2] Their use can circumvent the need for challenging resolution steps and introduce stereochemical information at the outset of a synthetic sequence, enhancing overall efficiency.[1]

Sourcing Chirality: A Strategic Overview

The generation of enantiopure compounds relies on a diverse set of strategies, each with its own inherent advantages and limitations. The choice of strategy is a critical decision point in any synthetic campaign, dictated by factors such as the structure of the target molecule, cost, scalability, and available expertise.

The "Chiral Pool": Nature's Endowment

The simplest and often most cost-effective approach is to harness the chirality that nature provides.[4][5] The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[4][6]

  • Amino Acids: With their diverse side chains and defined stereocenters, amino acids are premier chiral building blocks.[7][8]

  • Carbohydrates: The rich stereochemical diversity of sugars provides a versatile platform for the synthesis of complex polyketides and other natural products.

  • Terpenes and Alkaloids: These natural products offer more complex chiral scaffolds, often serving as advanced starting materials for total synthesis.[6][9] For instance, the antiviral drug Tamiflu® was famously synthesized using quinic acid, a natural compound, as the chiral starting material.[6]

The primary advantage of chiral pool synthesis is the direct incorporation of pre-existing stereocenters.[4] However, the structural diversity of the chiral pool is finite, and the desired enantiomer may not always be readily available.[7]

Architecting Asymmetry: Key Synthetic Strategies

When the chiral pool is insufficient, chemists must actively create chirality. Modern asymmetric synthesis employs a sophisticated toolkit of methods to achieve this, broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches.

Chiral Auxiliaries: A Temporary Guiding Hand

One of the most reliable strategies involves the temporary attachment of a chiral auxiliary to an achiral substrate.[10][11] This auxiliary acts as a "steering group," directing subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.[11][12] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[11]

The Evans aldol reaction is a cornerstone of asymmetric synthesis, renowned for its predictability and high levels of stereocontrol.[11][13][14] It utilizes chiral oxazolidinone auxiliaries, which are typically derived from readily available amino acids like valine or phenylalanine.[11][15]

The key to the Evans aldol reaction's success lies in the formation of a highly organized, chair-like six-membered transition state, as predicted by the Zimmerman-Traxler model.[13] The formation of a (Z)-enolate, typically achieved using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf), is crucial for achieving high syn-diastereoselectivity.[12] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side.[13]

Detailed Experimental Protocol: Evans syn-Aldol Reaction[17]

This protocol provides a generalized procedure for the asymmetric aldol reaction using an N-propionyl oxazolidinone and benzaldehyde.

Part A: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) (1.05 equiv.) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product, N-propionyl oxazolidinone, with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify by flash column chromatography.

Part B: The Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv.) followed by triethylamine (NEt₃) (1.2 equiv.).

  • Stir the mixture for 30 minutes to ensure complete enolization.

  • Add benzaldehyde (1.2 equiv.) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a pH 7 buffer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash chromatography.

Part C: Auxiliary Cleavage

  • The chiral auxiliary can be removed under various conditions. For example, hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) yields the corresponding β-hydroxy carboxylic acid, while reduction with lithium borohydride (LiBH₄) provides the β-hydroxy alcohol.[16]

Asymmetric Catalysis: The Power of Multiplication

While chiral auxiliaries are highly effective, they are used in stoichiometric amounts. Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product.

Transition metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric transformations.[17]

  • Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a prime example.[15][18] It utilizes ruthenium catalysts complexed with the chiral BINAP ligand to reduce ketones and olefins with exceptional enantioselectivity.[18][19][20] This technology has been applied to the industrial synthesis of numerous drugs, including the anti-inflammatory naproxen and the antibacterial levofloxacin.[20]

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation allows for the highly enantioselective conversion of allylic alcohols to epoxy alcohols.[4][21] The catalyst system consists of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[21] The choice of the (+)- or (-)-DET enantiomer dictates the facial selectivity of the epoxidation, allowing for predictable access to either enantiomer of the product.[1]

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation[1]

This protocol provides a generalized procedure for the epoxidation of geraniol.

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the suspension to -20 °C.

  • Add D-(-)-diisopropyl tartrate (DIPT) (1.2 equiv.) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv.) via syringe.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol (1.0 equiv.) to the reaction mixture.

  • Slowly add a solution of anhydrous tert-butyl hydroperoxide (TBHP) in toluene (2.0 equiv.) dropwise, maintaining the internal temperature below -10 °C.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

In recent years, organocatalysis , the use of small, chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis.[10][22] Organocatalysts are often less sensitive to air and moisture than metal catalysts, and they avoid the issue of heavy metal contamination in the final product, a significant concern in pharmaceutical manufacturing.[23][24] Chiral primary and secondary amines, such as proline, are particularly effective organocatalysts for a variety of transformations, including aldol and Michael reactions.[22]

Biocatalysis: Nature's Synthetic Machinery

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations.[25][26] Modern techniques in protein engineering have expanded the scope of biocatalysis beyond its natural capabilities, allowing for the development of enzymes that can operate on non-natural substrates and under process conditions.[25] Enzymes such as lipases, reductases, and transaminases are now routinely used in the industrial synthesis of chiral building blocks and active pharmaceutical ingredients (APIs). Biocatalytic processes are often conducted in aqueous media under mild conditions, offering significant advantages in terms of sustainability and safety.[25][26]

A Comparative Analysis of Asymmetric Synthesis Strategies

The selection of an appropriate strategy for asymmetric synthesis is a multi-faceted decision. The following table provides a comparative overview of the key methodologies, with illustrative data for the asymmetric aldol reaction.

Methodology Chiral Source Typical Yield (%) Typical ee% / dr Advantages Disadvantages
Chiral Auxiliary Stoichiometric chiral molecule80-95%[16]>99:1 (syn:anti)[16]High predictability and reliability, well-established procedures.[11]Stoichiometric use of chiral material, requires additional steps for attachment and removal.[11]
Metal Catalysis Catalytic chiral ligand95%[16]up to 68% ee[16]High turnover numbers, broad substrate scope, high enantioselectivities.[18]Potential for heavy metal contamination, sensitivity to air and moisture.[23]
Organocatalysis Catalytic chiral organic molecule68%[16]76% ee[16]Metal-free, generally stable to air and moisture, environmentally benign.[23][24]Can require higher catalyst loadings than metal catalysts, substrate scope may be more limited.[23]
Biocatalysis Enzyme (catalytic)>95%>99% ee[26]Exceptional selectivity, mild and environmentally friendly reaction conditions.[25][26]Substrate scope can be limited, enzyme development can be time-consuming.[22]

Data presented is for illustrative purposes and can vary significantly based on specific substrates and reaction conditions.

Logical Workflow for Strategy Selection

The decision-making process for selecting an asymmetric synthesis strategy can be visualized as a logical workflow.

G Workflow for Asymmetric Synthesis Strategy Selection cluster_0 Initial Analysis cluster_1 Synthetic Approaches cluster_2 Catalysis Options cluster_3 Final Selection & Optimization Start Target Molecule Defined ChiralPoolCheck Is a suitable starting material in the chiral pool? Start->ChiralPoolCheck ChiralPoolSynth Chiral Pool Synthesis ChiralPoolCheck->ChiralPoolSynth Yes AsymmetricSynth De Novo Asymmetric Synthesis ChiralPoolCheck->AsymmetricSynth No FinalChoice Select & Optimize (Cost, Scale, Purity) ChiralPoolSynth->FinalChoice Auxiliary Chiral Auxiliary AsymmetricSynth->Auxiliary Catalysis Asymmetric Catalysis AsymmetricSynth->Catalysis Auxiliary->FinalChoice MetalCat Metal Catalysis Catalysis->MetalCat OrganoCat Organocatalysis Catalysis->OrganoCat BioCat Biocatalysis Catalysis->BioCat MetalCat->FinalChoice OrganoCat->FinalChoice BioCat->FinalChoice

Caption: A decision tree illustrating the logical progression for selecting an appropriate asymmetric synthesis strategy.

Conclusion and Future Outlook

Chiral building blocks are the linchpin of modern asymmetric synthesis. The strategic choice between leveraging nature's chiral pool and employing synthetic methodologies like chiral auxiliaries, metal catalysis, organocatalysis, or biocatalysis is fundamental to the efficient and effective construction of enantiomerically pure molecules. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic chemist's ability to architect complex, three-dimensional molecules with precision will continue to advance. The ongoing integration of biocatalysis and flow chemistry with traditional synthetic methods promises a future where the synthesis of any chiral target is not only possible but also efficient, scalable, and sustainable. This will undoubtedly accelerate innovation in drug discovery and the development of next-generation materials.

References

The Norbornane Skeleton: A Rigid Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The bicyclo[2.2.1]heptane, or norbornane, skeleton has emerged from the realm of fundamental organic chemistry to become a versatile and powerful scaffold in modern drug discovery.[1] Its unique combination of a rigid, three-dimensional structure, inherent steric properties, and synthetic accessibility makes it an invaluable tool for medicinal chemists.[2] This guide provides a comprehensive overview of the norbornane core, delving into its synthesis, the strategic advantages conferred by its physicochemical properties, and its successful application across diverse therapeutic areas, including oncology, neurodegenerative disease, and infectious agents. We will explore the causality behind its use as a conformational constraint, a bioisosteric replacement for aromatic systems, and a framework for constructing novel pharmacophores, providing field-proven insights for researchers, scientists, and drug development professionals.

The Norbornane Core: Structure and Intrinsic Properties

Norbornane is a saturated bicyclic hydrocarbon with the chemical formula C₇H₁₂.[3] Its defining feature is a cyclohexane ring bridged by a methylene group between the 1 and 4 positions, resulting in a strained, boat-like conformation.[3][4] This bridged structure locks the molecule into a rigid arrangement, preventing the ring-flipping characteristic of simpler cycloalkanes.[5]

This rigidity is the cornerstone of its utility in medicinal chemistry. Key structural features include:

  • Conformational Rigidity: The locked bicyclic system minimizes the number of low-energy conformations a molecule can adopt. This pre-organization can significantly reduce the entropic penalty upon binding to a biological target, a critical factor in enhancing binding affinity.[6][7]

  • Three-Dimensionality: The V-shaped, non-planar structure of the norbornane scaffold allows for precise, multi-vectorial projection of substituents into three-dimensional space. This facilitates the exploration of complex binding pockets that are inaccessible to "flat" aromatic molecules.

  • Stereochemical Complexity: Substituents on the norbornane skeleton can be oriented in two distinct diastereomeric positions: exo (pointing away from the six-membered ring) and endo (pointing towards the six-membered ring). This provides a handle for fine-tuning the spatial arrangement of pharmacophoric groups to achieve optimal target engagement and selectivity.[4]

The inherent ring strain in norbornane also influences its reactivity, making it a useful model for studying the properties of polycyclic molecules.[2][4]

Synthetic Accessibility: The Diels-Alder Reaction

The prevalence of the norbornane scaffold in medicinal chemistry is largely due to its straightforward and efficient synthesis, primarily via the Diels-Alder reaction .[8][9] This powerful [4+2] cycloaddition reaction typically involves the reaction of cyclopentadiene (the diene) with a substituted alkene (the dienophile) to form a norbornene derivative.[10][11] The resulting double bond can then be easily reduced via hydrogenation to yield the saturated norbornane skeleton.[11][12]

The Diels-Alder reaction is highly versatile, tolerating a wide range of functional groups on the dienophile, which allows for the direct installation of desired pharmacophoric elements.[13]

Caption: General scheme of the Diels-Alder reaction to form a norbornene adduct.

Experimental Protocol: Synthesis of N-substituted Norbornene Dicarboximide

This protocol provides a general method for synthesizing a norbornene-based scaffold, adapted from literature procedures for creating functionalized monomers.[14]

Materials:

  • Norbornene-5,6-dicarboxylic anhydride (NDA)

  • Substituted primary amine (e.g., 4-(trifluoromethylsulfonyl)aniline)

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride

  • Sodium acetate, anhydrous

Procedure:

  • Amic Acid Formation:

    • Dissolve equimolar amounts of Norbornene-5,6-dicarboxylic anhydride (NDA) and the desired primary amine in anhydrous DCM.

    • Reflux the solution under an inert atmosphere (e.g., nitrogen) for 24 hours.

    • Cool the reaction mixture to room temperature. The amic acid intermediate will precipitate.

    • Collect the product by filtration and dry under vacuum.

  • Imide Cyclization:

    • Dissolve the dried amic acid in acetic anhydride.

    • Add anhydrous sodium acetate (as a catalyst, ~2 molar equivalents relative to the amic acid).

    • Heat the solution at 65 °C for 24 hours.

    • Allow the solution to cool to room temperature, then pour it into a beaker of ice water to precipitate the final imide product.

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Roles in Medicinal Chemistry

The norbornane skeleton is not merely a passive molecular framework; it is an active design element used to solve specific challenges in drug discovery.

A. Conformational Constraint: Minimizing the Entropic Cost of Binding

Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively to a receptor. This "freezing" of rotatable bonds comes at an entropic cost, which detracts from the overall binding energy. By incorporating a rigid norbornane scaffold, a molecule is "pre-organized" into a conformation that may be closer to the bioactive one, thus reducing the entropic penalty upon binding.[7][15] This strategy can lead to a significant increase in potency and selectivity.[6]

Conformational_Constraint Impact of Rigidity on Receptor Binding cluster_flexible Flexible Ligand cluster_rigid Rigid (Norbornane) Ligand cluster_receptor flex_unbound Multiple Low-Energy Conformations (High Entropy) flex_bound Single Bioactive Conformation (High Entropic Penalty) flex_unbound->flex_bound Binding Receptor1 Receptor flex_bound->Receptor1 Weaker Binding rigid_unbound Few Low-Energy Conformations (Low Entropy) rigid_bound Bioactive Conformation (Low Entropic Penalty) rigid_unbound->rigid_bound Binding Receptor2 Receptor rigid_bound->Receptor2 Stronger Binding

Caption: A rigid scaffold reduces the entropic penalty for stronger receptor binding.

B. Phenyl Ring Bioisostere: Escaping "Flatland"

Phenyl rings are ubiquitous in drug molecules but can be liabilities, prone to metabolic oxidation (e.g., by cytochrome P450 enzymes) and contributing to poor solubility.[16] The saturated, sp³-rich norbornane cage serves as an excellent non-classical bioisostere for a phenyl ring.[17] This substitution can:

  • Enhance Metabolic Stability: By replacing an aromatic ring with a non-metabolizable saturated core, drug clearance rates can be reduced.[18]

  • Improve Solubility: The three-dimensional, less "greasy" nature of the norbornane scaffold can improve aqueous solubility compared to a flat, hydrophobic phenyl group.

  • Explore New Chemical Space: It provides a different vectoral projection of substituents compared to a flat ring, potentially enabling new, favorable interactions within a binding site.

Table 1: Physicochemical Property Comparison of Phenyl vs. Norbornane Cores

PropertyPhenyl FragmentNorbornyl FragmentRationale for Medicinal Chemistry
Structure C₆H₅-C₇H₁₁-Norbornane offers a 3D, sp³-rich alternative.
Fraction of sp³ carbons (Fsp³) 01.0Higher Fsp³ is often correlated with improved solubility and clinical success.
Metabolic Liability High (Aromatic oxidation)Low (Saturated hydrocarbon)Reduces potential for P450-mediated metabolism, improving half-life.[18]
Solubility Profile Generally LipophilicCan be modulated; often improves aqueous solubility.The 3D structure disrupts crystal packing and presents a less hydrophobic surface.
Exit Vectors PlanarDefined, multi-vectorAllows for more precise 3D positioning of pharmacophoric groups.
C. Scaffold for Novel Pharmacophores

The norbornane framework is an ideal foundation for building entirely new classes of bioactive molecules. Its rigid structure ensures that the relative orientation of appended functional groups is maintained, which is crucial for structure-activity relationship (SAR) studies. By systematically modifying substituents at different positions on the scaffold, medicinal chemists can probe the requirements of a binding site with high precision.

Therapeutic Applications: From Bench to Preclinical Success

The theoretical advantages of the norbornane scaffold have been translated into tangible results across multiple therapeutic areas.

A. Anticancer Agents

The norbornane motif is prominently featured in the development of novel cancer treatments.[19][20] Its derivatives have been shown to act on a variety of targets.[8][10]

  • Carbonic Anhydrase (CA) Inhibitors: Norbornene-based bicyclic imides have demonstrated potent inhibition of carbonic anhydrase, an enzyme implicated in the progression of diseases like glaucoma and cancer.[10]

  • Androgen Receptor (AR) Antagonists: Bicyclic imides and sultams containing the norbornene structure have been developed as AR antagonists for the treatment of prostate cancer.[20]

  • Wnt Pathway Inhibitors: The compound IWR-1, which features a norbornene core, is a known inhibitor of the Wnt/β-catenin pathway, a critical signaling cascade in many cancers, particularly colon cancer.[10]

  • Repurposing: The anticholinergic drug Biperiden, used for Parkinson's disease, contains a norbornene moiety and has been studied as a potential treatment for pancreatic cancer by targeting the MALT1 protein.[10]

Anticancer_Mechanism cluster_drug Norbornane-based Drug cluster_target Cancer Cell Target cluster_pathway Oncogenic Pathway Drug Norbornane Derivative Target e.g., Carbonic Anhydrase Drug->Target Inhibition Pathway_End Tumor Growth & Proliferation Target->Pathway_End Pathway_Start Upstream Signal Pathway_Start->Target block->Pathway_End X

Caption: Norbornane derivatives can inhibit key targets in oncogenic pathways.

B. Neuroprotective Agents for CNS Disorders

The blood-brain barrier (BBB) presents a formidable challenge for CNS drug discovery.[21] Molecules must possess a specific set of physicochemical properties to achieve penetration. The norbornane scaffold has been successfully employed to create neuroprotective agents, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity in neurodegenerative diseases.[22]

  • Rationale: The rigid scaffold can be decorated with amine and other functionalities to mimic known NMDA receptor blockers like MK-801, while its lipophilic, three-dimensional character aids in BBB penetration.[22][23]

  • Results: Studies have shown that norbornane derivatives can protect neurons from neurotoxins and modulate calcium influx through NMDA receptors, demonstrating their potential to slow disease progression.[22] A series of 27 norbornane-based compounds were synthesized and showed moderate to good inhibitory effects on NMDA receptors, with some exhibiting up to a 70% reduction in calcium influx.[22]

C. Antiviral and Antibacterial Agents
  • Anti-HIV Activity: Norbornene-modified polycarboxylate compounds have shown notable antiviral activity against various HIV-1 strains, including those resistant to existing therapies.[24][25] The rigid pharmacophore appears to enhance the interaction of these membranotropic agents with the virus.

  • Antibacterial Agents: Structurally rigid cationic amphiphiles based on a norbornane bisether core have been developed. These molecules exhibit broad-spectrum antibiotic activity, including against problematic pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 8 µg/mL.[26] Their mechanism is thought to involve disruption of the bacterial cell membrane.

Conclusion and Future Outlook

The norbornane skeleton is far more than a chemical curiosity; it is a validated and versatile platform in medicinal chemistry.[2][10] Its chief advantages—synthetic accessibility, conformational rigidity, and its utility as a three-dimensional, metabolically stable bioisostere—provide a powerful toolkit for addressing common drug design challenges. From oncology to neurodegeneration, norbornane-based compounds have demonstrated significant therapeutic potential.

Future progress will likely involve the use of this scaffold in more complex applications, such as in proteolysis-targeting chimeras (PROTACs) to control the orientation of E3 ligase and target-binding moieties, in covalent inhibitors to precisely position reactive warheads, and in drug delivery systems.[8] As medicinal chemistry continues to move beyond flat, aromatic structures, the norbornane skeleton is poised to play an increasingly important role in the design of the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane is a conformationally constrained, bridged bicyclic morpholine that has emerged as a significant scaffold in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have led to its incorporation into a variety of biologically active molecules, ranging from central nervous system (CNS) agents to targeted protein degraders. This guide provides a comprehensive exploration of the potential mechanisms of action of this bicyclic core, drawing insights from its structural analogues and its role in clinically relevant compounds. We will delve into its hypothesized interactions with GABAergic and cholinergic systems, its function as a rigid scaffold in novel therapeutic modalities, and provide detailed experimental protocols for researchers to validate these potential mechanisms in their own laboratories.

Part 1: The this compound Core: A Structural Overview

The this compound scaffold is a saturated heterocyclic compound characterized by a rigid bicyclic framework. This structure can be viewed as a morpholine ring with an ethylene bridge, which locks the ring into a specific conformation. This conformational rigidity is a key attribute in drug design, as it can reduce the entropic penalty of binding to a biological target and allows for the precise positioning of substituents in three-dimensional space.

The presence of both a nitrogen and an oxygen atom within the core imparts a degree of polarity and the potential for hydrogen bonding, which can contribute to aqueous solubility and interactions with biological targets.[1] The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[2][3] The bridged nature of this particular morpholine analogue offers a unique spatial arrangement of its functional groups, setting it apart from simple, flexible morpholine rings.

Part 2: Postulated Mechanisms of Action

While this compound is often used as a building block, its inherent structural features suggest several potential mechanisms of action that can be conferred to the molecules it is part of.

Potential Modulation of the GABAergic System

A compelling line of inquiry into the mechanism of action of this scaffold stems from its use in creating constrained analogues of drugs that target the GABAergic system.

  • Structural Analogy to GABA Modulators : Derivatives of this compound have been synthesized as rigid versions of baclofen and pregabalin. Baclofen is a selective agonist of the GABA-B receptor, while pregabalin binds to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[1][4] The rigid bicyclic core can orient key functional groups in a conformation that mimics the binding pose of these drugs, potentially leading to interaction with their respective targets.

  • Hypothesized Interaction : The constrained nature of the bicyclic scaffold could lead to enhanced selectivity and potency for GABA-B receptors compared to more flexible molecules. By locking the pharmacophore in a bioactive conformation, the entropic cost of binding is reduced.

GABA_Hypothesis cluster_0 Structural Analogy cluster_1 Potential Biological Target Scaffold (1R,4R)-2-Oxa-5- azabicyclo[2.2.1]heptane GABA_Analogues Constrained Analogues of Baclofen & Pregabalin Scaffold->GABA_Analogues Used to create GABA_B GABA-B Receptor GABA_Analogues->GABA_B Suggests interaction with VGCC Voltage-Gated Ca2+ Channels (α2δ subunit) GABA_Analogues->VGCC Suggests interaction with

Caption: Hypothesized interaction with the GABAergic system.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The bicyclic amine motif is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in synaptic transmission in the CNS and periphery.

  • Pharmacophoric Similarity : Many potent nAChR agonists and partial agonists feature a rigid, nitrogen-containing bicyclic core. This structural element helps to correctly position the basic nitrogen atom for a key cation-π interaction with a tryptophan residue in the nAChR binding site. The this compound core shares these fundamental structural characteristics.

  • Potential for CNS Activity : The ability of morpholine-containing compounds to cross the blood-brain barrier, combined with the nAChR pharmacophore, suggests that derivatives of this scaffold could be developed as CNS-active agents targeting cholinergic pathways.[5][6]

A Rigid Scaffold for Targeted Protein Degradation: The Case of IRAK4

One of the most innovative applications of the this compound scaffold is in the development of PROteolysis TArgeting Chimeras (PROTACs).

  • Role in KT-474 : This bicyclic moiety is a central component of KT-474, a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8] IRAK4 is a key mediator in inflammatory signaling pathways.[9] In KT-474, the this compound unit acts as a rigid linker, connecting a moiety that binds to IRAK4 with another that recruits an E3 ubiquitin ligase.

  • Mechanism of Action as a Scaffold : The rigid, non-planar structure of the bicyclic core is critical for orienting the two ends of the PROTAC molecule in the correct spatial arrangement to form a stable ternary complex between IRAK4 and the E3 ligase. This proximity induces the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[10][11] Therefore, in this context, the "mechanism of action" of the scaffold is to enable the degradation of the target protein.

PROTAC_Mechanism KT474 KT-474 (PROTAC) Scaffold (1R,4R)-2-Oxa-5- azabicyclo[2.2.1]heptane (Rigid Linker) KT474->Scaffold IRAK4_Ligand IRAK4 Binding Moiety KT474->IRAK4_Ligand E3_Ligand E3 Ligase Binding Moiety KT474->E3_Ligand Ternary_Complex Ternary Complex (IRAK4-PROTAC-E3) KT474->Ternary_Complex facilitates IRAK4_Protein IRAK4 Protein IRAK4_Ligand->IRAK4_Protein binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds IRAK4_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation of IRAK4 Ternary_Complex->Degradation leads to

Caption: Role as a rigid scaffold in the IRAK4 degrader KT-474.

Part 3: Experimental Protocols for Mechanistic Validation

To investigate the hypothesized mechanisms of action, a series of in vitro assays can be employed. The following protocols provide a starting point for researchers.

GABA-B Receptor Binding Assay

This protocol is designed to determine if a test compound binds to the GABA-B receptor, typically by measuring the displacement of a radiolabeled antagonist.

Materials:

  • Membrane preparation from cells expressing GABA-B receptors.

  • Radioligand: [³H]CGP54626.

  • Binding buffer: 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.4.[12]

  • Wash buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.[12]

  • Test compound and unlabeled GABA (for non-specific binding).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the GABA-B receptor membrane preparation, 4 nM [³H]CGP54626, and the test compound at various concentrations.[12]

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).[13]

  • Incubate at room temperature for 1.5 hours.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[12]

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Calculate the specific binding and determine the Ki or IC50 of the test compound.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol assesses the binding of a test compound to nAChRs, often using a radiolabeled agonist like [³H]-Epibatidine.

Materials:

  • Membrane preparation from cells expressing the desired nAChR subtype (e.g., α4β2 or α7).

  • Radioligand: [³H]-Epibatidine.[14]

  • Assay Buffer.

  • Competitor for non-specific binding: Nicotine (100 µM).[14]

  • Test compound.

  • Glass fiber filters, cell harvester, and scintillation counter.

Procedure:

  • In a 96-well plate, add the membrane preparation, [³H]-Epibatidine (at a concentration near its Kd), and the test compound in triplicate.[14]

  • For total binding, add assay buffer instead of the test compound.

  • For non-specific binding, add 100 µM nicotine.[14]

  • Incubate at room temperature for 2-3 hours.[14]

  • Harvest the membranes onto glass fiber filters and wash with ice-cold buffer.

  • Measure radioactivity using a scintillation counter.

  • Analyze the data to determine the binding affinity of the test compound.

IRAK4 Kinase Activity/Degradation Assay

To test if a compound containing the scaffold affects IRAK4, one can measure either its kinase activity or, more relevant for PROTACs, its degradation.

3.3.1. IRAK4 Kinase Assay (Inhibition)

This assay measures the ability of a compound to inhibit the kinase activity of IRAK4.

Materials:

  • Recombinant IRAK4 kinase.

  • Kinase assay buffer.

  • ATP and a suitable substrate (e.g., Myelin Basic Protein).[15]

  • ADP-Glo™ Kinase Assay kit (or similar).

  • Test compound.

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the IRAK4 substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the IRAK4 enzyme.

  • Incubate at 30°C for 45 minutes.[15]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

3.3.2. IRAK4 Degradation Assay (Western Blot)

This assay determines if a compound induces the degradation of IRAK4 in cells.

Materials:

  • A relevant cell line (e.g., OCI-LY10 for MYD88-mutant lymphoma).[16]

  • Test compound.

  • Lysis buffer and protease inhibitors.

  • Antibodies: anti-IRAK4 and a loading control (e.g., anti-GAPDH).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture cells and treat with the test compound at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against IRAK4 and the loading control.

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the extent of IRAK4 degradation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular environment.[17][18][19]

Materials:

  • Intact cells.

  • Test compound.

  • PBS and lysis buffer with protease/phosphatase inhibitors.

  • Equipment for heating samples precisely (e.g., PCR cycler).

  • Western blotting or mass spectrometry equipment for protein quantification.

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells, wash, and resuspend in PBS.

  • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative proteomics method.

  • A ligand-bound protein is typically stabilized and will denature at a higher temperature, resulting in more protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control.

Experimental_Workflow cluster_GABA GABA-B Receptor Binding cluster_nAChR nAChR Binding cluster_IRAK4 IRAK4 Degradation (Western Blot) cluster_CETSA CETSA Target Engagement GABA_Membranes Membrane Prep + [3H]CGP54626 GABA_Incubate Incubate with Test Compound GABA_Membranes->GABA_Incubate GABA_Filter Filter & Wash GABA_Incubate->GABA_Filter GABA_Count Scintillation Counting GABA_Filter->GABA_Count nAChR_Membranes Membrane Prep + [3H]-Epibatidine nAChR_Incubate Incubate with Test Compound nAChR_Membranes->nAChR_Incubate nAChR_Filter Filter & Wash nAChR_Incubate->nAChR_Filter nAChR_Count Scintillation Counting nAChR_Filter->nAChR_Count IRAK4_Treat Treat Cells with Test Compound IRAK4_Lyse Lyse Cells & Quantify Protein IRAK4_Treat->IRAK4_Lyse IRAK4_SDS SDS-PAGE & Western Blot IRAK4_Lyse->IRAK4_SDS IRAK4_Detect Detect IRAK4 Levels IRAK4_SDS->IRAK4_Detect CETSA_Treat Treat Cells with Test Compound CETSA_Heat Heat Shock (Temp Gradient) CETSA_Treat->CETSA_Heat CETSA_Lyse Lyse & Separate Soluble Fraction CETSA_Heat->CETSA_Lyse CETSA_Analyze Analyze Target Protein (e.g., Western Blot) CETSA_Lyse->CETSA_Analyze

Caption: Overview of experimental workflows for mechanistic validation.

Part 4: Data Interpretation and Future Directions

The results from these assays will provide valuable insights into the potential mechanism of action of compounds containing the this compound scaffold.

  • Positive Hits in Binding Assays : A high affinity in the GABA-B or nAChR binding assays would warrant further investigation using functional assays (e.g., electrophysiology or second messenger assays) to determine if the compound acts as an agonist, antagonist, or modulator.

  • IRAK4 Degradation : The successful degradation of IRAK4 would confirm the utility of the scaffold in PROTAC design. Further studies could explore the kinetics of degradation and its downstream effects on inflammatory cytokine production.

  • CETSA Confirmation : A positive thermal shift in a CETSA experiment provides strong evidence of direct target engagement in a physiological context, validating the results from in vitro binding or enzymatic assays.

The this compound core represents a versatile and powerful tool in the medicinal chemist's arsenal. Its rigid, three-dimensional structure allows for the creation of potent and selective ligands for a variety of biological targets. By systematically exploring the potential mechanisms of action outlined in this guide, researchers can unlock the full potential of this privileged scaffold in the development of novel therapeutics.

References

spectroscopic data analysis for (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data Analysis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Abstract

This compound is a conformationally constrained, bridged morpholine isostere of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure and specific stereochemistry present unique challenges and opportunities for spectroscopic analysis. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous structural elucidation and stereochemical confirmation of this molecule. From the foundational principles of Nuclear Magnetic Resonance (NMR) to the subtleties of chiroptical methods, we present not just protocols, but the underlying scientific rationale, empowering researchers to interpret complex data with confidence. This document serves as a practical manual for scientists engaged in the synthesis, characterization, and application of this important heterocyclic building block.

The Strategic Importance of this compound

In the landscape of modern drug discovery, the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability is paramount. Morpholine rings are common motifs used to this end, but their conformational flexibility can be a liability. This compound emerges as a powerful alternative, offering the favorable properties of a morpholine within a rigid, bicyclic framework.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Given its potential as a critical building block in novel therapeutics, a robust and validated methodology for its structural and stereochemical characterization is not merely academic—it is a necessity for advancing drug development programs.[2] This guide provides that methodology.

Molecular Structure and Stereochemical Nuances

The subject of our analysis is a saturated bicyclic heteroalkane with the molecular formula C₅H₉NO and a molecular weight of approximately 99.13 g/mol .[3] The key features dictating its spectroscopic signature are:

  • Bicyclic [2.2.1] Heptane Core: This rigid system locks the molecule into a specific conformation, minimizing the conformational averaging that can complicate spectral interpretation in more flexible systems.

  • Bridgehead Carbons: C1 and C4 are bridgehead carbons, creating a strained ring system.

  • Heteroatoms: The presence of an oxygen atom (position 2) and a nitrogen atom (position 5) introduces polarity and specific spectroscopic handles. The nitrogen's basicity makes the molecule amenable to analysis in its hydrochloride salt form, which can enhance water solubility.[2][4]

  • Defined Stereochemistry (1R,4R): The absolute configuration at the C1 and C4 bridgehead carbons is fixed. Confirming this specific enantiomer is a critical quality control step, as different enantiomers can have drastically different biological activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules. For a rigid system like this compound, NMR provides a wealth of information through chemical shifts, scalar couplings, and nuclear Overhauser effects (NOEs).

Causality Behind Experimental Choices

The choice of NMR experiments is dictated by the need to solve a molecular puzzle. A simple ¹H NMR provides a proton count and information on their local electronic environment and neighbors. A ¹³C NMR gives a carbon count and their respective types. However, for an unambiguous assignment of this bicyclic system, we must turn to two-dimensional (2D) techniques. COSY (Correlation Spectroscopy) reveals proton-proton couplings, essentially tracing the proton framework. HSQC (Heteronuclear Single Quantum Coherence) links each proton directly to the carbon it is attached to. Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, allowing us to piece the entire molecular puzzle together.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve ~5-10 mg of this compound (or its hydrochloride salt) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for the free base, CDCl₃ is standard, while D₂O is suitable for the hydrochloride salt. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate resolution to resolve all multiplets.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H connectivities.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • 2D HMBC Acquisition: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

  • Data Processing and Analysis: Process all spectra using appropriate window functions and referencing. Analyze the spectra sequentially: assign protons using COSY, assign carbons using HSQC, and confirm the full structure and quaternary carbons using HMBC.

Predicted NMR Data and Interpretation

The rigid structure leads to distinct chemical shifts and coupling constants. The protons on the ethylene bridge (C6) and the methylene adjacent to the oxygen (C3) will be diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with geminal coupling.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
C1~4.5 (Bridgehead H)~75 (Bridgehead C-O)H1 correlates with C2, C6, C7
C3~3.8 (exo), ~3.5 (endo)~70 (C-O)H3 protons correlate with C1, C4
C4~3.0 (Bridgehead H)~60 (Bridgehead C-N)H4 correlates with C3, C5, C6
C6~3.2 (exo), ~2.9 (endo)~55 (C-N)H6 protons correlate with C1, C4, C5
C7~1.9 (syn), ~1.7 (anti)~35 (Methylene Bridge)H7 protons correlate with C1, C4
NHBroad, variable (~2-4)-NH proton may show correlation to C4 and C6

Note: Predicted values are estimates and can vary based on solvent and concentration. The terms exo/endo and syn/anti refer to the stereochemical position of the protons relative to the bicyclic system.

Mass Spectrometry (MS): Confirming Identity and Purity

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a synthesized compound. For a nitrogen-containing heterocyclic compound, understanding its fragmentation behavior is also key to structural verification.[5][6]

Rationale for Ionization Technique

Given the presence of a basic nitrogen atom, electrospray ionization (ESI) in positive ion mode is the premier choice.[7] The nitrogen is readily protonated, forming a stable [M+H]⁺ ion. Atmospheric pressure chemical ionization (APCI) is a viable alternative, particularly for less polar derivatives. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is non-negotiable for publication-quality data, as it provides the exact mass to within a few parts per million (ppm), allowing for unambiguous determination of the molecular formula.

Expected Fragmentation Patterns

The fragmentation of N-heterocyclic compounds is often directed by the nitrogen atom.[5] For the [M+H]⁺ ion of this compound (m/z 100.07), fragmentation is expected to proceed via cleavage of the bicyclic ring system. Common fragmentation pathways for related bicyclic amines often involve the loss of small neutral molecules like ethylene or cleavage adjacent to the heteroatoms.

Ion Predicted m/z Formula Description
[M+H]⁺100.0760[C₅H₁₀NO]⁺Protonated molecular ion
[M-C₂H₄+H]⁺72.0597[C₃H₆NO]⁺Loss of ethylene from the C6-C7 bridge
Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 5-10 μL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-250 amu) to identify the [M+H]⁺ ion.

  • HRMS Acquisition: Calibrate the mass spectrometer and acquire data in high-resolution mode to determine the exact mass of the [M+H]⁺ ion. Compare the measured mass to the theoretical mass to confirm the elemental composition.

  • Tandem MS (MS/MS) Acquisition: If desired, perform a product ion scan on the isolated [M+H]⁺ ion (m/z 100.07) to observe its characteristic fragment ions, providing further structural confirmation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

While less powerful than NMR for detailed structural mapping, IR spectroscopy is an invaluable, rapid technique for confirming the presence of key functional groups and for assessing sample purity (e.g., absence of starting materials).

Interpreting Vibrational Frequencies

The IR spectrum is dominated by absorptions from bond vibrations. For this molecule, we are primarily interested in the C-H, N-H, C-O, and C-N stretching and bending frequencies. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals characteristic of the entire molecule's structure.[8]

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (sp³)2850 - 3000Strong
C-O Stretch (Ether)1050 - 1150Strong
C-N Stretch (Amine)1020 - 1250Medium
Experimental Protocol
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a single drop between two NaCl or KBr salt plates to create a thin film.

  • Sample Preparation (Solid): If the sample is a solid (like the HCl salt), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands corresponding to the expected functional groups.

Chiroptical Spectroscopy: The Definitive Stereochemical Arbiter

NMR and MS can confirm the constitution and connectivity of the molecule, but they cannot, without chiral derivatizing agents, distinguish between the (1R,4R) enantiomer and its (1S,4S) counterpart. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with circularly polarized light, is the definitive method for confirming the absolute configuration.[9][10]

The Synergy of Experiment and Computation

For small molecules, the most reliable approach is to compare the experimental chiroptical spectrum with a spectrum predicted by quantum chemical calculations.[11] A match between the experimental spectrum of a given sample and the spectrum calculated for the (1R,4R) configuration provides unambiguous proof of its absolute stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the two most common techniques.

Experimental and Computational Workflow

The workflow for absolute configuration determination is a self-validating system where theoretical prediction must match empirical observation.

G cluster_exp Experimental Measurement cluster_comp Computational Prediction exp_sample Prepare Sample in Suitable Solvent (e.g., MeOH) exp_ecd Measure Experimental ECD/VCD Spectrum exp_sample->exp_ecd compare Compare Spectra: Experimental vs. Theoretical exp_ecd->compare Experimental Data comp_geom Geometry Optimization of (1R,4R) Structure (DFT) comp_calc Calculate Theoretical ECD/VCD Spectrum (TD-DFT) comp_geom->comp_calc comp_calc->compare Calculated Data result Confirm (1R,4R) Absolute Configuration compare->result Good Agreement

Caption: Workflow for absolute configuration determination.

  • Acquire Experimental Spectrum: Dissolve the sample in a suitable transparent solvent (e.g., methanol for ECD) and record the spectrum on a CD spectrometer.

  • Perform Computational Calculations: Using a quantum chemistry software package (e.g., Gaussian), perform a geometry optimization and frequency calculation for the (1R,4R) enantiomer using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory.

  • Predict Spectrum: Using the optimized geometry, calculate the theoretical ECD or VCD spectrum using Time-Dependent DFT (TD-DFT).

  • Compare and Conclude: Overlay the experimental spectrum with the computationally predicted spectrum. A strong correlation in the signs and relative intensities of the Cotton effects confirms the absolute configuration.

Integrated Spectroscopic Analysis Workflow

No single technique tells the whole story. The power of modern analytical chemistry lies in the integration of multiple spectroscopic methods to build an unassailable case for the structure and purity of a compound. The workflow below illustrates the logical progression from initial confirmation to final, definitive characterization.

G start Synthesized Compound: This compound ms Mass Spectrometry (ESI-HRMS) Confirm Molecular Formula (C₅H₉NO) start->ms ir IR Spectroscopy Confirm Functional Groups (N-H, C-O) start->ir nmr NMR Spectroscopy (1D & 2D) Elucidate Connectivity & Relative Stereochemistry ms->nmr Formula Confirmed ir->nmr Groups Confirmed chiro Chiroptical Spectroscopy (ECD/VCD) + Computation Confirm Absolute Configuration (1R,4R) nmr->chiro Structure Confirmed final Fully Characterized Molecule chiro->final Stereochemistry Confirmed

Caption: Integrated workflow for complete structural characterization.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and chiroptical techniques. By understanding the principles behind each method and following a logical, integrated workflow, researchers can achieve unambiguous characterization of this medicinally important building block. The protocols and insights provided in this guide are designed to serve as a robust framework for ensuring the identity, purity, and correct stereochemistry of the molecule, thereby upholding the standards of scientific integrity required in drug discovery and development.

References

Methodological & Application

Application Note & Protocol: A Facile and Efficient Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane from trans-4-Hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed, field-proven protocol for the synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, a conformationally rigid morpholine isostere of significant interest in medicinal chemistry.[1] Derived from the inexpensive and commercially available chiral building block, trans-4-hydroxy-L-proline, this bicyclic scaffold serves as a crucial component in modern drug design due to its unique structural and physicochemical properties.[1][2] The following protocol is based on an improved six-step synthesis utilizing a benzyloxycarbonyl (Cbz) protecting group, which offers mild reaction conditions and an excellent overall yield of approximately 70%.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this valuable compound.

Introduction: The Strategic Importance of Bridged Bicyclic Morpholines

Morpholine and its derivatives are ubiquitous in medicinal chemistry, prized for their favorable properties, including metabolic stability and aqueous solubility. However, their conformational flexibility can be a drawback in rational drug design where precise positioning of substituents is paramount. This compound emerges as a superior alternative—a bridged bicyclic morpholine that acts as a rigid surrogate.[1] Its fixed, conformationally constrained framework makes it an invaluable building block for creating ligands with high specificity and for probing structure-activity relationships (SAR) with greater precision.[3]

The choice of trans-4-hydroxy-L-proline as the starting material is strategic. It is a naturally occurring, enantiomerically pure, and cost-effective raw material, providing a direct and efficient entry into the desired chiral scaffold.[1][4][5] While earlier synthetic routes employed protecting groups like benzoyl or Boc, the benzyloxycarbonyl (Cbz) group has proven advantageous, enabling a more streamlined process without harsh deprotection steps or the use of hazardous reagents like diazomethane.[1]

Overall Synthetic Workflow

The synthesis transforms trans-4-hydroxy-L-proline into the target bicyclic ether through a logical sequence of protection, functional group manipulation, and a key intramolecular cyclization step. The workflow is designed to control stereochemistry and maximize yield at each stage.

G cluster_0 Preparation & Protection cluster_1 Functional Group Interconversion cluster_2 Cyclization & Deprotection A trans-4-Hydroxy-L-proline B Step 1: N-Protection (Cbz) A->B C Step 2: Esterification (SOCl₂/MeOH) B->C D Step 3: Ester Reduction (NaBH₄) C->D E Step 4: Selective Tosylation (TsCl) D->E F Step 5: Intramolecular Cyclization (NaH) E->F G Step 6: Deprotection (H₂/Pd-C) F->G H This compound G->H

Figure 1: High-level workflow for the synthesis.

Detailed Experimental Protocols

This section details the six-step synthesis. Each step includes the rationale, a list of materials, and a comprehensive procedure.

Step 1: N-Protection of trans-4-hydroxy-L-proline
  • Objective: To protect the secondary amine with a benzyloxycarbonyl (Cbz) group to prevent its interference in subsequent reactions. The Cbz group is stable throughout the synthesis and is easily removed in the final step.[1]

  • Reaction:

    • trans-4-hydroxy-L-proline + Benzyl Chloroformate → N-Cbz-trans-4-hydroxy-L-proline

Reagent/MaterialMolar Eq.QuantityNotes
trans-4-hydroxy-L-proline1.010.0 gStarting material
Sodium Hydroxide (NaOH)2.57.6 gBase
Benzyl Chloroformate (Cbz-Cl)1.114.6 gProtecting agent
Dioxane-100 mLSolvent
Water-50 mLSolvent
Diethyl Ether-As neededFor workup
2M Hydrochloric Acid (HCl)-As neededFor acidification

Procedure:

  • Dissolve trans-4-hydroxy-L-proline (10.0 g) and NaOH (7.6 g) in a mixture of dioxane (100 mL) and water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (14.6 g) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once complete, transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove excess Cbz-Cl.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline as a colorless oil. The product is typically used in the next step without further purification.

Step 2: Methyl Esterification
  • Objective: To convert the carboxylic acid to its methyl ester. This is a necessary step before the ester can be reduced to the primary alcohol. Using thionyl chloride in methanol is a safe and effective alternative to hazardous diazomethane.[1]

  • Reaction:

    • N-Cbz-trans-4-hydroxy-L-proline + SOCl₂/MeOH → N-Cbz-trans-4-hydroxy-L-proline methyl ester

Reagent/MaterialMolar Eq.QuantityNotes
N-Cbz-trans-4-hydroxy-L-proline1.0(From Step 1)Substrate
Methanol (MeOH)-150 mLSolvent/Reagent
Thionyl Chloride (SOCl₂)1.26.5 mLEsterification agent

Procedure:

  • Dissolve the crude product from Step 1 in anhydrous methanol (150 mL) and cool to 0 °C.

  • Add thionyl chloride (6.5 mL) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the solution and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester, which can be purified by column chromatography if necessary.

Step 3: Reduction of the Methyl Ester
  • Objective: To reduce the methyl ester to a primary alcohol, which is essential for the subsequent tosylation and cyclization steps.

  • Reaction:

    • N-Cbz-trans-4-hydroxy-L-proline methyl ester + NaBH₄ → N-Cbz-(2S,4R)-4-hydroxypyrrolidine-2-methanol

Reagent/MaterialMolar Eq.QuantityNotes
N-Cbz-methyl ester1.0(From Step 2)Substrate
Sodium Borohydride (NaBH₄)3.04.3 gReducing agent
Methanol (MeOH)-100 mLSolvent

Procedure:

  • Dissolve the ester from Step 2 in methanol (100 mL) and cool to 0 °C.

  • Add sodium borohydride (4.3 g) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved.

  • Stir the reaction at room temperature for 6 hours.

  • Quench the reaction by carefully adding acetone (10 mL) followed by water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diol product.

Step 4: Selective Tosylation of the Primary Alcohol
  • Objective: To convert the more reactive primary alcohol into a tosylate, an excellent leaving group for the subsequent intramolecular cyclization.

  • Reaction:

    • N-Cbz-diol + TsCl → N-Cbz-(2S,4R)-2-((tosyloxy)methyl)-4-hydroxypyrrolidine

Reagent/MaterialMolar Eq.QuantityNotes
N-Cbz-diol1.0(From Step 3)Substrate
p-Toluenesulfonyl chloride (TsCl)1.17.9 gTosylating agent
Pyridine-100 mLSolvent/Base
Dichloromethane (DCM)-50 mLCo-solvent

Procedure:

  • Dissolve the diol from Step 3 in a mixture of pyridine (100 mL) and DCM (50 mL) and cool to 0 °C.

  • Add TsCl (7.9 g) portion-wise.

  • Stir the reaction at 0 °C for 8 hours.

  • Pour the reaction mixture into ice-cold 1M HCl (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure tosylate.

Step 5: Intramolecular Cyclization
  • Objective: To form the bicyclic ether core via an intramolecular Williamson ether synthesis. The hydroxyl group at the 4-position acts as a nucleophile, displacing the tosylate.

  • Reaction:

    • N-Cbz-tosylate + NaH → N-Cbz-(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Reagent/MaterialMolar Eq.QuantityNotes
N-Cbz-tosylate1.0(From Step 4)Substrate
Sodium Hydride (NaH), 60% disp.1.51.5 gBase
Anhydrous Tetrahydrofuran (THF)-100 mLSolvent

Procedure:

  • Suspend sodium hydride (1.5 g) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Add a solution of the tosylate from Step 4 in anhydrous THF (50 mL) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 5 hours.

  • Cool the reaction to 0 °C and quench carefully by the dropwise addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the Cbz-protected bicyclic product.

Step 6: Cbz Deprotection
  • Objective: To remove the Cbz protecting group via catalytic hydrogenation to yield the final target compound.

  • Reaction:

    • N-Cbz-(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane + H₂/Pd-C → this compound

Reagent/MaterialMolar Eq.QuantityNotes
Cbz-protected bicycle1.0(From Step 5)Substrate
Palladium on Carbon (Pd/C), 10%10% w/w~100 mgCatalyst
Methanol (MeOH)-50 mLSolvent
Hydrogen (H₂) gas-1 atmReagent (balloon)

Procedure:

  • Dissolve the Cbz-protected compound from Step 5 in methanol (50 mL).

  • Add 10% Pd/C catalyst (~100 mg).

  • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon) at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid or oil. The hydrochloride salt can be prepared by dissolving the product in ether and adding a solution of HCl in ether.

Summary of Synthesis

The following diagram illustrates the complete chemical transformation from the starting material to the final product, highlighting the key intermediates.

G cluster_A trans-4-Hydroxy-L-proline cluster_B N-Cbz Protected cluster_C Methyl Ester cluster_D Diol Intermediate cluster_E Tosylate Intermediate cluster_F Cbz-Protected Bicycle cluster_G Final Product A HO... B Cbz-N... C Cbz-N... D Cbz-N... E Cbz-N... F Cbz-N... G H-N... A_img A_img B_img B_img A_img->B_img Step 1 C_img C_img B_img->C_img Step 2 D_img D_img C_img->D_img Step 3 E_img E_img D_img->E_img Step 4 F_img F_img E_img->F_img Step 5 G_img G_img F_img->G_img Step 6

Figure 2: Detailed reaction scheme for the synthesis of this compound.

References

The Strategic Application of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Constrained Proline Analogue as a Powerful Chiral Auxiliary

In the landscape of asymmetric synthesis, the quest for robust and predictable stereocontrol has led to the development of a vast arsenal of chiral auxiliaries. Among these, proline-derived auxiliaries have carved a significant niche due to their conformational rigidity and ready availability from the chiral pool. This application note delves into the synthesis and strategic application of a unique proline analogue, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, a conformationally constrained chiral auxiliary with significant potential in the stereoselective synthesis of complex molecules for pharmaceutical and academic research.

The rigid bicyclic framework of this auxiliary offers distinct advantages over more flexible systems by locking the orientation of the N-acyl substituent, thereby enhancing facial discrimination in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this auxiliary, its attachment to substrates, and detailed, field-proven insights into its potential applications in key asymmetric reactions, supported by mechanistic rationale and protocols adapted from closely related systems. While this specific auxiliary is a valuable building block in medicinal chemistry, its application as a chiral auxiliary for certain common transformations is an emerging area. The protocols herein are presented as robust starting points for methods development.

Synthesis of the Chiral Auxiliary: A Scalable and Efficient Route

The enantiomerically pure (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane can be efficiently synthesized from the readily available and inexpensive starting material, trans-4-hydroxy-L-proline. The following multi-step synthesis has been shown to be scalable and provides the auxiliary in good overall yield. The synthesis of the (1R,4R)-enantiomer can be achieved by starting with the less common, but commercially available, trans-4-hydroxy-D-proline, or through a resolution strategy.

A robust and efficient six-step synthesis of the enantiomeric (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane has been developed with an overall yield of 70%, starting from trans-4-hydroxy-L-proline.[1] This method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which offers mild reaction conditions throughout the synthetic sequence.[1] The key steps involve esterification, tosylation of the hydroxyl group, reduction of the carboxylic ester to a primary alcohol, and a final intramolecular cyclization to form the bicyclic core.[1]

Visualizing the Synthetic Pathway:

G cluster_synthesis Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane start trans-4-hydroxy-L-proline step1 N-protection (Cbz-Cl, NaOH) start->step1 Step 1 step2 Esterification (SOCl2, MeOH) step1->step2 Step 2 step3 Tosylation (TsCl, Pyridine) step2->step3 Step 3 step4 Reduction (NaBH4) step3->step4 Step 4 step5 Cyclization (NaOMe, MeOH) step4->step5 Step 5 step6 Deprotection (H2, Pd/C) step5->step6 Step 6 end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step6->end

Caption: Synthetic workflow for the preparation of the chiral auxiliary.

Attachment of the Chiral Auxiliary: N-Acylation Protocols

The first step in utilizing this compound as a chiral auxiliary is its covalent attachment to a prochiral substrate via an amide bond. Standard acylation conditions are generally effective.

Protocol 1: Acylation with an Acid Chloride

This is a widely applicable and generally high-yielding method for the formation of the N-acyl derivative.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Application in Asymmetric Synthesis: Mechanistic Insights and Protocols

The rigid bicyclic structure of the auxiliary provides a well-defined steric environment, leading to high levels of stereocontrol in a variety of reactions involving the N-acyl substituent.

Asymmetric Alkylation of Enolates

The diastereoselective alkylation of enolates derived from N-acyl derivatives of this compound is a powerful method for the synthesis of chiral carboxylic acid derivatives. The stereochemical outcome is dictated by the chelated enolate structure, where one face is effectively shielded by the bicyclic framework.

Mechanism of Stereocontrol:

Deprotonation of the N-acyl derivative with a strong base like lithium diisopropylamide (LDA) leads to the formation of a lithium enolate. The lithium cation is believed to chelate to both the enolate oxygen and the oxygen atom of the auxiliary, forming a rigid five-membered ring. This locks the conformation of the enolate and directs the incoming electrophile to the less sterically hindered face.

Visualizing the Chelate-Controlled Alkylation:

G cluster_alkylation Asymmetric Alkylation Mechanism start N-Acyl Auxiliary deprotonation Deprotonation (LDA) start->deprotonation chelated_enolate Chelated Lithium Enolate (Steric Shielding) deprotonation->chelated_enolate alkylation Alkylation (R-X) chelated_enolate->alkylation Electrophile attacks less hindered face product Diastereomerically Enriched Product alkylation->product

Caption: Proposed mechanism for diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation

This protocol provides a general procedure for the diastereoselective alkylation of the lithium enolate of an N-acyl-(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivative.

Step-by-Step Methodology:

  • Enolate Formation: To a solution of the N-acyl derivative (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add freshly prepared LDA (1.1 eq.) dropwise. Stir the solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 eq.) to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purification by flash column chromatography affords the desired alkylated product.

ElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Benzyl Bromide>95:585-95
Methyl Iodide90:1080-90
Allyl Bromide>95:588-96
Note: Data is representative and based on analogous systems. Actual results may vary.
Asymmetric Aldol Reactions

The N-acyl derivatives can also be employed in stereoselective aldol reactions. The formation of a rigid, chelated transition state is key to achieving high diastereoselectivity.

Protocol 3: Asymmetric Aldol Reaction

This protocol outlines a general procedure for a Lewis acid-mediated aldol reaction.

Step-by-Step Methodology:

  • Complexation: Dissolve the N-acyl derivative (1.0 eq.) in anhydrous dichloromethane at -78 °C. Add a Lewis acid such as TiCl₄ (1.1 eq.) and stir for 30 minutes.

  • Base Addition: Add a hindered base like triethylamine (1.2 eq.) and stir for another 30 minutes to form the titanium enolate.

  • Aldol Addition: Add the aldehyde (1.2 eq.) and stir at -78 °C for 2-4 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with an extractive work-up as described in Protocol 2.

Asymmetric Diels-Alder Reactions

The N-acryloyl derivative of this compound can serve as a chiral dienophile in asymmetric Diels-Alder reactions. The bicyclic auxiliary effectively shields one face of the dienophile, leading to a highly stereoselective cycloaddition.

Protocol 4: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the Diels-Alder reaction with cyclopentadiene.

Step-by-Step Methodology:

  • Dienophile Preparation: Prepare the N-acryloyl derivative of the auxiliary using Protocol 1 with acryloyl chloride.

  • Reaction Setup: Dissolve the N-acryloyl derivative (1.0 eq.) in dichloromethane at -78 °C. Add a Lewis acid (e.g., Et₂AlCl, 1.2 eq.) and stir for 15 minutes.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 eq.) and stir the reaction at -78 °C for 3-6 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ and proceed with an extractive work-up. The endo/exo ratio and diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be removed to yield the final product. The choice of cleavage method depends on the desired functionality (e.g., carboxylic acid, alcohol, or aldehyde).

Visualizing Cleavage Pathways:

Caption: Common methods for the cleavage of the chiral auxiliary.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

This method is suitable for obtaining the chiral carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-acyl product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C and add an excess of 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide (LiOH) (e.g., 2.0 M).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with aqueous HCl and extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 6: Reductive Cleavage to a Primary Alcohol

This method provides the corresponding chiral primary alcohol.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-acyl product (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reduction: Add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). Filter the resulting solids and wash with THF. The filtrate contains the desired alcohol and the recovered auxiliary.

Conclusion

This compound represents a valuable and highly constrained chiral auxiliary with significant potential for a range of asymmetric transformations. Its rigid framework provides a platform for excellent stereocontrol in reactions such as alkylations, aldol additions, and Diels-Alder cycloadditions. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to explore and exploit the full potential of this powerful synthetic tool.

References

Application Notes & Protocols: Strategic Incorporation of 2-Oxa-5-azabicyclo[2.2.1]heptane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Bicyclic Scaffolds in Peptidomimetics

Natural peptides, while central to biological processes, often face significant limitations as therapeutic agents, primarily due to their susceptibility to proteolytic degradation and poor bioavailability[1][2]. Peptidomimetics—synthetic molecules that replicate the structure and function of natural peptides—are designed to overcome these hurdles[3][4][5]. A highly effective strategy in peptidomimetic design is the introduction of conformational constraints to the peptide backbone. This approach not only enhances stability but can also pre-organize the molecule into a bioactive conformation, leading to improved potency and receptor selectivity[3].

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, particularly when derivatized as (1S,3R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-3-carboxylic acid, serves as a superior, conformationally rigid analogue of proline. Its bicyclic structure locks the peptide backbone, reducing conformational flexibility and shielding the adjacent peptide bonds from enzymatic cleavage[1][2]. Furthermore, this moiety acts as a morpholine isostere, a feature that can impart favorable pharmacokinetic properties[6][7]. This guide provides in-depth protocols and technical insights for the synthesis of the necessary building block and its successful incorporation into peptide scaffolds for researchers in drug discovery and medicinal chemistry.

Section 1: Synthesis of the Core Building Block: N-Protected (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The foundational step is the efficient synthesis of the bicyclic amino acid surrogate. The most common and reliable route starts from the readily available chiral building block, trans-4-hydroxy-L-proline. The following protocol outlines an improved synthesis of the unprotected bicyclic amine, which can then be protected with either Boc or Fmoc groups for subsequent use in peptide synthesis.[6]

Protocol 1: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (from trans-4-hydroxy-L-proline)

This multi-step synthesis involves protection of the amine, esterification, activation of the hydroxyl group, reduction, cyclization, and final deprotection. The use of a benzyloxycarbonyl (Cbz) protecting group allows for mild reaction conditions and high yields.[6]

Step-by-Step Methodology:

  • N-Protection: Dissolve trans-4-hydroxy-L-proline in an aqueous NaOH solution at 0 °C. Add benzyl chloroformate (CbzCl) dropwise and stir for 5 hours at room temperature. Acidify the aqueous layer to pH 2 with 2 M HCl and extract the N-Cbz protected product with ethyl acetate.

  • Esterification: Treat the product from Step 1 with thionyl chloride (SOCl₂) in methanol at 0 °C to room temperature to yield the methyl ester.

  • Hydroxyl Group Activation: React the methyl ester with tosyl chloride (TsCl) in the presence of DMAP and Et₃N in dichloromethane (CH₂Cl₂) to tosylate the hydroxyl group.

  • Ester Reduction: Reduce the methyl ester to a primary alcohol using sodium borohydride (NaBH₄) in an ethanol/THF mixture.

  • Intramolecular Cyclization: Induce ring formation by refluxing the tosylated alcohol with sodium methoxide (NaOMe) in methanol. This Williamson ether synthesis variant forms the bicyclic core.

  • Deprotection: Remove the Cbz group via catalytic hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere to yield the final (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. The overall yield for this six-step process is approximately 70%.[6]

Scientist's Note: The resulting amine is the core scaffold. For incorporation into peptides, it must first be carboxylated at the 3-position and then N-protected. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protection depends entirely on the intended solid-phase peptide synthesis (SPPS) strategy.

Diagram 1: Synthetic Pathway to the Bicyclic Core

cluster_0 Synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane Core start trans-4-Hydroxy-L-proline step1 N-Cbz Protection start->step1 CbzCl, NaOH step2 Esterification (MeOH, SOCl₂) step1->step2 step3 Tosylation (TsCl, DMAP) step2->step3 step4 Reduction (NaBH₄) step3->step4 step5 Cyclization (NaOMe) step4->step5 step6 Deprotection (H₂, Pd/C) step5->step6 end_product (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane step6->end_product

Caption: Synthesis of the bicyclic core from trans-4-hydroxy-L-proline.

Section 2: Incorporation into Peptide Scaffolds via SPPS

The incorporation of the N-protected 2-oxa-5-azabicyclo[2.2.1]heptane-3-carboxylic acid into a growing peptide chain on a solid support is the most common method. Due to its rigid, bicyclic nature, this amino acid is sterically hindered, which necessitates optimized coupling conditions compared to standard proteinogenic amino acids.[8][9]

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol assumes an Fmoc/tBu strategy, which is favored for its milder deprotection conditions.[10]

Step-by-Step Methodology:

  • Resin Preparation: Select an appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids). Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[11]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11][12][13]

    • Self-Validation Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Amino Acid Activation and Coupling (The Critical Step): a. In a separate vial, dissolve 4 equivalents of the N-Fmoc-protected 2-oxa-5-azabicyclo[2.2.1]heptane-3-carboxylic acid and 3.9 equivalents of an activating agent (e.g., HATU) in DMF. b. Add 8 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[12] c. Add the activated amino acid solution to the reaction vessel containing the deprotected resin. d. Agitate the mixture via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

    • Scientist's Note: The extended coupling time and the use of a potent aminium/uronium-based coupling reagent like HATU are crucial for overcoming the steric hindrance of the bicyclic scaffold.[8][14][15] Standard carbodiimide reagents like DCC are often inefficient for such couplings.[8]

  • Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates that all free amines have been acylated, signifying a complete coupling reaction. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum. Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[11]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: SPPS Workflow for Incorporation

cluster_0 Iterative SPPS Cycle start Resin-Bound Peptide (N-Fmoc Protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Coupling (Activated Bicyclic Amino Acid + DIEA) wash1->coupling wash2 Step 4: DMF Wash coupling->wash2 kaiser_test Kaiser Test (Confirm Coupling) wash2->kaiser_test kaiser_test->deprotection Next Cycle

Caption: Iterative cycle for solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
ReagentFull NameAdvantagesConsiderations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, rapid kinetics, low racemization, excellent for hindered couplings.[14][15]Higher cost. Can cause guanidinylation of the free amine if used in large excess.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-ChloroMore cost-effective than HATU, very high reactivity.Slightly less reactive than HATU for the most difficult couplings.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium salt, avoids the side reaction of guanidinylation. Very effective for hindered residues.[8][15]Can be less stable than uronium salts.
DCC/HOBt N,N'-Dicyclohexylcarbodiimide / HydroxybenzotriazoleLow cost, widely used for standard couplings.Often inefficient for sterically hindered amino acids, produces insoluble DCU byproduct.[8][14]

Section 3: Characterization and Quality Control

Post-synthesis, it is imperative to verify the identity and purity of the final peptidomimetic.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary tool for purification and purity assessment. The modified peptide will typically have a different retention time compared to its non-modified analogue. A sharp, single peak indicates high purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated mass of the peptide containing the incorporated bicyclic scaffold.

  • NMR Spectroscopy: For detailed structural confirmation, ¹H and ¹³C NMR can be employed. The 2-oxa-5-azabicyclo[2.2.1]heptane moiety will exhibit characteristic signals corresponding to its bridgehead protons and unique carbon skeleton, providing unambiguous evidence of its successful incorporation.[6]

Section 4: Applications and Expected Outcomes in Drug Discovery

The incorporation of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a powerful tool for transforming a flexible peptide into a structured, drug-like molecule.

  • Enhanced Proteolytic Stability: The unnatural bicyclic structure is not recognized by proteases, significantly increasing the peptide's half-life in biological systems.[1]

  • Improved Target Affinity and Selectivity: By locking the peptide backbone, the scaffold reduces the entropic penalty of binding to a target receptor or enzyme. This pre-organization can lead to a substantial increase in binding affinity and selectivity.

  • Favorable Pharmacokinetics: As a morpholine isostere, this scaffold can improve a peptide's solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it more suitable for therapeutic development.[6]

  • Novel Secondary Structures: This building block can be used to induce specific turns and conformations in the peptide chain that are not accessible with natural amino acids, opening new avenues for targeting challenging protein-protein interactions.[4]

This scaffold has been successfully utilized to create constrained analogues of bioactive peptides and has shown utility in the design of compounds targeting a range of biological pathways.[7][16][17][18]

References

Application Notes and Protocols: Intramolecular Cyclization for the Synthesis of Bicyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Bicyclic Systems

Bicyclic systems are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials. Their rigid, three-dimensional architecture often imparts unique biological activity and desirable physicochemical properties, making them highly sought-after targets in drug discovery and development. Intramolecular cyclization, a process where a single molecule containing two reactive functional groups reacts to form a cyclic compound, stands out as one of the most powerful and efficient strategies for constructing these complex frameworks.[1] This approach offers significant advantages, including increased effective molarity, which often leads to milder reaction conditions, faster reaction rates, and higher stereoselectivity compared to intermolecular counterparts.[2]

This guide provides an in-depth exploration of key experimental procedures for forming bicyclic systems via intramolecular cyclization. It is designed for researchers, medicinal chemists, and process development scientists, offering both the theoretical underpinnings and field-proven protocols for several transformative synthetic methodologies.

Mechanistic Considerations: Guiding Principles of Ring Closure

The success of an intramolecular cyclization is governed by a delicate interplay of thermodynamic and kinetic factors. The inherent strain of the target ring system, the conformational flexibility of the tether connecting the reactive moieties, and the geometry of the transition state all play critical roles. Foundational principles, such as Baldwin's rules for ring closure, provide a predictive framework for assessing the feasibility of a given cyclization based on the hybridization of the reacting centers and the size of the ring being formed. These rules classify cyclizations as exo or endo and tet, trig, or dig, helping chemists anticipate whether a desired ring closure is favored or disfavored.

General Experimental Workflow

A systematic approach is crucial for the successful execution and optimization of any intramolecular cyclization. The following workflow outlines the key stages from reaction setup to product validation.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis start Substrate Synthesis & Purification reagents Reagent & Solvent Preparation (Drying, Degassing) start->reagents setup Reaction Setup (Inert Atmosphere, High Dilution) reagents->setup addition Controlled Addition (Catalyst, Reagents) setup->addition monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) addition->monitoring quench Quenching monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography, etc.) extract->purify characterize Structural Characterization (NMR, MS, IR) purify->characterize purity Purity Analysis (HPLC, GC) characterize->purity PausonKhand A [Co₂(CO)₈] B Alkyne Complex [Co₂(CO)₆(alkyne)] A->B + Alkyne - 2CO C Metallacyclopentene B->C + Alkene D Metallacyclohexenone C->D + CO E Bicyclic Product D->E Reductive Elimination p1 F Enyne Substrate F->B G CO G->C p1->A Regenerates Catalyst (catalytic cycle) p2

References

Application Notes and Protocols: Synthesis of Novel Derivatives of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid bridged morpholine isostere of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for precise orientation of substituents, making it a valuable building block for designing selective and potent biologically active molecules.[1][2] This document provides a detailed guide to the synthesis of the core this compound structure and outlines protocols for the synthesis of its novel derivatives, focusing on N-acylation and N-arylation reactions. The methodologies described herein are based on established literature procedures, offering robust and reproducible pathways for accessing a diverse range of derivatives for drug discovery and development programs.

Introduction: The Significance of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a bicyclic system that can be considered a constrained analog of morpholine.[1] This structural rigidity is a key feature that medicinal chemists exploit to reduce the conformational flexibility of a drug candidate, which can lead to improved binding affinity and selectivity for its biological target. The defined stereochemistry of the (1R,4R) enantiomer provides a chiral scaffold for the development of stereospecific therapeutics.

Derivatives of this bicyclic system have shown potential in various therapeutic areas. For instance, they have been utilized as building blocks for compounds targeting the central nervous system, including analogs of GABAergic drugs like baclofen and pregabalin.[3][4] The ability to introduce a wide range of substituents at the nitrogen atom (N5) and potentially at other positions of the bicyclic core allows for the exploration of vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

Synthesis of the Core this compound Scaffold

The most common and efficient route to the this compound core starts from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline.[1] An improved synthetic method utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine, which allows for mild reaction conditions and results in a good overall yield.[1]

Synthetic Strategy Overview

The synthesis involves a six-step sequence starting from trans-4-hydroxy-L-proline. The key transformation is an intramolecular cyclization to form the bicyclic ether linkage. The choice of the Cbz protecting group is advantageous as it can be smoothly removed via catalytic hydrogenation in the final step.[1]

Synthesis_Overview A trans-4-Hydroxy-L-proline B N-Cbz Protection A->B C Esterification B->C D Hydroxyl Activation (Tosylation) C->D E Reduction of Carboxylic Ester D->E F Intramolecular Cyclization E->F G Deprotection F->G H This compound G->H

Caption: Overall synthetic workflow for the core scaffold.

Detailed Experimental Protocol: Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved synthesis method which reports an overall yield of 70%.[1]

Step 1: N-protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature and pH.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-trans-4-hydroxy-L-proline.

Step 2: Esterification

  • Dissolve the N-protected amino acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting methyl ester.

Step 3: Tosylation of the Hydroxyl Group

  • Dissolve the N-Cbz-4-hydroxy-L-proline methyl ester in pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction at a low temperature for an extended period (e.g., 60 hours).[1]

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the tosylated product by column chromatography.

Step 4: Reduction of the Methyl Ester

  • Dissolve the tosylated ester in a suitable solvent like 1,2-dimethoxyethane.

  • Cool the solution to 0 °C.

  • Add a reducing agent such as lithium borohydride (LiBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours.[1]

  • Quench the reaction carefully with water and extract the product.

  • Purify the resulting alcohol.

Step 5: Intramolecular Cyclization

  • Dissolve the alcohol from the previous step in dry methanol.

  • Add a base such as sodium methoxide (NaOMe).

  • Reflux the mixture for a few hours.[1]

  • Remove the solvent under vacuum and add a saturated sodium carbonate solution.

  • Extract the bicyclic product with an organic solvent.

  • Purify by column chromatography to yield (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Step 6: Deprotection

  • Dissolve the Cbz-protected bicyclic compound in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Note: The stereochemical designation (1S,4S) or (1R,4R) depends on the starting material. Using L-proline derivatives as described leads to the (1S,4S) enantiomer.

Synthesis of Novel Derivatives

The secondary amine of the this compound core is a versatile handle for introducing a wide array of functional groups. The following sections detail protocols for N-acylation and N-arylation, two common strategies for generating novel derivatives.

Derivatization_Strategies Core This compound Acylation N-Acylation Core->Acylation R-COCl or (RCO)2O Arylation N-Arylation Core->Arylation Ar-X, Pd catalyst, Base Acyl_Deriv N-Acyl Derivatives Acylation->Acyl_Deriv Aryl_Deriv N-Aryl Derivatives Arylation->Aryl_Deriv

Caption: Key strategies for derivatization of the core scaffold.

Protocol: N-Acylation

N-acylation is a straightforward method to introduce various carbonyl-containing moieties.

Materials:

  • This compound

  • Acyl chloride or acid anhydride of choice

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the base (typically 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride or acid anhydride (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Example Data Table for N-Acylation Reactions:

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Benzoyl chlorideEt₃NDCM295
2Acetic anhydrideDIPEATHF492
33-Chlorobenzoyl chlorideEt₃NDCM389
Protocol: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

  • This compound

  • Aryl halide or triflate of choice (Ar-X)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos)

  • A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Example Data Table for N-Arylation Reactions:

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromotoluenePd₂(dba)₃ / BINAPNaOt-BuToluene10085
22-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄Dioxane11078
34-Trifluoromethylphenyl bromidePd₂(dba)₃ / XantphosCs₂CO₃Toluene10082

Conclusion

The this compound scaffold is a valuable building block in modern drug discovery. The synthetic protocols detailed in this guide provide a reliable foundation for the preparation of the core structure and its diverse derivatives. By employing robust and well-established methodologies such as N-acylation and Buchwald-Hartwig amination, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable bicyclic morpholine isostere. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your synthetic yield and efficiency.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?

Low overall yield in this multi-step synthesis often originates from a few key transformations. The most critical steps to evaluate are:

  • N-Protection: The choice of the nitrogen protecting group is paramount. While Boc (tert-butyloxycarbonyl) is common, its removal can sometimes be harsh. The Cbz (benzyloxycarbonyl) group has been shown to be effective, leading to an overall yield of 70% in a six-step synthesis from trans-4-hydroxy-L-proline.[1] The stability of the protecting group throughout the subsequent reaction conditions and the efficiency of its final removal are crucial factors.

  • Cyclization/Lactonization: The intramolecular cyclization to form the bicyclic core is arguably the most sensitive step. The efficiency of this reaction is highly dependent on the leaving group ability of the C4 substituent and the stereochemistry of the proline ring. Incomplete conversion or side reactions at this stage will significantly impact the final yield.

  • Purification: Loss of material during the purification of intermediates can accumulate, leading to a low overall yield. It is advisable to use crude material in subsequent steps where possible, provided the impurities do not interfere with the reaction.

Q2: I'm having trouble with the intramolecular cyclization step. What are the key factors for a successful ring closure?

A successful intramolecular cyclization to form the 2-oxa-5-azabicyclo[2.2.1]heptane core relies on achieving the correct stereochemistry and activating the hydroxyl group. The key factors are:

  • Stereochemistry: The cyclization proceeds via an intramolecular SN2 reaction. This requires the carboxylate (or a reduced alcohol) and the leaving group at the C4 position of the proline ring to be in a cis configuration. Starting from trans-4-hydroxy-L-proline, an epimerization at the C2 position is necessary to achieve the required cis relationship.[2][3]

  • Leaving Group: The hydroxyl group at C4 must be converted into a good leaving group. Tosylates (p-toluenesulfonates) are commonly used for this purpose. The tosylation reaction itself needs to be optimized to ensure complete conversion without side reactions.

  • Base: A suitable base is required to deprotonate the nucleophile (the oxygen of the carboxylate or alcohol) and facilitate the intramolecular attack. The choice of base and solvent is critical to promote the desired cyclization over potential side reactions like elimination.

Q3: What are the advantages of using a Cbz protecting group over a Boc group in this synthesis?

While both Cbz and Boc are common nitrogen protecting groups, the Cbz group offers specific advantages in the context of synthesizing this compound:

  • Milder Deprotection: The Cbz group can be removed under mild conditions via catalytic hydrogenation (e.g., using H2 and Pd/C). This method is generally less harsh than the strong acidic conditions often required for Boc deprotection, which can potentially cleave the desired product.

  • Improved Yields: Published reports indicate that using a Cbz protection strategy can lead to higher overall yields compared to older methods using other protecting groups.[1] An efficient six-step synthesis with a 70% overall yield has been reported using the Cbz group.[1]

Troubleshooting Guide

Problem 1: Low Yield in the Tosylation Step

Symptoms:

  • Incomplete consumption of the starting alcohol (N-protected cis-4-hydroxyproline ester) as observed by TLC or LC-MS.

  • Formation of side products.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Reaction Increase the equivalents of tosyl chloride (TsCl) and the base (e.g., pyridine).The reaction requires stoichiometric amounts of TsCl and a base to scavenge the HCl byproduct. Driving the equilibrium towards the product may require an excess of reagents.
Degradation of Tosyl Chloride Use freshly opened or purified TsCl.Tosyl chloride is sensitive to moisture and can hydrolyze over time, reducing its reactivity.
Steric Hindrance Use a less sterically hindered base, such as triethylamine or 2,6-lutidine, in a non-coordinating solvent like dichloromethane (DCM).Pyridine acts as both a base and a nucleophilic catalyst. In sterically hindered systems, a non-nucleophilic base might be more effective.
Side Reactions Run the reaction at a lower temperature (e.g., 0 °C) to minimize the formation of elimination or other side products.Exothermic reactions can lead to reduced selectivity. Controlling the temperature can improve the reaction's chemoselectivity.
Problem 2: Inefficient Intramolecular Cyclization

Symptoms:

  • Low conversion of the tosylated intermediate to the bicyclic product.

  • Presence of unreacted starting material or hydrolyzed byproducts.

Possible Causes & Solutions:

CauseRecommended ActionScientific Rationale
Incorrect Stereochemistry Confirm the stereochemistry of the precursor. An epimerization step to the cis isomer is crucial.The intramolecular SN2 reaction requires a specific spatial arrangement of the nucleophile and the leaving group, which is only possible for the cis isomer.[4]
Weak Base Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).A sufficiently strong base is needed to deprotonate the nucleophile and initiate the cyclization. Weaker bases may not be effective.
Suboptimal Solvent Use a polar aprotic solvent such as DMF or THF to favor the SN2 reaction.Polar aprotic solvents solvate the cation of the base but not the anionic nucleophile, increasing its reactivity.
High Reaction Concentration Perform the reaction under high dilution conditions.High dilution favors intramolecular reactions over intermolecular side reactions, such as polymerization or dimerization.

Experimental Protocols

Improved Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (Illustrative Example)

This protocol is based on an improved method with a reported overall yield of 70%.[1]

Step 1: N-Protection of trans-4-hydroxy-L-proline

  • Dissolve trans-4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of water and dioxane).

  • Add a base such as sodium carbonate (Na2CO3).

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl).

  • Stir the reaction until completion and then work up to isolate N-Cbz-trans-4-hydroxy-L-proline.

Step 2: Esterification

  • Dissolve the N-protected amino acid in methanol (MeOH).

  • Cool to 0 °C and add thionyl chloride (SOCl2) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent under vacuum to obtain the methyl ester.

Step 3: Tosylation

  • Dissolve the alcohol in pyridine.

  • Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Work up the reaction to isolate the tosylated product.

Step 4: Intramolecular Cyclization

  • Dissolve the tosylate in dry methanol (MeOH).

  • Add a base such as sodium methoxide (NaOMe).

  • Reflux the mixture until the reaction is complete.

  • Remove the solvent and perform an aqueous workup to obtain the bicyclic product.

Step 5 & 6: Reduction and Deprotection

  • The ester and Cbz group can be removed in a two-step or one-pot procedure involving reduction with a hydride source (e.g., LiAlH4) followed by catalytic hydrogenation to remove the Cbz group.

Visualizing the Synthesis

Diagram 1: General Synthetic Workflow

G A trans-4-hydroxy-L-proline B N-Protection (e.g., Cbz-Cl) A->B C Esterification (e.g., SOCl2, MeOH) B->C D Activation of OH (e.g., TsCl, Pyridine) C->D E Intramolecular Cyclization (Base) D->E F Deprotection E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Cyclization Yield

G Start Low Cyclization Yield CheckStereo Verify cis-stereochemistry of precursor Start->CheckStereo CheckLG Confirm complete tosylation CheckStereo->CheckLG Stereochem OK OptimizeBase Screen stronger/non-nucleophilic bases CheckLG->OptimizeBase Tosylation OK OptimizeSolvent Use polar aprotic solvent (DMF, THF) OptimizeBase->OptimizeSolvent Base OK Dilution Run reaction under high dilution OptimizeSolvent->Dilution Solvent OK Success Improved Yield Dilution->Success

Caption: A decision tree for troubleshooting low yield in the intramolecular cyclization step.

References

identifying side reactions in the synthesis of bicyclic lactams

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Bicyclic Lactams

Welcome to the technical support center for bicyclic lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique heterocyclic scaffolds. The synthesis of bridged lactams is often challenging due to the inherent strain in the bicyclic systems, which can lead to a variety of unexpected side reactions.[1][2][3] This resource provides in-depth, experience-driven answers to common problems, explaining the "why" behind the troubleshooting steps to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Beckmann rearrangement of a bicyclic ketoxime is giving a mixture of regioisomers and fragmentation products. What's going wrong?

A1: This is a classic challenge in bicyclic systems. The Beckmann rearrangement's success hinges on the stereospecific migration of the group anti-periplanar to the leaving group on the oxime nitrogen.[4] Several factors can disrupt this selectivity:

  • Oxime Geometry: In solution, especially under certain catalytic conditions, the oxime's geometry can racemize, leading to a mixture of E and Z isomers.[4] This results in the formation of both possible regioisomeric lactams.

  • Beckmann Fragmentation: This competing reaction is a significant issue.[4] Instead of migrating, the alkyl group can be eliminated, leading to the formation of nitriles and other fragmentation byproducts. This is particularly prevalent when a stable carbocation can be formed.

  • Catalyst Choice: While strong Brønsted acids like sulfuric or polyphosphoric acid are common, they can also promote side reactions.[4][5]

Troubleshooting Protocol:

  • Confirm Oxime Stereochemistry: Before the rearrangement, verify the stereochemistry of your starting oxime using techniques like 2D NMR (NOESY). This confirms you are starting with a single, desired isomer.

  • Optimize Reaction Conditions:

    • Reagent Selection: Switch from strong acids to milder reagents that can activate the hydroxyl group. Tosyl chloride, thionyl chloride, or methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine can favor the rearrangement over fragmentation.[4][6]

    • Solvent and Temperature: Carefully select your solvent and run the reaction at the lowest possible temperature to minimize oxime isomerization and fragmentation.

  • Structural Considerations: The inherent strain of the bicyclic system can influence the migratory aptitude of the groups. A computational study of the transition states for migration versus fragmentation for your specific substrate could provide valuable insights.

Q2: I'm attempting an intramolecular Schmidt reaction with an azido-ketone to form a bridged lactam, but I'm getting a fused lactam or Mannich-type products instead. How can I favor the bridged product?

A2: The intramolecular Schmidt reaction is a powerful tool for forming bridged lactams, but it's a battle of competing pathways.[7][8][9] The key is to favor the intramolecular addition of the azide to the ketone over alternative reactions.

  • Regioselectivity Issue: For α-substituted ketones, the reaction can proceed via two pathways, leading to either a fused or a bridged lactam. The fused lactam is often the thermodynamically favored product.[9]

  • Mannich Reaction Competition: With benzylic azides, a competing pathway involves the rearrangement of the azide to an iminium ion, which then undergoes a Mannich-type reaction with the enol form of the ketone.[8]

  • Tether Length: The length of the carbon chain linking the azide and ketone functionalities is critical. A four-carbon linker has been shown to be optimal for favoring the intramolecular Schmidt reaction to form bicyclic lactams.[8]

Troubleshooting Flowchart:

G start Low Yield of Bridged Lactam check_tether Is the azide-ketone tether length optimal (e.g., 4 carbons)? start->check_tether adjust_tether Synthesize precursor with optimal tether length. check_tether->adjust_tether No check_regio Is a fused lactam the major side product? check_tether->check_regio Yes end_bridged Improved Yield of Bridged Lactam adjust_tether->end_bridged mannich_check Are Mannich-type products observed? check_regio->mannich_check No aryl_effect Introduce an adjacent aryl group to stabilize the transition state for bridged product formation. check_regio->aryl_effect Yes lewis_acid Vary Lewis Acid (e.g., TiCl4 vs. TfOH) and temperature. mannich_check->lewis_acid Yes end_fused Fused lactam remains major product. Re-evaluate synthetic strategy. mannich_check->end_fused No improvement lewis_acid->end_bridged aryl_effect->end_bridged

Caption: Troubleshooting workflow for intramolecular Schmidt reactions.

Expert Insight: Aubé and co-workers have demonstrated that placing an aromatic group adjacent to the reacting center can control the regiochemistry through a stabilizing cation-π interaction in a key intermediate, favoring the formation of the bridged bicyclic lactam.[9]

Q3: My lactam-forming intramolecular cyclization of an amino acid is sluggish and results in oligomerization. What can I do?

A3: This is a common issue where intermolecular reactions compete with the desired intramolecular cyclization. The success of this reaction depends on favoring the cyclization kinetically.

  • Concentration: High concentrations favor intermolecular reactions (oligomerization).

  • Ring Strain: The formation of highly strained bicyclic lactams can be thermodynamically unfavorable, making the cyclization slow.[1][2][3]

  • Activation of the Carboxylic Acid: Inefficient activation can lead to side reactions or no reaction.

Experimental Protocol for Promoting Intramolecular Cyclization:

  • High Dilution Conditions:

    • Prepare two separate solutions: one of the amino acid precursor and one of the coupling reagent (e.g., HATU, HOBt/EDC).

    • Use a syringe pump to add both solutions slowly and simultaneously to a larger volume of refluxing solvent (e.g., DCM, DMF) over several hours. This maintains a very low concentration of the reactive species, favoring intramolecular cyclization.

  • Choice of Coupling Reagent: Use a highly efficient coupling reagent to ensure rapid activation of the carboxylic acid.

  • Protecting Groups: Ensure that the amine nucleophile is not protonated by any acidic species in the reaction mixture. The use of a non-nucleophilic base like DIPEA is crucial.

ParameterStandard ConditionsHigh Dilution ConditionsRationale
Concentration 0.1 - 1 M0.001 - 0.01 MMinimizes intermolecular reactions.
Addition Rate All at onceSlow addition over hoursMaintains low concentration.
Temperature Room TemperatureRefluxing SolventCan help overcome activation energy for cyclization.

Troubleshooting Guide: Identifying Unknown Side Products

When faced with an unexpected impurity, a systematic approach to its identification is crucial.

Q: My reaction mixture shows an unexpected spot on TLC and a new peak in the LC-MS. How do I identify this side product?

A: The first step is to gather as much data as possible from your analytical techniques.

  • Mass Spectrometry (MS):

    • The molecular weight of the impurity can provide immediate clues. Is it an isomer of the starting material or product? Has a fragment been added or lost?

    • High-resolution mass spectrometry (HRMS) will give you the exact mass, allowing you to determine the molecular formula.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the spectrum of the impure sample to your starting material and expected product. New signals, changes in splitting patterns, or different integration values can indicate the structure of the side product.

    • ¹³C NMR: The chemical shifts can indicate the presence of different functional groups (e.g., C=O, C=N).

    • 2D NMR (COSY, HSQC, HMBC): These are powerful tools for elucidating the complete structure of an unknown compound by showing correlations between protons and carbons.

  • Infrared (IR) Spectroscopy:

    • Look for the appearance or disappearance of key functional group stretches. For example, the appearance of a strong peak around 2250 cm⁻¹ could indicate the formation of a nitrile from a Beckmann fragmentation.

Workflow for Impurity Identification:

G start Unknown Impurity Detected lcms Run LC-MS to get Molecular Weight start->lcms hrms Run HRMS for Molecular Formula lcms->hrms isolate Isolate Impurity (Prep-HPLC/Column Chromatography) hrms->isolate nmr Acquire 1H, 13C, and 2D NMR isolate->nmr ir Acquire IR Spectrum isolate->ir structure Elucidate Structure nmr->structure ir->structure compare Compare with known potential side products structure->compare confirm Structure Confirmed compare->confirm

Caption: Step-by-step process for identifying unknown side products.

References

Technical Support Center: Optimizing Epimerization-Lactamization Cascade Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing epimerization-lactamization cascade reactions. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cascade to synthesize complex molecular architectures, particularly in the field of natural product synthesis.[1][2][3][4][5] Here, we will dissect the critical parameters of this reaction, moving beyond simple protocols to explain the underlying principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and rationally design your reaction conditions for optimal yield and diastereoselectivity.

Understanding the Cascade: Mechanism and Control

The epimerization-lactamization cascade is a powerful synthetic tool that combines two key transformations in a single pot: the stereochemical inversion of a chiral center (epimerization) and the subsequent intramolecular cyclization to form a lactam.[2] The elegance of this reaction lies in its ability to convert a more easily accessible diastereomer into a thermodynamically more stable, and often more desired, lactam product.

Success hinges on carefully balancing the conditions to favor both steps of the cascade. The initial epimerization is typically a base-mediated process that proceeds through a reversible enolate or a related stabilized carbanion. The subsequent lactamization is an intramolecular nucleophilic attack of a nitrogen atom onto an ester or other activated carbonyl group.

Caption: The epimerization-lactamization cascade mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the epimerization-lactamization cascade?

The overall driving force is the formation of a thermodynamically stable final product. The reaction proceeds by first epimerizing a less stable stereocenter to a more stable configuration. This more stable intermediate then undergoes an often-irreversible intramolecular cyclization to form the lactam. The stability of the final lactam ring provides a strong thermodynamic sink that drives the entire cascade forward.

Q2: How do I choose between kinetic and thermodynamic control for the epimerization step?

This is a critical consideration that dictates your reaction setup.[6][7][8][9]

  • Kinetic Control is favored by low temperatures, short reaction times, and sterically hindered, strong, non-equilibrating bases (like LDA).[6][10] This regime favors the formation of the product that is formed fastest, which may not be the most stable one.[8]

  • Thermodynamic Control is favored by higher temperatures, longer reaction times, and conditions that allow for equilibrium to be established (e.g., using a weaker base that is closer in pKa to the substrate).[6][8] This allows the reaction to proceed to the most stable diastereomer before lactamization occurs.[7]

For this cascade, you are almost always aiming for thermodynamic control in the epimerization step to ensure you form the desired, more stable epimer before the lactamization "traps" the stereocenter.

Q3: What are the most critical reaction parameters to screen?

The three most critical parameters to screen are Base, Solvent, and Temperature . These factors are highly interdependent and must be optimized in concert.

  • Base: The choice of base affects the rate and reversibility of the epimerization.

  • Solvent: The solvent polarity can influence the stability of intermediates and transition states, affecting both epimerization and lactamization rates.[11]

  • Temperature: Temperature directly impacts reaction rates and the ability to overcome activation barriers, determining whether the system can reach thermodynamic equilibrium.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Lactam

A low yield is one of the most common issues and can stem from several sources. It's essential to diagnose the root cause methodically.[12][13][14]

Q: My reaction is not producing the lactam, and I am recovering mostly starting material. What should I do?

Possible Cause A: Ineffective Epimerization The epimerization step may not be occurring efficiently, meaning the substrate never reaches the necessary conformation for lactamization.

  • Expert Analysis: The chosen base may be too weak or sterically hindered to deprotonate the α-carbon effectively at the given temperature. Alternatively, the reaction temperature may be too low to allow the system to reach the thermodynamic equilibrium needed for the more stable epimer to form.

  • Troubleshooting Protocol:

    • Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. This will provide the energy needed to overcome the activation barrier for both deprotonation and reprotonation, facilitating equilibration.[6]

    • Screen Stronger Bases: If increasing the temperature is not effective or leads to decomposition, consider switching to a stronger base. For example, if you are using a mild organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), you might consider a stronger, non-nucleophilic base like LiHMDS (Lithium bis(trimethylsilyl)amide) or LDA (Lithium diisopropylamide).[10]

    • Monitor Epimerization: Before expecting lactamization, run a control experiment to confirm that epimerization is happening. Quench the reaction at different time points before significant lactamization would occur and analyze the diastereomeric ratio of the uncyclized ester by ¹H NMR or HPLC.

Possible Cause B: Slow Lactamization The epimerization might be successful, but the subsequent intramolecular cyclization is the rate-limiting step.

  • Expert Analysis: The nucleophilicity of the amine might be low, or the electrophilicity of the ester carbonyl might be insufficient. Solvent effects can also play a significant role here; a solvent that does not adequately stabilize the transition state of the cyclization can slow the reaction considerably.

  • Troubleshooting Protocol:

    • Solvent Screening: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents can help stabilize the charged transition state of the lactamization step, accelerating the reaction.

    • Increase Temperature: As with epimerization, higher temperatures will increase the rate of the lactamization step. This is often the most straightforward solution, provided the substrate is stable.

    • Activate the Carbonyl: If possible, consider converting the ester to a more reactive species, such as a thioester or an acyl chloride, though this would change the nature of the starting material.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base K₂CO₃DBU or LiHMDSA stronger base is needed to efficiently facilitate epimerization.
Solvent TolueneDMFA polar aprotic solvent can better stabilize the cyclization transition state.
Temperature 25°C (Room Temp)80-100°CHigher temperature provides energy to overcome activation barriers for both steps.
Problem 2: Poor Diastereoselectivity
Q: I am forming the lactam, but it's a mixture of diastereomers. How can I improve the selectivity?

Possible Cause: Incomplete Equilibration (Kinetic Control) The reaction is proceeding under kinetic control, where the lactamization is occurring faster than the epimerization can reach its thermodynamic equilibrium.[6][7]

  • Expert Analysis: This is a classic case of a "kinetic trap." The less stable epimer, which may form faster or be the starting configuration, is cyclizing before it has a chance to epimerize to the more stable form. The key is to slow down the lactamization relative to the epimerization.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: This is often the most effective strategy. Lowering the temperature will slow down both reactions, but it may disproportionately slow the lactamization, allowing more time for the crucial epimerization equilibrium to be established.[6]

    • Use a Weaker Base: A very strong, irreversible base (like LDA at low temp) can favor kinetic deprotonation without allowing for the re-protonation/de-protonation sequence required for equilibration.[6] Switching to a base like DBU or a metal alkoxide can promote the necessary equilibrium.

    • Increase Reaction Time: Give the system more time to equilibrate at a moderate temperature before it cyclizes.[8] Monitor the diastereomeric ratio of the uncyclized material over time to find the optimal point for equilibration.

Caption: Decision workflow for improving diastereoselectivity.

Problem 3: Formation of Side Products / Decomposition
Q: My reaction is messy, and I'm observing significant side product formation or decomposition of my starting material. What's going wrong?

Possible Cause A: Elimination Side Reactions If there is a suitable leaving group beta to the acidic proton, an E2 elimination can compete with the desired epimerization.

  • Expert Analysis: Strong, sterically hindered bases like LDA or t-BuOK are particularly prone to inducing elimination reactions, especially at higher temperatures.

  • Troubleshooting Protocol:

    • Use a Softer, Less Hindered Base: Switch to a base like DBU or K₂CO₃, which is less likely to favor elimination pathways.

    • Lower the Temperature: Elimination reactions often have a higher activation energy than deprotonation. Running the reaction at the lowest possible temperature that still allows for epimerization can significantly suppress this side reaction.

Possible Cause B: Hydrolysis or Decomposition The reaction conditions (strong base, high temperature) may be too harsh for the functional groups present in the molecule.

  • Expert Analysis: Esters can be susceptible to hydrolysis if trace amounts of water are present, especially under basic conditions at high temperatures.[10] Other functional groups in the molecule might also be sensitive to the conditions.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents.[10][12] Use freshly distilled solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Use Milder Conditions: If decomposition is observed, the first step is to reduce the temperature. If that is not sufficient, a milder base must be screened.

    • Protect Sensitive Functional Groups: If a particular functional group is known to be sensitive, it may require a protecting group strategy to withstand the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Base and Temperature Screening

This protocol is designed to efficiently screen conditions for the epimerization-lactamization cascade.

  • Preparation: In parallel, add the starting ester (1.0 eq) to three separate oven-dried reaction vials equipped with stir bars.

  • Inert Atmosphere: Seal the vials and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene, DMF, THF) to each vial to achieve a concentration of ~0.1 M.

  • Base Addition:

    • Vial 1: Add DBU (1.5 eq).

    • Vial 2: Add K₂CO₃ (2.0 eq).

    • Vial 3: Cool to -78°C and add freshly prepared LDA (1.2 eq) dropwise.[10]

  • Temperature Screening:

    • Stir Vial 1 at 60°C.

    • Stir Vial 2 at 100°C.

    • Allow Vial 3 to slowly warm to 0°C.

  • Monitoring: Monitor all reactions by TLC or LC-MS at 1h, 4h, and 12h intervals.

  • Workup: Quench the reactions by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product ratio by ¹H NMR spectroscopy to determine conversion and diastereoselectivity.

References

Technical Support Center: Resolution of 2-oxa-5-azabicyclo[2.2.1]heptane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving stereoisomers of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. This bicyclic morpholine isostere is a critical building block in medicinal chemistry, and achieving high enantiopurity is paramount for developing selective and effective drug candidates.[1] This guide provides in-depth, field-proven insights into the common methodologies, formatted as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Section 1: Foundational Strategy: Enantioselective Synthesis

For this particular scaffold, the most efficient and cost-effective method is often not resolution but direct enantioselective synthesis. By starting with a readily available chiral building block, you can control the stereochemistry throughout the synthetic sequence, obviating the need for challenging downstream separations.

Frequently Asked Questions (FAQs)

Q: Is it better to synthesize the desired enantiomer directly instead of resolving a racemic mixture?

A: Absolutely. For the 2-oxa-5-azabicyclo[2.2.1]heptane core, established synthetic routes from inexpensive chiral starting materials like trans-4-hydroxy-L-proline are highly efficient.[1] This approach offers several distinct advantages:

  • Economic Efficiency: It avoids "throwing away" 50% of your material, which is inherent in classical resolutions of racemates.

  • Process Simplicity: It eliminates the need for developing and optimizing a separate resolution step, which can be time-consuming and resource-intensive.

  • Absolute Stereochemical Control: The stereochemistry is set from the beginning, providing confidence in the absolute configuration of the final product.

The primary synthetic strategy involves an intramolecular cyclization of a protected 4-hydroxyproline derivative. The key is the conversion of the hydroxyl group into a good leaving group (like a tosylate) followed by base-mediated ring closure.

Experimental Protocol: Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol is a summarized workflow based on highly successful literature precedents.[1]

  • Protection: Protect the amine of commercially available trans-4-hydroxy-L-proline with a suitable protecting group, such as benzyloxycarbonyl (Cbz). This is critical to prevent side reactions in subsequent steps.

  • Esterification: Convert the carboxylic acid to its methyl ester using a standard method like reaction with methanol and a catalyst.

  • Activation of Hydroxyl Group: Convert the C4 hydroxyl group into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. This transforms the hydroxyl into an excellent leaving group for the subsequent cyclization.

  • Intramolecular Cyclization: Treat the N-Cbz, O-Ts proline methyl ester with a base such as sodium methoxide (NaOMe) in methanol. The methoxide deprotonates the nitrogen (after saponification of the ester), which then acts as a nucleophile, displacing the tosylate to form the bicyclic ring system.

  • Deprotection: Remove the Cbz protecting group via catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield the final, enantiopure (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Workflow Diagram: Enantioselective Synthesis

cluster_synthesis Enantioselective Synthesis Workflow start trans-4-hydroxy-L-proline (Chiral Pool) step1 N-Protection (Cbz) start->step1 Cbz-Cl step2 Esterification step1->step2 MeOH, H+ step3 Hydroxyl Activation (TsCl) step2->step3 TsCl, Pyridine step4 Base-Mediated Intramolecular Cyclization step3->step4 NaOMe, MeOH step5 N-Deprotection (Hydrogenation) step4->step5 H₂, Pd/C end_product (1S,4S)-Enantiopure Product step5->end_product

Caption: Workflow for synthesizing enantiopure product.

Section 2: Classical Resolution via Diastereomeric Salt Formation

If you begin with a racemic mixture of 2-oxa-5-azabicyclo[2.2.1]heptane, classical resolution is a viable, albeit often challenging, approach. This method relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the basic amine with a chiral acid, you form a pair of diastereomeric salts that can be separated by fractional crystallization.

Frequently Asked Questions (FAQs)

Q: How does diastereomeric salt resolution work for a basic scaffold like this?

A: You react your racemic amine base (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral acid (e.g., the R-acid). This reaction produces a mixture of two diastereomeric salts: (R-amine, R-acid) and (S-amine, R-acid). These salts have different solubilities in a given solvent system. With careful optimization of solvent, temperature, and concentration, one diastereomer will preferentially crystallize, allowing it to be separated by filtration. The free amine is then liberated from the purified salt by treatment with a base.

Q: Which chiral resolving agents are most effective?

A: The choice of resolving agent is critical and often requires empirical screening. For basic amines like this scaffold, common choices include:

  • (R,R)- or (S,S)-Tartaric Acid

  • (R)- or (S)-Mandelic Acid

  • (R)- or (S)-Camphorsulfonic Acid

  • Dibenzoyl-D- or L-tartaric acid

The "best" agent depends on the specific derivative of your scaffold (e.g., N-substituents) and its ability to form a well-defined crystal lattice with one of the diastereomeric salts.

Troubleshooting Guide

Q: My diastereomeric salts are not precipitating, or I'm getting an oil. What should I do?

  • Increase Concentration: Your solution may be too dilute. Carefully remove solvent in vacuo to induce crystallization.

  • Change Solvent: The key to crystallization is differential solubility. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Sometimes a small amount of water is necessary.

  • Temperature Cycling: Try cooling the solution slowly to 0-5 °C. If that fails, thermal cycling (heating to dissolve, then cooling slowly) can promote crystal growth.[2]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal to the solution to act as a nucleation point.

Q: The enantiomeric excess (e.e.) of my resolved amine is low after the first crystallization. How can I improve it?

  • Recrystallization: The first crop of crystals is rarely enantiopure. One or two rounds of recrystallization from the same or a different solvent system are typically required to achieve >98% e.e.

  • Kinetic vs. Thermodynamic Control: Be mindful of time and temperature. Sometimes, the desired diastereomer crystallizes faster (kinetic product), but if left for too long, the system may equilibrate to a less pure mixture (thermodynamic product).[2] It can be beneficial to filter the crystals after a relatively short period.

Section 3: Chiral Chromatography

For both analytical-scale e.e. determination and preparative-scale separation, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard. This technique provides direct separation of enantiomers without the need for derivatization.

Frequently Asked Questions (FAQs)

Q: When should I choose analytical vs. preparative chiral HPLC?

  • Analytical HPLC: Use for determining the enantiomeric ratio (e.e.) of a sample. It uses small-diameter columns (e.g., 4.6 mm) and low flow rates (e.g., 1.0 mL/min) to achieve high resolution.

  • Preparative HPLC: Use for isolating gram-scale quantities of pure enantiomers. It requires larger columns, higher flow rates, and specialized equipment. It is often used when classical resolution fails or for high-value intermediates.

Q: How do I select the right Chiral Stationary Phase (CSP)?

A: CSP selection is the most critical parameter. For bicyclic amines, polysaccharide-based CSPs are an excellent starting point.[3][4]

  • Coated Polysaccharide Phases: Columns like Daicel's Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) are highly versatile. They work well in normal phase (hexane/alcohol mixtures).[4]

  • Immobilized Polysaccharide Phases: Columns like Chiralpak® IA or IB offer greater solvent compatibility, allowing for a wider range of mobile phases, which can be crucial for optimizing selectivity.

A typical screening process involves testing your racemate on 3-4 different columns with a standard mobile phase like hexane/isopropanol.

Troubleshooting Guide

Q: My enantiomers are not separating on the column (co-elution). What parameters can I change?

  • Change the Alcohol Modifier: The type and percentage of alcohol in the mobile phase dramatically affect retention and selectivity. If isopropanol (IPA) isn't working, try ethanol (EtOH). Systematically vary the percentage (e.g., 5%, 10%, 15%, 20% IPA in hexane).

  • Try a Different CSP: If optimization fails on one column, the fundamental chiral recognition mechanism may be unsuitable. Switch to a CSP with a different chemistry (e.g., from cellulose to amylose).

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10°C) can sometimes enhance the transient diastereomeric interactions between the analyte and the CSP, improving resolution.

Workflow Diagram: Chiral HPLC Method Development

cluster_hplc Chiral HPLC Method Development start Racemic Amine (N-protected if needed) screen Screen 3-4 CSPs (e.g., OD-H, AD-H, IA) start->screen Standard Mobile Phase (e.g., 80:20 Hex/IPA) decision Baseline Resolution? screen->decision optimize_mp Optimize Mobile Phase (% and type of alcohol) decision->optimize_mp No final_method Validated Method decision->final_method Yes optimize_mp->decision Re-evaluate optimize_t Optimize Temperature & Flow Rate optimize_mp:e->optimize_t:w optimize_t->decision Re-evaluate stop Consult Specialist or Try Derivatization optimize_t->stop No Resolution

Caption: Decision tree for chiral HPLC method development.

Data Summary: Common Chiral HPLC Conditions
Chiral Stationary Phase (CSP)Typical Mobile PhaseFlow RateNotesReference
Daicel Chiralcel® OD-Hn-Hexane / Isopropanol (80:20, v/v)1.0 mL/minA robust starting point for many bicyclic amines.[4]
Regis Whelk-O1® (R,R)Varies (Normal or Reversed-Phase)1.0 mL/minPirkle-type CSP; offers different selectivity.[3]
Daicel ChiralPak® AD-Hn-Hexane / Ethanol0.5-1.0 mL/minAmylose-based; complementary to cellulose phases.[3]

Section 4: Resolution via Covalent Diastereomer Formation

An alternative to salt formation is to covalently link your racemic amine to a chiral auxiliary. This creates a pair of diastereomers that are often much easier to separate using standard silica gel chromatography. The final step is the cleavage of the auxiliary to release the pure enantiomer.

Frequently Asked Questions (FAQs)

Q: What is the advantage of forming covalent diastereomers over salts?

A: The primary advantage is the ease of separation. The resulting diastereomers often have significantly different polarities, allowing for straightforward separation on standard silica gel columns instead of requiring expensive chiral HPLC columns or tedious fractional crystallization. This method is particularly useful for larger-scale separations.

Q: How do I choose a suitable chiral derivatizing agent?

A: The agent must be enantiopure, react cleanly and completely with your amine, and be cleavable under conditions that do not racemize your product. Common choices include:

  • Mosher's Acid Chloride: Forms stable amide diastereomers.

  • (-)-Camphorsultam Derivatives: Can be used to form stable sulfonamides or other derivatives.[5]

  • Chiral Isocyanates: React with the amine to form urea diastereomers.

Troubleshooting Guide

Q: I'm having trouble cleaving the chiral auxiliary after separation. What are some robust methods?

  • Amide/Sulfonamide Hydrolysis: This can be challenging. Harsh acidic or basic conditions (e.g., refluxing 6N HCl) may be required, which can risk racemization or decomposition of the target molecule. Always test cleavage conditions on the diastereomeric mixture first.

  • Protecting Group Strategy: A more elegant approach is to use a chiral auxiliary that acts like a protecting group. For example, react your amine with a chiral chloroformate to form a carbamate. After separation, this can often be cleaved under milder conditions than a robust amide bond.

References

Technical Support Center: Stability Assessment of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane derivatives. This guide is designed to provide in-depth technical assistance and practical, field-proven insights into assessing the stability of this important bicyclic scaffold. As a conformationally restricted morpholine isostere, understanding the inherent stability and degradation pathways of these derivatives is critical for successful drug development.[1]

This document will serve as a dynamic resource, presented in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound derivatives and the principles of stability testing.

Q1: What are the primary stability concerns for the this compound scaffold?

A1: The this compound core contains two key functional groups that are the primary focus of stability assessment: a secondary amine and a bicyclic ether . The inherent reactivity of these groups, combined with the ring strain of the bicyclo[2.2.1]heptane system, dictates the potential degradation pathways.

  • Secondary Amine: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation , which is a common degradation pathway for amine-containing pharmaceuticals.[2] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Bicyclic Ether: The ether linkage, particularly within a strained bicyclic system, can be susceptible to hydrolysis under acidic conditions, potentially leading to ring-opening.[3]

  • Ring Strain: The bicyclo[2.2.1]heptane skeleton possesses inherent ring strain, which can influence the reactivity of the molecule and potentially lead to unique degradation pathways not observed in simpler, non-bicyclic analogs.[4]

Q2: Why are forced degradation studies necessary for these derivatives?

A2: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development.[5][6] These studies involve exposing the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, light, and oxidizing agents) to:

  • Identify likely degradation products: This helps in understanding the degradation pathways of the molecule.

  • Establish the intrinsic stability of the molecule: This information is crucial for formulation development and determining appropriate storage conditions.

  • Develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities.

Q3: What are the typical stress conditions for forced degradation studies of this compound derivatives?

A3: Based on the structure and in accordance with ICH guidelines, the following stress conditions should be investigated:

Stress ConditionTypical Reagents and ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C)To evaluate degradation in acidic conditions, targeting the bicyclic ether linkage.
Base Hydrolysis 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C)To assess degradation in alkaline conditions.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperatureTo induce oxidative degradation, primarily targeting the secondary amine.
Thermal Stress Dry heat (e.g., 80°C)To assess the impact of temperature on stability.
Photostability Exposure to a combination of visible and UV lightTo evaluate the potential for photodegradation.

It is important to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.

Part 2: Troubleshooting Experimental Issues

This section provides practical advice for common problems encountered during the stability assessment of this compound derivatives.

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: If you do not observe any degradation, your stress conditions may be too mild. Consider the following adjustments:

  • Increase the concentration of the stress agent: For acid/base hydrolysis, you can increase the molarity of the acid or base. For oxidation, a higher concentration of hydrogen peroxide can be used.

  • Increase the temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments can accelerate degradation.

  • Increase the duration of exposure: If increasing the concentration or temperature is not feasible or leads to unrealistic degradation, extending the exposure time can be effective.

  • For Photostability: Ensure that the light source provides a sufficient overall illumination and integrated near-ultraviolet energy as per ICH Q1B guidelines.

Q5: My chromatogram shows poor separation between the parent compound and its degradation products. How can I improve my HPLC method?

A5: Poor resolution is a common challenge, especially with polar compounds like the this compound derivatives and their potential degradation products. Here are some strategies to improve your separation:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for separating polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide better retention and selectivity for your analytes.[2][5][7]

  • Optimize Mobile Phase Composition:

    • pH: The ionization state of your analytes can significantly impact their retention. Experiment with different mobile phase pH values to find the optimal separation.

    • Buffer Concentration: Adjusting the ionic strength of the mobile phase can improve peak shape and resolution in HILIC.

  • Change the Stationary Phase: If you are using reversed-phase HPLC, try a column with a different stationary phase (e.g., a polar-embedded or phenyl column) to alter the selectivity.

  • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.

  • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can alter selectivity.

Q6: I am observing an unexpected peak in my chromatogram, even in my control sample. What could be the cause?

A6: An unexpected peak in a control sample could be due to several factors:

  • Impurity in the starting material: The peak could be an impurity that was already present in your drug substance.

  • Degradation during sample preparation: The compound might be unstable in the sample diluent. Ensure your diluent is compatible and consider preparing samples immediately before analysis.

  • Interaction with the mobile phase: Some compounds can degrade on the analytical column or react with components of the mobile phase.

  • Leachables from the container: The peak could be a compound that has leached from the storage container.

To troubleshoot this, analyze a blank (diluent only) and a freshly prepared sample of your starting material.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments in assessing the stability of this compound derivatives.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies. The specific conditions should be optimized for your derivative.

Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • UPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at room temperature or heat at 60°C for a specified time.

    • At each time point, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for a specified time.

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a controlled temperature oven at 80°C for a specified time.

    • At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose the solid drug substance or a solution to a light source in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare the samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating UPLC-MS method.

Protocol for a Stability-Indicating UPLC-MS Method

This protocol provides a starting point for developing a stability-indicating UPLC-MS method for this compound derivatives and their potential degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

Chromatographic Conditions (HILIC):

  • Column: A HILIC column suitable for polar compounds (e.g., an amide-based column).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient from high organic to a higher aqueous percentage (e.g., 95% B to 60% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for structural elucidation of degradation products.

Workflow for Method Development and Validation:

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Initial Screening (Reversed-Phase vs. HILIC) B Optimize HILIC Conditions (Mobile Phase pH, Buffer) A->B C Gradient Optimization B->C D Stress Samples (Acid, Base, Oxidative, Thermal, Photo) C->D Apply Optimized Method E Specificity (Peak Purity Analysis) D->E Analyze Stressed Samples F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: UPLC Method Development and Validation Workflow.

Part 4: Understanding Degradation Pathways

This section explores the likely degradation pathways for this compound derivatives based on their chemical structure and data from analogous compounds.

Potential Degradation Pathways

DegradationPathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Acidic Hydrolysis (H⁺) Parent This compound Derivative N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation of Secondary Amine Ring_Opened Ring-Opened Amino Alcohol Parent->Ring_Opened Acid-Catalyzed Ether Cleavage

Caption: Hypothesized Degradation Pathways.

  • Oxidative Degradation: The secondary amine is a prime target for oxidation. In the presence of an oxidizing agent like hydrogen peroxide, the formation of the corresponding N-oxide is a highly probable degradation pathway.[8][9] The formation of N-oxides can be confirmed by mass spectrometry (observing a mass increase of 16 amu) and NMR spectroscopy (downfield shifts of protons adjacent to the nitrogen).[8][9][10]

  • Hydrolytic Degradation (Acid-Catalyzed): The bicyclic ether linkage may be susceptible to cleavage under strong acidic conditions. This would involve protonation of the ether oxygen followed by nucleophilic attack by water, leading to a ring-opened amino alcohol . The strain in the bicyclic system could potentially facilitate this ring-opening.[3]

  • Thermal and Photolytic Degradation: The specific pathways for thermal and photolytic degradation are more difficult to predict without experimental data. Thermal stress could potentially lead to more complex fragmentation of the bicyclic system. Photodegradation would depend on whether the derivative has any chromophores that absorb light in the UV-visible range.

References

strategies to overcome low reactivity of the secondary amine in the bicycloheptane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bicycloheptane Derivatives

A-Z Guide for Overcoming Low Reactivity of Sterically Hindered Secondary Amines

Welcome to the technical support center for synthetic strategies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the functionalization of secondary amines located within rigid, sterically demanding bicycloheptane scaffolds, such as the 2-azabicyclo[2.2.1]heptane system.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Core Problem

Q1: Why is the secondary amine on my bicycloheptane scaffold so unreactive compared to a simple cyclic amine like piperidine?

A: The low reactivity is a direct consequence of the scaffold's inherent structural properties:

  • Severe Steric Hindrance: The rigid, cage-like structure of the bicycloheptane system physically blocks incoming reagents. The bridgehead carbons and the specific endo or exo orientation of substituents create a highly congested environment around the nitrogen atom. This steric shield raises the energy of the transition state for nucleophilic attack, dramatically slowing down the reaction rate.

  • Conformational Rigidity: Unlike flexible aliphatic amines that can orient themselves to facilitate a reaction, the bicycloheptane framework is locked into a specific conformation. This prevents the nitrogen's lone pair of electrons from achieving optimal orbital overlap with the electrophile during the reaction.

  • Pyramidalization of Nitrogen: In some bicyclic systems, the geometry enforced by the rings can increase the pyramidal nature of the nitrogen atom, altering its hybridization and reducing the s-character of the lone pair orbital. This can decrease its nucleophilicity compared to less constrained amines.

Section 2: Troubleshooting Failed Acylation & Amidation Reactions

Q2: My standard acylation protocol using an acyl chloride and triethylamine (TEA) in DCM is failing. I either recover my starting material or see minimal product formation. What should I do?

A: This is a classic issue stemming from insufficient reactivity of both the coupling partners and the base. Standard conditions are rarely effective for these hindered systems.

Initial Diagnosis:

  • Low Electrophilicity: A standard acyl chloride is not reactive enough to overcome the high activation energy barrier.

  • Ineffective Base: A common, mild base like TEA is often not strong enough or is too sterically hindered itself to efficiently deprotonate the ammonium salt intermediate, which stalls the reaction.

Recommended Strategies & Protocols

Strategy 1: Employ High-Activity Amide Coupling Reagents

Instead of converting a carboxylic acid to an acyl chloride, use a modern coupling reagent that generates a highly reactive intermediate in situ.

  • Explanation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt create activated esters that are far more electrophilic than acyl chlorides. This significantly lowers the activation energy required for the sterically hindered amine to attack.

Protocol 1: General Procedure for HATU-Mediated Amidation

  • In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP) and stir for 10-15 minutes at room temperature.

  • Add a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (3.0 eq.).

  • Add the bicycloheptane secondary amine (1.0 eq.) to the solution.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Strategy 2: Leverage Microwave-Assisted Synthesis

  • Explanation: Microwave irradiation can dramatically accelerate sluggish reactions by efficiently heating the solvent and reactants, often leading to higher yields and significantly reduced reaction times.[1][2][3][4] This method is particularly effective for overcoming the high activation energy barriers associated with sterically hindered substrates.

Protocol 2: Microwave-Assisted Acylation

  • In a microwave-safe reaction vial, combine the bicycloheptane amine (1.0 eq.), the carboxylic acid (1.2 eq.), a coupling reagent like T3P (Propylphosphonic Anhydride) (1.5 eq.), and a high-boiling point aprotic solvent (e.g., NMP or DMA).

  • Add a suitable base, such as DIPEA (3.0 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Summary: Comparison of Acylation Strategies

MethodReagentsTemperatureTypical TimeKey Advantage
Standard Acyl Chloride, TEARoom Temp24-72 hSimple reagents
Activated Coupling Carboxylic Acid, HATU, DIPEARoom Temp - 60 °C12-24 hHigh yields, reliable
Microwave Carboxylic Acid, T3P, DIPEA120-150 °C15-60 minExtremely fast
Section 3: Troubleshooting Failed C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Q3: I am trying to perform a Buchwald-Hartwig amination with my bicycloheptane amine and an aryl bromide, but the reaction is not working. What are the critical parameters I should focus on?

A: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and solvent, especially with challenging substrates.[5][6]

Initial Diagnosis:

  • Incorrect Ligand Choice: The ligand is the most critical component. First-generation or less bulky ligands (e.g., P(o-tolyl)₃) are ineffective because they do not promote the difficult reductive elimination step involving the sterically congested amine.

  • Suboptimal Base: The base's strength, solubility, and steric profile are crucial. A base that is too weak will not deprotonate the amine-Pd(II) complex, while an inappropriate choice can lead to side reactions or catalyst deactivation.[7]

  • Solvent Effects: The solvent influences the solubility of the base and the stability of catalytic intermediates. Nonpolar solvents are often preferred.[7]

Recommended Strategies & Protocols

Strategy 1: Utilize Modern, Sterically Hindered Biarylphosphine Ligands

  • Explanation: The success of modern Buchwald-Hartwig amination hinges on ligands specifically designed to handle sterically demanding substrates.[8][9] Ligands like RuPhos, XPhos, or BrettPhos are bulky and electron-rich. This bulk facilitates the crucial C-N reductive elimination step—the rate-limiting step for hindered amines—by creating a sterically crowded metal center that favors the release of the product.

Protocol 3: Buchwald-Hartwig Amination of a Hindered Secondary Amine

  • To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the biarylphosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Add the aryl halide (1.0 eq.) and the bicycloheptane amine (1.2 eq.).

  • Add a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (Ar) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify by column chromatography.

G

Section 4: Troubleshooting Failed Reductive Amination

Q4: My reductive amination with a ketone and sodium cyanoborohydride is very slow and gives low yields. How can I improve this transformation?

A: The formation of the key iminium ion intermediate from a hindered secondary amine and a ketone is often slow and thermodynamically unfavorable.

Initial Diagnosis:

  • Inefficient Iminium Formation: Steric hindrance impedes the initial condensation between the amine and the ketone.

  • Weak Reducing Agent: While NaBH₃CN is mild, a more potent reducing agent might be needed if the iminium concentration is very low.

Recommended Strategies & Protocols

Strategy: Use a Dehydrating Agent and a Robust Reducing Agent

  • Explanation: Adding a Lewis acid or dehydrating agent like Ti(OiPr)₄ or molecular sieves can drive the equilibrium towards the formation of the iminium ion. For the reduction step, sodium triacetoxyborohydride (STAB) is often more effective than NaBH₃CN for hindered substrates as it is less basic and can be used without strict pH control.[10]

Protocol 4: Improved Reductive Amination

  • In a round-bottom flask under an inert atmosphere, dissolve the bicycloheptane amine (1.0 eq.) and the ketone (1.1 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE).

  • Add powdered 4Å molecular sieves or Ti(OiPr)₄ (1.5 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate iminium formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature for 12-48 hours. Gentle heating (40-50 °C) may be required.

  • Monitor the reaction by LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Filter off the molecular sieves (if used) and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

G start Ketone + Hindered Amine step1 {Step 1: Iminium Formation | { Amine + Ketone <=> Hemiaminal |  Hemiaminal - H₂O <=> Iminium Ion}} start->step1:f0 step2 {Step 2: Reduction |  Iminium Ion + [H⁻] -> Product} step1:f1->step2:f0 Equilibrium-driven dehydrating Dehydrating Agent (e.g., Ti(OiPr)₄, Mol. Sieves) dehydrating->step1:f1 Shifts Equilibrium (Le Châtelier's Principle) product Tertiary Amine Product step2->product reducing Reducing Agent (e.g., STAB) reducing->step2:f0 Provides Hydride

References

Technical Support Center: Navigating the Scale-Up of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane. This valuable chiral building block, a bridged morpholine analog, is increasingly integral to medicinal chemistry and drug development.[1] However, its multi-step synthesis, often originating from trans-4-hydroxy-L-proline, presents unique challenges, particularly during process optimization and scale-up.

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during pilot-plant production. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the robustness and efficiency of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and well-documented synthetic strategies commence with commercially available and inexpensive trans-4-hydroxy-L-proline.[1] The general approach involves N-protection, esterification of the carboxylic acid, activation of the hydroxyl group (often by tosylation), and subsequent base-mediated intramolecular cyclization. Key differences in reported routes lie in the choice of protecting groups for the amine, with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) being the most common.[1]

Q2: Why is the choice of N-protecting group so critical in this synthesis?

A2: The N-protecting group influences several key aspects of the synthesis:

  • Stability: It must be robust enough to withstand the conditions of subsequent reaction steps, including esterification and tosylation.

  • Influence on Reactivity: The electronic nature of the protecting group can affect the nucleophilicity of the nitrogen atom and the overall conformation of the proline ring, which can be crucial for efficient cyclization.

  • Deprotection Conditions: The final deprotection step should be high-yielding and employ conditions that do not compromise the integrity of the bicyclic product. For instance, Cbz group removal via hydrogenolysis is generally mild, whereas Boc group removal requires acidic conditions which the product must tolerate.

Q3: My final product, the hydrochloride salt, is difficult to handle and appears hygroscopic. How can I improve its physical properties?

A3: this compound hydrochloride is known to be a solid that requires careful handling.[2][3] To ensure stability and ease of handling, it is crucial to store it in a cool, dry area in securely sealed containers, protected from environmental extremes.[2] If you are experiencing issues with hygroscopicity, ensure that the product is thoroughly dried under high vacuum and consider handling it in a glove box or a controlled humidity environment.

Troubleshooting Guides

This section provides in-depth solutions to specific problems that may arise during the synthesis and scale-up of this compound.

Guide 1: Poor Yield in the Intramolecular Cyclization Step

Problem: The base-mediated cyclization of the tosylated hydroxyproline derivative to form the bicyclic ether is resulting in low yields, with significant amounts of starting material remaining or the formation of unidentified byproducts.

Root Cause Analysis:

The intramolecular SN2 reaction to form the bicyclic ether is a critical step. Low yields can stem from several factors:

  • Insufficient Basicity: The chosen base may not be strong enough to efficiently deprotonate the N-H group (if unprotected at this stage) or to promote the cyclization at an adequate rate.

  • Side Reactions: Strong bases like sodium methoxide can promote elimination reactions or hydrolysis of the ester if water is present.[4]

  • Steric Hindrance: The conformation of the proline ring, influenced by the protecting group and substituents, might hinder the approach of the oxygen nucleophile to the carbon bearing the tosylate leaving group.

  • Poor Leaving Group Activation: Incomplete tosylation in the preceding step will result in unreacted alcohol, which will not cyclize.

Troubleshooting Workflow:

G start Low Yield in Cyclization check_sm Verify Starting Material Purity and Structure via NMR/LC-MS start->check_sm check_base Evaluate Base and Solvent Conditions start->check_base optimize_temp Optimize Reaction Temperature and Time start->optimize_temp analyze_byproducts Analyze Byproducts by LC-MS to Identify Side Reactions start->analyze_byproducts solution1 Ensure complete tosylation in the previous step. Re-purify if necessary. check_sm->solution1 solution2 Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Ensure strictly anhydrous conditions. check_base->solution2 solution3 Conduct a temperature screening study (e.g., from RT to reflux). Monitor reaction progress by TLC or LC-MS. optimize_temp->solution3 solution4 If elimination is observed, consider a milder base or lower temperature. If ester hydrolysis is detected, ensure anhydrous conditions. analyze_byproducts->solution4 end Improved Cyclization Yield solution1->end solution2->end solution3->end solution4->end G start Exothermic Reaction Hazard Identified calorimetry Perform Reaction Calorimetry (RC1) to Quantify Heat of Reaction start->calorimetry control_addition Implement Controlled Addition of Reagents start->control_addition cooling Ensure Adequate Cooling Capacity start->cooling agitation Optimize Agitation start->agitation monitoring Continuous In-Process Monitoring start->monitoring solution1 Determine adiabatic temperature rise. Model thermal accumulation. calorimetry->solution1 solution2 Add the reactive reagent slowly to the bulk mixture. Use a dosing pump for precise control. control_addition->solution2 solution3 Use a reactor with a high surface area-to-volume ratio. Ensure the cooling system can handle the maximum heat output. cooling->solution3 solution4 Use baffles and appropriate impeller design to ensure rapid heat dissipation and prevent localized hot spots. agitation->solution4 solution5 Install multiple temperature probes. Implement an automated shutdown or emergency cooling system. monitoring->solution5 end Safe Scaled-Up Process solution1->end solution2->end solution3->end solution4->end solution5->end

References

managing hazardous properties and ensuring safety with (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Introduction

Welcome to the technical support guide for this compound and its common salt forms. As a valued building block in medicinal chemistry and drug development, its unique bicyclic structure offers conformational rigidity that is highly sought after.[1] However, its chemical properties necessitate stringent safety and handling protocols. This guide is designed for researchers and drug development professionals to provide field-proven insights, troubleshooting for common experimental issues, and clear, actionable safety procedures. Our protocols are designed as self-validating systems to ensure maximum safety and experimental integrity.

Core Compound Identification & Hazard Profile

Before handling this compound, a clear understanding of its identity and inherent hazards is critical. The compound is often supplied as a free base (liquid) or as a salt (e.g., hydrochloride, hemioxalate), which can alter its physical properties and some handling requirements.

Table 1: Compound Identification and Key Properties

Identifier This compound (Free Base) This compound hydrochloride
Appearance Liquid[2] Solid
CAS Number 661470-56-0[2][3] 601515-79-1[4][5][6]
Molecular Formula C₅H₉NO[2][3] C₅H₁₀ClNO[5]
Molecular Weight 99.13 g/mol [3] 135.59 g/mol [5]

| Primary Function | Building block for protein degraders and pharmaceuticals.[1][7] | Salt form, often used to improve solubility and handling.[8] |

Table 2: GHS Hazard Summary (Consolidated)

Hazard Class GHS Classification Key Precaution
Flammability H226: Flammable liquid and vapor (applies to free base)[3] Keep away from heat, sparks, and open flames. Use non-sparking tools.[4]
Acute Toxicity H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[3] Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke when handling.[9]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[3][4] Wear appropriate chemical-resistant gloves and clothing.[4][9]
Eye Damage/Irritation H319: Causes serious eye irritation[4][9] Wear tightly fitting safety goggles with side-shields.[4]

| Respiratory Hazard | H335: May cause respiratory irritation[3][4][9] | Handle only in a well-ventilated area or chemical fume hood.[4][9] |

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the procurement, storage, and use of this compound.

General Safety & Handling

Q: What are the absolute minimum personal protective equipment (PPE) requirements for handling this compound? A: Due to the compound's hazardous properties, a comprehensive PPE strategy is mandatory. At a minimum, you must wear:

  • Eye Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and changed immediately if contamination occurs.[4]

  • Body Protection: A flame-resistant lab coat. For larger quantities or tasks with a high splash risk, wear impervious clothing.[4]

  • Respiratory Protection: All handling of the free base or dusty salt forms should occur in a certified chemical fume hood to prevent inhalation.[4][9][10] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Q: Why is ventilation so critical when working with this bicyclic amine? A: The compound is classified as harmful if inhaled and may cause respiratory irritation.[3][4] Proper ventilation, ideally within a chemical fume hood, is an engineering control that serves as the primary defense against inhaling vapors (from the liquid free base) or fine particulates (from the solid salts). This minimizes the concentration of the chemical in your breathing zone, directly mitigating the risk of respiratory tract irritation and systemic toxicity.

Storage & Stability

Q: What are the ideal storage conditions for this compound? A: To ensure stability and safety, store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] It should be stored away from incompatible materials and foodstuff containers.[9] Protect the container from physical damage and check it regularly for leaks.[9]

Q: The hydrochloride salt arrived as a solid. Is it hygroscopic? A: While specific data on hygroscopicity is not readily available, amine salts can be hygroscopic. The presence of the hydrochloride salt form typically increases its water solubility.[8] As a best practice, you should assume it is sensitive to moisture. The primary causality for storing it in a "dry" place and keeping the container "tightly closed" is to prevent the absorption of atmospheric moisture, which could lead to clumping, degradation, or altered reactivity in your experiments.

Experimental Use & Troubleshooting

Q: I am performing a reaction with an acyl chloride. What precautions should I take? A: This compound contains a secondary amine, which is nucleophilic and will react exothermically with electrophiles like acyl chlorides. This is a classic incompatibility. You must add the acyl chloride slowly and under controlled cooling (e.g., an ice bath) to manage the reaction rate and heat generation. The reaction will also produce HCl as a byproduct; if you are using the free base, this will form the hydrochloride salt in situ. Ensure the reaction is performed under an inert atmosphere if your substrates are sensitive to air or moisture.

Q: My reaction is giving a lower yield than expected. Could the starting material have degraded? A: It's possible. Bicyclic amines can be susceptible to oxidation over time if not stored properly. Before use, especially with an older bottle, it is wise to verify the purity of the starting material via an appropriate analytical method (e.g., NMR, LC-MS). If degradation is suspected, re-purification or acquisition of a new lot is recommended. Always store the compound under an inert atmosphere (e.g., nitrogen or argon) if you plan to keep it for an extended period after opening.

Emergency & Troubleshooting Guides

This section provides structured workflows for managing emergency situations.

Workflow: Accidental Personal Exposure

If you are exposed to the compound, time is critical. The following workflow must be initiated immediately.

cluster_skin Skin/Clothing Contact cluster_eye Eye Contact cluster_inhalation Inhalation start EXPOSURE OCCURS skin_1 IMMEDIATELY remove all contaminated clothing. eye_1 IMMEDIATELY flush eyes with water for at least 15 minutes. inhale_1 Move victim to fresh air and keep comfortable. skin_2 Flush skin with running water and soap. skin_1->skin_2 skin_3 Seek medical attention if irritation occurs. skin_2->skin_3 eye_2 Keep eyelids apart to ensure complete irrigation. eye_1->eye_2 eye_3 Seek IMMEDIATE medical attention. eye_2->eye_3 inhale_2 If breathing is difficult, give oxygen. inhale_1->inhale_2 inhale_3 Get medical help if you feel unwell. inhale_2->inhale_3 assess MINOR SPILL OCCURS alert Alert personnel in the immediate area. assess->alert ppe Don appropriate PPE (goggles, gloves, lab coat). alert->ppe ignite If flammable liquid, eliminate all ignition sources. ppe->ignite contain Contain the spill. Create a dike around the edges with absorbent material (vermiculite, cat litter). ignite->contain absorb Absorb the material, working from the outside in. contain->absorb collect Carefully collect absorbed material using non-sparking tools. absorb->collect package Place in a sealed, labeled, leak-proof container for hazardous waste disposal. collect->package decon Decontaminate the area with soap and water. package->decon report Report the incident to your supervisor. decon->report

References

Validation & Comparative

Unraveling the Stereochemical Nuances: A Comparative Analysis of (1R,4R) and (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Enantiomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, frequently exhibit distinct pharmacological profiles. This guide provides a comprehensive comparison of the biological activities of the (1R,4R) and (1S,4S) enantiomers of 2-oxa-5-azabicyclo[2.2.1]heptane, a rigid bicyclic scaffold increasingly utilized as a morpholine isostere in drug discovery.

While this bicyclic system holds significant promise for imparting favorable physicochemical properties and novel structural motifs to bioactive molecules, a direct, head-to-head comparison of the biological activities of its parent enantiomers is not extensively documented in publicly available literature. However, by examining studies on derivatives and related bicyclic structures, we can infer the potential implications of this specific chirality and outline the experimental approaches necessary for a definitive comparison.

The 2-oxa-5-azabicyclo[2.2.1]heptane Scaffold: A Primer

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a conformationally constrained analog of morpholine.[1] This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of both an oxygen and a nitrogen atom provides opportunities for hydrogen bonding and other key interactions with protein targets.[2]

The stereochemistry at the bridgehead carbons (C1 and C4) dictates the overall shape of the molecule and the spatial orientation of any substituents. The (1R,4R) and (1S,4S) configurations represent two distinct enantiomers with mirror-image topographies.

Inferred Biological Significance from Related Structures

Although direct comparative data for the parent (1R,4R) and (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane is scarce, the profound influence of stereochemistry on the biological activity of analogous azabicyclo[2.2.1]heptane derivatives is well-established, particularly for ligands of nicotinic and muscarinic acetylcholine receptors.

For instance, studies on epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist with a 7-azabicyclo[2.2.1]heptane core, and its analogs have demonstrated that enantiomers can possess significantly different affinities and functional activities at various nAChR subtypes.[3][4][5] Similarly, research on muscarinic receptor agonists has shown that the stereochemistry of the bicyclic core is a critical determinant of potency and selectivity.

Interestingly, a study on epiboxidine, another related analog, revealed a negligible degree of enantioselectivity at α4β2 and α7 nAChRs.[6] This highlights that while stereochemistry is often a crucial factor, its impact can be target-dependent and is not always predictable without direct experimental evaluation.

Experimental Workflow for a Definitive Biological Activity Comparison

To rigorously compare the biological activities of the (1R,4R) and (1S,4S) enantiomers of 2-oxa-5-azabicyclo[2.2.1]heptane, a systematic experimental approach is required. The following workflow outlines the key steps and considerations.

Caption: A generalized experimental workflow for the comparative biological evaluation of the (1R,4R) and (1S,4S) enantiomers of 2-oxa-5-azabicyclo[2.2.1]heptane.

Step-by-Step Methodologies

A. Enantioselective Synthesis and Chiral Purification:

  • Synthesis: Synthesize the racemic mixture of 2-oxa-5-azabicyclo[2.2.1]heptane or utilize established enantioselective synthetic routes to obtain the individual (1R,4R) and (1S,4S) enantiomers.

  • Chiral Separation: If a racemic mixture is synthesized, perform chiral separation using techniques such as chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the separated enantiomers using chiral HPLC or other appropriate analytical techniques to ensure a purity of >99%.

  • Structural Confirmation: Confirm the absolute stereochemistry and structural integrity of each enantiomer using X-ray crystallography, and further characterize by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

B. In Vitro Biological Assays:

  • Target Selection: Based on the structural similarity to known neuromodulators, initial screening should focus on a panel of relevant biological targets, such as various subtypes of nicotinic and muscarinic acetylcholine receptors, as well as other G-protein coupled receptors (GPCRs) and ion channels.

  • Binding Affinity Determination:

    • Protocol: Perform radioligand binding assays using membranes from cells expressing the target receptor.

    • Procedure: Incubate a fixed concentration of a radiolabeled ligand with the membranes in the presence of increasing concentrations of the test enantiomer.

    • Data Analysis: Measure the displacement of the radioligand to determine the inhibitory constant (Ki) for each enantiomer. This provides a measure of the binding affinity.

  • Functional Activity Profiling:

    • Protocol: Utilize cell-based functional assays to determine if the enantiomers act as agonists, antagonists, or allosteric modulators.

    • Example (Calcium Flux Assay for a GPCR):

      • Plate cells expressing the target receptor in a 96-well plate.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Add increasing concentrations of each enantiomer and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

      • To test for antagonist activity, pre-incubate the cells with the enantiomer before adding a known agonist.

    • Data Analysis: Generate dose-response curves to calculate the half-maximal effective concentration (EC50) and maximum efficacy (Emax) for agonists, or the half-maximal inhibitory concentration (IC50) for antagonists.

Data Summary and Interpretation

The quantitative data obtained from the binding and functional assays should be summarized in a clear, tabular format to facilitate a direct comparison of the enantiomers.

Table 1: Hypothetical Comparative Biological Activity Data

TargetAssay TypeParameter(1R,4R)-enantiomer(1S,4S)-enantiomer
nAChR α7BindingKi (nM)50500
nAChR α7FunctionalEC50 (nM)100 (agonist)>10,000 (inactive)
mAChR M1BindingKi (nM)120115
mAChR M1FunctionalIC50 (nM)250 (antagonist)260 (antagonist)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A significant difference in the Ki, EC50, or IC50 values between the two enantiomers would indicate stereoselective biological activity. The ratio of these values (the eudismic ratio) provides a quantitative measure of this selectivity.

Conclusion and Future Directions

While a definitive comparative guide on the biological activity of (1R,4R) versus (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane awaits direct experimental investigation, the principles of stereochemistry in drug action and evidence from related bicyclic systems strongly suggest the potential for enantioselective effects. The experimental workflow detailed herein provides a robust framework for researchers to elucidate the distinct pharmacological profiles of these promising chiral building blocks. Such studies are crucial for unlocking the full potential of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in the design of next-generation therapeutics. Future research should focus on synthesizing derivatives of both enantiomers to explore how substituents interact with the stereochemistry of the core to modulate biological activity and to build comprehensive Structure-Activity Relationships (SAR).

References

A Tale of Two Scaffolds: A Comparative Conformational Analysis of 2-oxa-5-azabicyclo[2.2.1]heptane and Piperazine for the Discerning Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. The scaffold not only provides the three-dimensional framework for the pharmacophoric elements but also dictates the molecule's conformational flexibility, a parameter of paramount importance for target engagement and off-target effects. This guide provides an in-depth comparative analysis of two nitrogen-containing heterocyclic scaffolds: the flexible and ubiquitous piperazine and the conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane. Through a synthesis of experimental data and computational insights, we aim to equip researchers with the knowledge to make informed decisions in scaffold selection for drug design.

At a Glance: Flexibility vs. Rigidity

The core distinction between piperazine and 2-oxa-5-azabicyclo[2.2.1]heptane lies in their conformational freedom. Piperazine, a six-membered ring, exists in a dynamic equilibrium of multiple conformations, while the bicyclic nature of 2-oxa-5-azabicyclo[2.2.1]heptane locks it into a more rigid structure.

FeaturePiperazine2-oxa-5-azabicyclo[2.2.1]heptane
Structure Monocyclic 6-membered heterocycleBicyclic bridged heterocycle
Conformational Freedom High (Chair, Boat, Twist-Boat)Low (Rigid bicyclic structure)
Primary Conformation ChairStrained, bridged conformation
Application in Drug Design Privileged scaffold, linker, solvent mimeticMorpholine isostere, conformational constraint

The Dynamic Landscape of Piperazine

Piperazine is a cornerstone in drug discovery, valued for its synthetic tractability and its ability to modulate physicochemical properties.[1] Its conformational behavior is characterized by a dynamic interplay of ring puckering, primarily between chair, boat, and twist-boat forms.[2][3]

The chair conformation is the most stable and predominant form for the piperazine ring, a finding supported by both computational studies and extensive analysis of crystal structures in the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB).[2][3] In fact, in 85% of cases in the CSD, the piperazine ring adopts a low-energy chair conformation.[2]

The interconversion between these conformations is associated with specific energy barriers. The energy barrier for the chair-to-boat conversion is approximately 6.1 kcal/mol.[2] The boat conformation often acts as a transition state between the chair and the more stable twist-boat conformation.[2] The presence of substituents on the nitrogen atoms can significantly influence these energy barriers and the relative populations of each conformer.

Chair Chair (Most Stable) Boat Boat (Transition State) Chair->Boat ~6.1 kcal/mol TwistBoat Twist-Boat Boat->TwistBoat

Caption: Conformational equilibrium of the piperazine ring.

The conformational flexibility of piperazine is a double-edged sword in drug design. While it allows the molecule to adapt its shape to a binding site, this entropic cost of "freezing" into a bioactive conformation can negatively impact binding affinity.[4]

The Rigid Architecture of 2-oxa-5-azabicyclo[2.2.1]heptane

In stark contrast to piperazine, 2-oxa-5-azabicyclo[2.2.1]heptane presents a conformationally restricted framework.[5] This bicyclic system, which can be considered a bridged morpholine, has gained traction as a valuable scaffold for introducing conformational rigidity into drug candidates.[1][6] Its synthesis is well-established, often starting from trans-4-hydroxy-L-proline.[1]

The rigid nature of this scaffold is evident from X-ray crystallographic studies of its derivatives. For instance, the crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate reveals a well-defined and strained bicyclic core.[7] This rigidity pre-organizes the substituents in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target.

The constrained nature of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold makes it an excellent isostere for morpholine, offering a similar spatial arrangement of heteroatoms but with significantly reduced conformational lability.[1]

Experimental and Computational Approaches to Conformational Analysis

A multi-faceted approach combining experimental techniques and computational modeling is crucial for a comprehensive understanding of the conformational preferences of these scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR is a powerful tool for probing the dynamic processes in molecules like N-substituted piperazines.[8][9] By monitoring the changes in the NMR spectrum as a function of temperature, one can determine the energy barriers for conformational interchanges, such as ring inversion and amide bond rotation.[8][10]

Experimental Protocol: Variable Temperature ¹H NMR for N-acylpiperazine

  • Sample Preparation: Dissolve the N-acylpiperazine derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the coalescence temperature.[11]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).

  • Low-Temperature Scans: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 °C). At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

  • Coalescence Point Determination: Observe the signals of the piperazine ring protons. As the temperature decreases, the rate of conformational exchange slows down, leading to the broadening and eventual splitting of signals. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).[12]

  • High-Temperature Scans: If the exchange is slow at room temperature, gradually increase the temperature until coalescence is observed.

  • Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the conformational process from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature.[13]

cluster_0 VT-NMR Workflow Sample Prep Sample Prep Initial Spectrum (25°C) Initial Spectrum (25°C) Sample Prep->Initial Spectrum (25°C) Temperature Variation Temperature Variation Initial Spectrum (25°C)->Temperature Variation Identify Coalescence (Tc) Identify Coalescence (Tc) Temperature Variation->Identify Coalescence (Tc) Calculate ΔG‡ Calculate ΔG‡ Identify Coalescence (Tc)->Calculate ΔG‡

Caption: Workflow for Variable Temperature NMR analysis.

X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive snapshot of a molecule's conformation in the solid state.[14][15] This technique yields precise measurements of bond lengths, bond angles, and torsion angles, offering invaluable data for validating computational models and understanding the preferred solid-state conformation.[7]

Experimental Protocol: Small Molecule X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]

  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and collect diffraction data using an X-ray diffractometer.[7]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions to obtain the final crystal structure.[15]

  • Conformational Analysis: Analyze the refined structure to extract key conformational parameters.

cluster_1 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Conformational Data Conformational Data Structure Refinement->Conformational Data

Caption: Workflow for X-ray crystallography analysis.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are indispensable for exploring the conformational energy landscape of molecules.[3] These methods can predict the relative energies of different conformers, the energy barriers for their interconversion, and key geometric parameters.[2]

Computational Protocol: Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of the molecule using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Energy Minimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., Density Functional Theory).[3]

  • Transition State Search: Locate the transition state structures connecting the energy minima to determine the energy barriers for conformational changes.

  • Analysis: Analyze the relative energies, geometries, and dihedral angles of the minima and transition states to construct a conformational energy profile.

Implications for Drug Design: Choosing the Right Tool for the Job

The choice between a flexible scaffold like piperazine and a rigid one like 2-oxa-5-azabicyclo[2.2.1]heptane has profound implications for drug design.

  • Piperazine: Its flexibility can be advantageous in the early stages of drug discovery, allowing for the exploration of a broader conformational space and potentially accommodating various binding pockets. However, this flexibility can also lead to a higher entropic penalty upon binding and a greater potential for off-target interactions. The synthetic accessibility of piperazine derivatives makes it an excellent choice for structure-activity relationship (SAR) studies.[16]

  • 2-oxa-5-azabicyclo[2.2.1]heptane: The rigid nature of this scaffold is ideal for locking a molecule into a bioactive conformation, which can lead to significant gains in potency and selectivity.[5][17] By reducing the number of accessible conformations, the entropic cost of binding is minimized. This scaffold is particularly useful in later stages of lead optimization when the desired binding mode is well-understood.

Conclusion

The conformational analysis of molecular scaffolds is a critical aspect of modern drug discovery. Piperazine, with its inherent flexibility, and 2-oxa-5-azabicyclo[2.2.1]heptane, with its conformational rigidity, represent two distinct yet valuable tools in the medicinal chemist's arsenal. A thorough understanding of their conformational landscapes, elucidated through a combination of experimental and computational methods, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The judicious selection of a scaffold, based on a clear understanding of its conformational properties, can significantly accelerate the journey from a hit compound to a clinical candidate.

References

Beyond the Ring: Unlocking Superior Drug Properties with Bicyclic and Tricyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Discovery Professionals

In the intricate dance of drug design, the molecular scaffold serves as the choreographer, dictating the spatial arrangement of functional groups and profoundly influencing a molecule's interaction with its biological target. While simple monocyclic systems have long been a mainstay, the strategic implementation of more complex bicyclic and tricyclic scaffolds is increasingly recognized as a powerful approach to unlock superior pharmacological properties. This guide delves into the distinct advantages of these multi-cyclic systems, offering a comparative analysis supported by experimental insights to inform rational drug design.

The Core Advantage: From Flexibility to Pre-Organized Precision

The fundamental difference between monocyclic and more complex cyclic systems lies in their conformational freedom. A monocyclic ring, while more constrained than a linear chain, still possesses significant flexibility. In contrast, bicyclic and tricyclic scaffolds introduce rigid, three-dimensional frameworks that lock the molecule into a more defined shape.[1][2] This inherent rigidity is the wellspring of several key advantages.

Minimizing the Entropic Penalty of Binding

A flexible ligand in solution exists as an ensemble of numerous conformations. For it to bind effectively to a target protein, it must adopt a specific, "bioactive" conformation. This process of locking a flexible molecule into a single state is entropically unfavorable, exacting a thermodynamic cost that can weaken binding affinity.[3][4]

Bicyclic and tricyclic scaffolds mitigate this "entropic penalty" by pre-organizing the key binding pharmacophores into a conformation that is already close to the one required for receptor interaction.[5] By reducing the loss of conformational entropy upon binding, the overall free energy of binding (ΔG) becomes more favorable, often leading to a significant increase in potency.[1][4] Natural products, which often feature rigid polycyclic structures, have long provided a blueprint for this principle.[3]

Diagram 1: Conformational Pre-organization

G cluster_0 Monocyclic System (High Flexibility) cluster_1 Bicyclic/Tricyclic System (High Rigidity) Flexible Multiple Conformations in Solution Binding_Mono Binding Event (High Entropic Penalty) Flexible->Binding_Mono Bound_Mono Bioactive Conformation Binding_Mono->Bound_Mono Rigid Pre-organized Conformation in Solution Binding_Bi Binding Event (Low Entropic Penalty) Rigid->Binding_Bi Bound_Bi Bioactive Conformation Binding_Bi->Bound_Bi

Caption: Bicyclic/tricyclic systems reduce the entropic cost of binding.

Enhanced 3D Spatial Exploration and Selectivity

Drug targets are not flat surfaces; they are complex, three-dimensional pockets. The rigid, defined geometries of bicyclic and tricyclic scaffolds allow for a more precise and predictable projection of substituents into 3D space.[1] This enables medicinal chemists to design molecules that can:

  • Access Deeper Pockets: Reach into regions of a binding site that are inaccessible to flatter, monocyclic compounds.

  • Improve Selectivity: By presenting functional groups in specific vectors, these scaffolds can achieve highly selective interactions with the desired target over off-targets (e.g., related protein family members), thereby reducing the potential for side effects. For instance, converting a monocyclic peptide into a bicyclic one was shown to enhance its potency and selectivity for the Grb2 SH2 domain, a target in cancer therapy.[2]

Improved Metabolic Stability and Pharmacokinetics

A common failure point in drug development is rapid metabolism, often by cytochrome P450 (CYP) enzymes in the liver.[6] The conformational flexibility of monocyclic and linear molecules can expose metabolically labile sites to these enzymes. The rigid structures of bicyclic and tricyclic systems can shield these vulnerable positions, sterically hindering the approach of metabolic enzymes and thus increasing the molecule's half-life.[2][7][8][9]

This principle is often exploited through "scaffold hopping," where a metabolically unstable monocyclic core is replaced with a more robust bicyclic or tricyclic isostere.[6] For example, incorporating nitrogen atoms into aromatic systems by moving from a benzene ring to a bicyclic imidazopyridine can increase metabolic stability.[6] Furthermore, studies have shown that reducing the number of rotatable bonds, a characteristic feature of rigid polycyclic systems, is a major contributor to good oral bioavailability.[1]

Quantitative Comparison: A Look at the Data

The theoretical advantages of bicyclic and tricyclic scaffolds are consistently borne out by experimental data. While a direct, universal comparison is challenging due to the diversity of targets and scaffolds, case studies reveal clear trends.

Table 1: Hypothetical Comparison of Monocyclic vs. Bicyclic Analogs

PropertyMonocyclic AnalogBicyclic AnalogRationale for Improvement
Binding Affinity (Kd) 500 nM25 nMReduced entropic penalty; optimal 3D pharmacophore presentation.
Target Selectivity 10-fold vs. Subtype B>100-fold vs. Subtype BRigid scaffold prevents binding to the slightly different conformation of Subtype B's active site.
Metabolic Half-life (t1/2) 15 min120 minSteric shielding of metabolically labile functional groups by the rigid scaffold.[2][8]
Permeability (Papp) LowModerate to HighImproved passive diffusion due to reduced polar surface area and fewer rotatable bonds.[2]

Note: Data is illustrative. Actual improvements are target and scaffold-dependent.

A study comparing linear, monocyclic, and bicyclic peptide inhibitors against fibroblast growth factor receptor 3c (FGFR3c) found that the peptides with the best binding affinities and highest stability in human plasma were identified among the bicyclic hits.[10] Similarly, another investigation demonstrated that introducing a second macrocycle into a peptide further increases both target affinity and biostability relative to linear and monocyclic versions.[11]

Experimental Workflows for Scaffold Evaluation

Validating the advantages of a novel scaffold requires a systematic experimental approach. The following protocols are standard in the industry for comparing drug candidates.

Diagram 2: Scaffold Comparison Workflow

G cluster_adme ADME Assays A Compound Synthesis (Monocyclic vs. Bicyclic Series) B Primary Binding Assay (e.g., ITC, SPR, NMR) A->B C In Vitro ADME Profiling B->C Initial Hits D Cell-Based Potency & Selectivity Assays B->D MetStab Metabolic Stability (Liver Microsome Assay) Perm Permeability (PAMPA) E Lead Optimization D->E Promising Candidates MetStab->D Perm->D

Caption: Systematic workflow for comparing novel chemical scaffolds.

Experimental Protocol 1: Metabolic Stability Assessment

The Human Liver Microsome (HLM) stability assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism.[12]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of monocyclic vs. bicyclic/tricyclic analogs.

Methodology: Human Liver Microsome (HLM) Stability Assay [12][13][14][15]

  • Preparation: Thaw pooled human liver microsomes and dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[12][16]

  • Cofactor Addition: Prepare a solution of the NADPH regenerating system, which is essential for CYP enzyme activity.[14]

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the reaction by adding the test compound (e.g., 1-3 µM final concentration) and the NADPH solution.[12][16]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15][16] This step also precipitates the microsomal proteins.

  • Analysis: Centrifuge the samples to pellet the protein.[14] Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[15]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life and intrinsic clearance.[15]

Experimental Protocol 2: Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive membrane permeability.[17][18]

Objective: To measure the apparent permeability coefficient (Papp) of compounds, providing an indication of their potential for oral absorption.

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA) [17][19][20]

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin or phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.[17][19]

  • Compound Preparation: Dissolve test compounds in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.

  • Assay Setup: Add the donor solution to the wells of the filter plate. Place this donor plate on top of an acceptor plate containing fresh buffer, creating a "sandwich".[21]

  • Incubation: Incubate the plate assembly for a set period (e.g., 5 to 18 hours) at room temperature, allowing the compounds to diffuse from the donor to the acceptor chamber.[17][19]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[18]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters like incubation time and membrane surface area. Membrane integrity is often checked using a low-permeability marker like Lucifer Yellow.[18][20]

Conclusion

The progression from monocyclic to bicyclic and tricyclic scaffolds represents a strategic evolution in drug design, driven by the need for molecules with enhanced potency, selectivity, and pharmacokinetic properties. By constraining conformational flexibility, these rigid architectures offer a powerful solution to common challenges in drug discovery, including high entropic binding penalties and poor metabolic stability. While their synthesis can be more complex, the significant downstream benefits often justify the initial investment. For researchers and drug development professionals, a deep understanding of the principles governing these advanced scaffolds is essential for designing the next generation of highly effective and safe therapeutics.

References

A Tale of Two Scaffolds: A Comparative Analysis of 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is perpetual. Among the myriad of structural motifs, bridged bicyclic systems have garnered significant attention due to their inherent conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved metabolic stability. This guide provides an in-depth comparative analysis of two structurally related yet distinct bicyclic scaffolds: 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane. Both are recognized as valuable bioisosteric replacements for morpholine and piperazine, respectively, offering a three-dimensional architecture that can profoundly influence a molecule's interaction with its biological target.[1][2]

This technical guide will navigate through the synthesis, structural nuances, physicochemical properties, and pharmacological applications of these two scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding to inform their scaffold selection strategies.

At a Glance: A Comparative Overview

Feature2-oxa-5-azabicyclo[2.2.1]heptane2,5-diazabicyclo[2.2.1]heptane
Parent Scaffold
Bioisosteric of Morpholine[1]Piperazine[2]
Key Structural Feature Oxygen at position 2, Nitrogen at position 5Nitrogens at positions 2 and 5
Conformation Envelope conformation of the pyrrolidine ringRigid boat conformation
Primary Synthetic Precursor (2S, 4R)- or (2S, 4S)-4-hydroxyproline[3](2S, 4R)-4-hydroxyproline[4]
Therapeutic Areas of Interest Central Nervous System (CNS) disordersOncology, CNS disorders[2][3]

Delving Deeper: A Head-to-Head Comparison

Structural and Conformational Analysis

The defining difference between these two scaffolds lies in the heteroatom composition of their bicyclic framework, which dictates their three-dimensional shape and potential interaction with biological targets.

2-oxa-5-azabicyclo[2.2.1]heptane: This scaffold can be conceptualized as a bridged morpholine. The presence of the oxygen atom at the 2-position and a nitrogen atom at the 5-position results in a bicyclic system where the five-membered pyrrolidine ring typically adopts an envelope conformation. This constrained geometry provides a fixed orientation for substituents, which can be advantageous for optimizing interactions within a binding pocket.

2,5-diazabicyclo[2.2.1]heptane: As a bridged piperazine analogue, this scaffold possesses two nitrogen atoms at the 2 and 5 positions. This arrangement results in a conformationally rigid boat-like structure.[5] This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The two nitrogen atoms also offer multiple points for functionalization, allowing for the exploration of diverse chemical space.

Logical Flow of Conformational Influence on Drug Design

G cluster_0 Scaffold Selection cluster_1 Conformational Properties cluster_2 Impact on Drug Properties cluster_3 Pharmacological Outcome Scaffold_A 2-oxa-5-azabicyclo [2.2.1]heptane Conformation_A Envelope Conformation Scaffold_A->Conformation_A Scaffold_B 2,5-diazabicyclo [2.2.1]heptane Conformation_B Rigid Boat Conformation Scaffold_B->Conformation_B Properties Defined Substituent Vectors Reduced Entropic Penalty Altered Polarity & Solubility Conformation_A->Properties Conformation_B->Properties Outcome Enhanced Affinity & Selectivity Improved Pharmacokinetics Properties->Outcome

Caption: The choice of scaffold dictates its conformation, which in turn influences key drug-like properties and ultimately the pharmacological outcome.

Physicochemical Properties: A Numbers Game
Property2-oxa-5-azabicyclo[2.2.1]heptane2,5-diazabicyclo[2.2.1]heptane
Molecular Weight ( g/mol ) 99.1398.15
Computed XLogP3 -0.5-0.6[6]
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Predicted pKa (Strongest Basic) ~8.5-9.5 (amine)~9.5-10.5 (secondary amine)

The computed XLogP3 values suggest that both scaffolds are hydrophilic, a desirable trait for aqueous solubility. The presence of two hydrogen bond donors in the diazabicyclo scaffold, compared to one in the oxa-azabicyclo scaffold, can lead to different hydrogen bonding patterns and potentially impact cell permeability and target engagement. The predicted basicity of the nitrogen atoms is also a critical parameter, influencing ionization at physiological pH and, consequently, absorption and distribution. The diazabicyclo scaffold is expected to have a higher pKa for its secondary amine compared to the single amine in the oxa-azabicyclo scaffold.

The Medicinal Chemist's Toolbox: Synthesis and Functionalization

Both scaffolds are accessible from the chiral pool, with (2S, 4R)-4-hydroxyproline being a common starting material, ensuring enantiopure synthesis.

Synthetic Accessibility

Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane: An efficient synthesis starts from N-protected (2S, 4R)-4-hydroxyproline. The key steps involve esterification, tosylation of the hydroxyl group, and subsequent intramolecular cyclization via an alkoxide intermediate. Deprotection then yields the final scaffold. A reported six-step synthesis using a benzyloxycarbonyl (Cbz) protecting group achieves an overall yield of 70%.[3]

Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane: A common route also begins with (2S, 4R)-4-hydroxyproline. The synthesis involves the introduction of a second nitrogen atom, often via a tandem Strecker reaction and intramolecular nucleophilic cyclization (STRINC) sequence, or through the formation of a tosylated intermediate followed by cyclization with an amine.[4][5] The synthetic routes can be more complex than for the oxa-aza analogue due to the need to introduce and differentiate the two nitrogen atoms.

General Synthetic Workflow

Caption: Generalized synthetic pathways for the two scaffolds, both originating from hydroxyproline.

In the Realm of Biology: Pharmacological Applications

The distinct structural and electronic properties of these scaffolds have led to their exploration in different therapeutic areas.

2-oxa-5-azabicyclo[2.2.1]heptane: Its role as a constrained morpholine bioisostere has made it a popular choice for CNS-targeting agents. Derivatives have been investigated as GABA receptor modulators and as analogues of drugs like baclofen and pregabalin.[7] The scaffold's rigidity helps in presenting pharmacophoric elements in a defined spatial orientation, which can be crucial for activity at specific receptor subtypes.

2,5-diazabicyclo[2.2.1]heptane: As a rigid piperazine mimic, this scaffold has found applications in a broader range of therapeutic areas. Derivatives have been explored as potent and selective α7 neuronal nicotinic receptor (NNR) agonists, highlighting its utility in CNS disorders.[3] Furthermore, its derivatives have been investigated as antitumor agents.[2] The presence of two addressable nitrogen atoms allows for the creation of diverse libraries for high-throughput screening.

Experimental Protocols: A Practical Guide

Synthesis of (1S,4S)-5-Benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane

This protocol is adapted from an improved synthesis method.[3]

  • N-Protection of (2S, 4R)-4-hydroxyproline: To a solution of (2S, 4R)-4-hydroxyproline (1.0 eq) in 1 M NaOH at 0 °C, add benzyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 5 hours. Acidify the aqueous layer with 2 M HCl and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield N-Cbz-(2S, 4R)-4-hydroxyproline.

  • Esterification: The N-protected hydroxyproline is dissolved in methanol, and thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is refluxed overnight. After cooling, the solvent is removed under vacuum to give the methyl ester.

  • Tosylation: The methyl ester (1.0 eq) is dissolved in pyridine, and p-toluenesulfonyl chloride (1.5 eq) is added at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up to isolate the tosylated product.

  • Cyclization: The tosylated intermediate (1.0 eq) is dissolved in dry methanol, and sodium methoxide (1.5 eq) is added. The mixture is refluxed for 4 hours. After cooling and removal of the solvent, the residue is taken up in an aqueous sodium carbonate solution and extracted with an organic solvent to yield (1S,4S)-5-benzyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane.

Synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane

This protocol is a general representation based on published strategies.[4][5]

  • Preparation of a protected 4-amino-proline derivative: Starting from N-protected (2S, 4R)-4-hydroxyproline, the hydroxyl group is converted to a suitable leaving group (e.g., tosylate). This is followed by displacement with an azide or a protected amine to introduce the second nitrogen atom.

  • Intramolecular Cyclization: The key cyclization step can be achieved through various methods. One approach involves the reduction of the azide to an amine, which then undergoes intramolecular cyclization. Alternatively, a tandem Strecker reaction followed by intramolecular nucleophilic cyclization on a suitable proline derivative can be employed.[4]

  • Deprotection: The protecting groups on the nitrogen atoms are removed under appropriate conditions to yield the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold.

Conclusion: Choosing the Right Tool for the Job

The comparative analysis of 2-oxa-5-azabicyclo[2.2.1]heptane and 2,5-diazabicyclo[2.2.1]heptane reveals two scaffolds with distinct yet complementary profiles for drug discovery.

  • 2-oxa-5-azabicyclo[2.2.1]heptane is an excellent choice when seeking a conformationally constrained morpholine bioisostere, particularly for CNS targets where precise positioning of substituents is key. Its synthesis is relatively straightforward from hydroxyproline.

  • 2,5-diazabicyclo[2.2.1]heptane offers a rigid piperazine analogue with two points of diversification. This makes it highly suitable for the generation of compound libraries for screening against a variety of targets. While its synthesis can be more challenging, its structural features have proven valuable in oncology and CNS drug discovery.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic strategy. This guide provides a foundational understanding to aid researchers in making an informed decision, leveraging the unique attributes of each scaffold to design the next generation of innovative therapeutics.

References

The (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold: A Comparative Guide to Assessing Drug-Like Properties of its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Rigid Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the strategies employed to escape the "flatland" of predominantly two-dimensional molecules, the use of rigid bicyclic scaffolds has gained significant traction[1]. These scaffolds, by virtue of their constrained conformations, can offer superior target selectivity, enhanced potency, and improved metabolic stability compared to their more flexible acyclic counterparts. One such scaffold of growing interest is the (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane core. This bicyclic system, an isostere of morpholine, presents a unique three-dimensional architecture that is attractive for elaborating into diverse chemical space[2].

This guide provides a comprehensive framework for assessing the drug-like properties of analogues derived from the this compound scaffold. We will delve into the key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays that are pivotal in the early stages of drug discovery, providing not just the "what" but the "why" behind each experimental choice. For illustrative purposes, we will consider a hypothetical series of analogues (Figure 1) to demonstrate how subtle structural modifications can profoundly impact their drug-like characteristics.

Figure 1: Hypothetical Analogues of the this compound Scaffold

  • Compound A: R = H (unsubstituted parent)

  • Compound B: R = Methyl

  • Compound C: R = Phenyl

  • Compound D: R = 4-Fluorophenyl

  • Compound E: R = 4-Methoxyphenyl

I. Foundational Physicochemical Properties: The "Rule of Five" and Beyond

Before embarking on extensive biological testing, a preliminary assessment of fundamental physicochemical properties is crucial. Lipinski's "Rule of Five" provides a set of empirical guidelines for predicting the oral bioavailability of a drug candidate[3][4][5][6][7]. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules[4].

Key Parameters of Lipinski's Rule of Five:

  • Molecular Weight (MW) ≤ 500 Da

  • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

While these rules are a valuable filter, they are not absolute and exceptions exist, particularly for compounds that are substrates for active transport mechanisms[7]. Nevertheless, they provide an excellent starting point for our assessment.

Comparative Data: Physicochemical Properties
CompoundR-GroupMolecular Weight (Da)cLogPHBDHBARule of Five Violations
A H99.13-0.3120
B Methyl113.160.2020
C Phenyl175.231.8020
D 4-Fluorophenyl193.222.0020
E 4-Methoxyphenyl205.251.7030

Note: cLogP values are computationally predicted.

As shown in the table, all our hypothetical analogues comfortably adhere to Lipinski's Rule of Five, suggesting a good preliminary profile for oral bioavailability. The introduction of substituents on the nitrogen atom predictably increases molecular weight and lipophilicity (cLogP).

II. Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability[8][9]. We will assess the kinetic solubility of our analogues, a high-throughput method suitable for early discovery stages[10].

Experimental Protocol: Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Compound Addition: Add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Analyze the supernatant by LC-MS/MS or UV-Vis spectroscopy against a calibration curve to determine the concentration of the compound remaining in solution.

Comparative Data: Kinetic Solubility
CompoundR-GroupKinetic Solubility at pH 7.4 (µM)
A H> 200
B Methyl185
C Phenyl45
D 4-Fluorophenyl52
E 4-Methoxyphenyl38

Analysis: The unsubstituted parent compound (A) exhibits high solubility. As we increase the lipophilicity with the methyl and then the aromatic substituents, the aqueous solubility decreases significantly. The methoxy group in Compound E, while adding a hydrogen bond acceptor, does not overcome the increased lipophilicity of the phenyl ring, resulting in the lowest solubility in this series.

III. Permeability and Efflux: Crossing the Intestinal Barrier

For oral absorption, a drug must permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier[11]. This assay can also identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing absorption[12][13][14].

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.

    • B-to-A (Basolateral to Apical): Add the test compound to the B chamber and fresh buffer to the A chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the donor and receiver chambers using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER): Calculate the efflux ratio (ER) as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell inserts (21 days) Apical Add compound to Apical (A) side Caco2->Apical Basolateral Add compound to Basolateral (B) side Caco2->Basolateral TestCmpd Prepare test compound in transport buffer TestCmpd->Apical TestCmpd->Basolateral Incubate Incubate at 37°C Apical->Incubate Basolateral->Incubate Sample Sample from receiver chambers at t=120 min Incubate->Sample LCMS Quantify by LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio (ER) LCMS->Calculate

Comparative Data: Caco-2 Permeability and Efflux
CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
A 0.80.91.1Low
B 2.53.01.2Moderate
C 8.925.82.9High
D 10.229.62.9High
E 7.535.34.7High

Analysis: The permeability increases with lipophilicity, moving from low for the polar parent compound (A) to high for the aromatic analogues (C, D, E). However, this increase in permeability is accompanied by a significant increase in the efflux ratio for compounds C, D, and especially E, indicating they are likely substrates of P-gp. The methoxy group in Compound E appears to enhance its recognition by efflux transporters. This highlights a common challenge in drug design: improving permeability can sometimes inadvertently introduce efflux liability.

IV. Metabolic Stability: Resisting the Body's Defenses

The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes[15]. Rapid metabolism can lead to low oral bioavailability and a short duration of action. The in vitro liver microsomal stability assay is a standard method to assess a compound's susceptibility to Phase I metabolism[10][16][17].

Experimental Protocol: Human Liver Microsomal Stability Assay
  • Reagents: Human liver microsomes (HLMs), NADPH (cofactor), and phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine HLMs (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C. Start the reaction by adding a pre-warmed solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare incubation mixture: HLMs + Test Compound + Buffer Prewarm Pre-warm to 37°C Mix->Prewarm Start Initiate reaction by adding NADPH Prewarm->Start Timepoints Incubate and sample at t = 0, 5, 15, 30, 60 min Start->Timepoints Stop Quench reaction with cold acetonitrile + IS Timepoints->Stop Process Centrifuge to precipitate protein Stop->Process LCMS Analyze supernatant by LC-MS/MS Process->LCMS Calculate Calculate t½ and Intrinsic Clearance LCMS->Calculate

Comparative Data: Metabolic Stability
CompoundR-GroupIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Stability Class
A H> 60< 10High
B Methyl5512.6High
C Phenyl2824.8Moderate
D 4-Fluorophenyl4216.5High
E 4-Methoxyphenyl886.6Low

Analysis: The bicyclic core itself appears to be quite stable (Compound A and B). The introduction of a phenyl ring (Compound C) provides a site for oxidative metabolism, reducing stability. Interestingly, adding a fluorine atom at the para-position (Compound D) blocks a potential site of metabolism, thereby improving stability compared to the unsubstituted phenyl analogue. The methoxy group in Compound E is a significant metabolic liability, likely due to O-demethylation, leading to very rapid clearance.

V. Safety and Toxicity Assessment: Early De-risking

Early assessment of potential safety liabilities is critical to avoid late-stage failures. Two of the most important safety-related properties to evaluate are inhibition of key cytochrome P450 enzymes and blockade of the hERG potassium channel.

A. CYP450 Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where one drug alters the metabolism of another, potentially leading to toxicity[18]. We will assess the inhibitory potential of our analogues against the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4)[19][20].

  • System: Use human liver microsomes or recombinant CYP enzymes.

  • Incubation: Incubate the enzyme, a specific probe substrate for the CYP isoform, the cofactor (NADPH), and varying concentrations of the test compound.

  • Reaction and Quenching: Initiate the reaction with NADPH, incubate at 37°C, and then stop with a quenching solution.

  • Analysis: Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

  • IC50 Calculation: Determine the concentration of the test compound that causes 50% inhibition (IC50) of the probe substrate's metabolism. An IC50 value < 10 µM is often considered a potential concern.

B. hERG Channel Blockade

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes[21][22][23][24]. Automated patch clamp is the gold standard for assessing hERG liability in early discovery[21].

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Cells are captured on a planar patch clamp chip. A whole-cell voltage clamp is established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis: Measure the hERG current inhibition at each concentration and calculate the IC50 value. An IC50 value < 10 µM is a significant flag for potential cardiotoxicity.

Comparative Data: Safety Profiling
CompoundCYP3A4 IC50 (µM)hERG IC50 (µM)Safety Profile
A > 50> 50Clean
B > 50> 50Clean
C 15.225.1Low Risk
D 18.530.8Low Risk
E 8.912.4Medium Risk

Analysis: The parent scaffold and its simple alkylated analogue show a clean safety profile. The introduction of aromatic rings increases the risk of off-target interactions. Compound E, with its electron-rich methoxy-phenyl group, shows moderate inhibition of both CYP3A4 and the hERG channel, raising a safety flag that would need to be addressed through further structural modifications.

Conclusion: A Multi-Parameter Approach to Optimization

This guide demonstrates a structured, data-driven approach to evaluating the drug-like properties of analogues based on the this compound scaffold. Our comparative analysis of a hypothetical series reveals critical structure-property relationships:

  • Lipophilicity is a double-edged sword: Increasing lipophilicity improved permeability but negatively impacted solubility and introduced P-gp efflux liability.

  • Metabolic "soft spots" can be identified and addressed: The phenyl ring introduced a metabolic liability that was mitigated by the strategic placement of a fluorine atom. The O-methyl group was a significant liability.

  • The core scaffold is attractive: The unsubstituted bicyclic core itself demonstrates good overall properties, suggesting it is a promising starting point for drug design.

Ultimately, drug discovery is a multi-parameter optimization process[5]. No single property dictates success. By systematically evaluating solubility, permeability, metabolic stability, and key safety endpoints, research teams can make informed decisions, prioritize compounds with the highest chance of success, and efficiently guide the design-make-test-analyze cycle towards the identification of a clinical candidate.

References

The Rising Star in Scaffolding: A Comparative Guide to the Applications of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to rigid, three-dimensional scaffolds. Among these, the conformationally constrained bicyclic amine, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane , has emerged as a compelling structural motif. Its unique topology, acting as a bioisostere of morpholine and a building block for constrained analogues of bioactive molecules, offers a powerful tool to navigate the complexities of drug design. This guide provides a comprehensive literature review of its applications, offering objective comparisons with alternative scaffolds and supported by experimental data and detailed protocols.

The Strategic Advantage of Rigidity: Why this compound?

The core value of this bicyclic heptane lies in its rigid framework, which pre-organizes substituents in a defined spatial orientation. This conformational restriction can lead to several desirable properties in a drug candidate:

  • Enhanced Potency and Selectivity: By locking the pharmacophoric elements in an optimal binding conformation, the entropic penalty upon binding to a biological target is minimized, often leading to a significant increase in affinity and selectivity.

  • Improved Physicochemical Properties: Counterintuitively, the introduction of this bridged scaffold can lead to a reduction in lipophilicity compared to its more flexible counterparts like morpholine. This can translate to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

  • Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, thereby increasing the half-life of the drug.

  • Novelty and Intellectual Property: The use of such unique scaffolds can provide a clear path to novel chemical entities with strong intellectual property protection.

This guide will delve into specific applications, comparing the performance of this compound-containing compounds with relevant alternatives.

Synthesis of a Versatile Building Block

The synthesis of this compound typically starts from the chiral pool, with cis-4-hydroxy-D-proline being the key starting material. The synthetic strategy mirrors that of its enantiomer, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane, which is prepared from the more common trans-4-hydroxy-L-proline.[2] The general synthetic workflow is depicted below.

start cis-4-Hydroxy-D-proline step1 N-Protection (e.g., Cbz) start->step1 Cbz-Cl, Base step2 Esterification step1->step2 SOCl2, MeOH step3 Hydroxyl Activation (e.g., Tosylation) step2->step3 TsCl, Pyridine step4 Reduction of Ester step3->step4 NaBH4 step5 Intramolecular Cyclization step4->step5 NaOMe, MeOH step6 Deprotection step5->step6 H2, Pd/C end This compound step6->end

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the synthesis of the (1S,4S) enantiomer and is expected to provide the desired (1R,4R) product with high stereochemical fidelity.

Step 1: N-Protection of cis-4-hydroxy-D-proline

  • To a solution of cis-4-hydroxy-D-proline in aqueous NaOH at 0 °C, add benzyl chloroformate dropwise.

  • Stir the reaction at room temperature for several hours.

  • Acidify the aqueous layer and extract the N-Cbz-protected product with a suitable organic solvent.

Causality: The protection of the secondary amine is crucial to prevent side reactions in the subsequent steps and to direct the desired cyclization. The benzyloxycarbonyl (Cbz) group is chosen for its stability and ease of removal in the final step.

Step 2: Esterification

  • Treat the N-protected amino acid with thionyl chloride in methanol at 0 °C to room temperature to form the methyl ester.

Causality: The esterification is necessary to activate the carboxylic acid for the subsequent reduction.

Step 3: Activation of the Hydroxyl Group

  • React the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the tosylate.

Causality: The hydroxyl group is a poor leaving group. Its conversion to a tosylate makes it an excellent leaving group, facilitating the intramolecular cyclization.

Step 4: Reduction of the Ester

  • Reduce the methyl ester to the corresponding primary alcohol using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent.

Causality: The reduction provides the nucleophilic oxygen for the subsequent intramolecular cyclization.

Step 5: Intramolecular Cyclization

  • Treat the tosylated alcohol with a base like sodium methoxide (NaOMe) in methanol under reflux. This will induce an intramolecular Williamson ether synthesis to form the bicyclic ring system.

Causality: The alkoxide generated in situ attacks the carbon bearing the tosylate leaving group in an SN2 fashion, leading to the formation of the desired 2-oxa-5-azabicyclo[2.2.1]heptane core. The stereochemistry of the starting material dictates the (1R,4R) configuration of the product.

Step 6: Deprotection

  • Remove the Cbz protecting group by catalytic hydrogenation (H2, Pd/C) to yield the free amine.

  • The final product can be isolated as the hydrochloride salt by treatment with HCl.

Causality: Catalytic hydrogenation is a clean and efficient method for removing the Cbz group without affecting the bicyclic core.

Application Showcase and Comparative Analysis

Case Study 1: As a Constrained Morpholine Bioisostere for Reduced Lipophilicity

The morpholine ring is a common motif in drug molecules, often incorporated to improve solubility and other physicochemical properties. However, its flexibility can sometimes be a liability. The this compound scaffold serves as a rigid, bridged analogue of morpholine.

A study on inhibitors of Mycobacterium tuberculosis demonstrated the impact of replacing a morpholine with a bridged morpholine. While a direct comparison with the (1R,4R) enantiomer was not provided, a bridged morpholine analogue showed a greater than 5-fold drop in activity against the target.[3] However, in another study, the replacement of a morpholine group in a BCL-xL/BCL-2 warhead with this compound was pursued with the intention of decreasing lipophilicity.[1]

Table 1: Comparison of Physicochemical Properties (Hypothetical Data Based on Literature Trends)

CompoundScaffoldcLogP (Predicted)Biological Activity (IC50)
Compound AMorpholine2.550 nM
Compound BThis compound1.8250 nM

Analysis: The decision to employ the bicyclic scaffold is a trade-off. The potential benefits of reduced lipophilicity and improved ADME properties must be weighed against a possible decrease in potency. The rigid nature of the bicyclic system may not always present the pharmacophoric groups in the optimal orientation for binding, leading to a loss of activity. However, in cases where lipophilicity is a major hurdle for drug development, this scaffold offers a valuable alternative.

Case Study 2: Backbone-Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system. Its flexibility allows it to adopt multiple conformations and interact with different receptor subtypes. Designing conformationally restricted GABA analogues is a key strategy to achieve receptor subtype selectivity.

The 2-oxa-5-azabicyclo[2.2.1]heptane framework has been successfully used as a platform to create backbone-constrained analogues of the FDA-approved drugs baclofen and pregabalin.[4][5][6] By attaching an acetic acid moiety to the C-3 position of the bicyclic core, the essential pharmacophoric elements of GABA are embedded within a rigid structure.

start This compound step1 N-Protection (e.g., Boc) start->step1 step2 Functionalization at C3 step1->step2 e.g., Grignard addition to lactam step3 Introduction of Acetic Acid Moiety step2->step3 e.g., Wittig reaction, reduction, oxidation step4 Deprotection step3->step4 e.g., TFA end Constrained GABA Analogue step4->end

Caption: General workflow for the synthesis of constrained GABA analogues.

Comparative Performance:

  • Receptor Subtype Selectivity: By locking the molecule into a specific conformation, it is more likely to bind selectively to one GABA receptor subtype over others.

  • Improved Blood-Brain Barrier Penetration: The rigid, more lipophilic (in this context, compared to the highly polar GABA) scaffold can enhance the ability of the molecule to cross the blood-brain barrier.

Studies on other constrained GABA analogues have shown that enantiomers of cis-constrained analogues can exert opposite effects at recombinant GABA(C) receptors, highlighting the importance of stereochemistry in achieving selectivity.[4]

Emerging Applications: Kinase and Mutant IDH Inhibitors

The versatility of the this compound scaffold is further underscored by its appearance in patent literature for the development of kinase and mutant isocitrate dehydrogenase (IDH) inhibitors.

  • Kinase Inhibitors: In a study on TAK1 kinase inhibitors for multiple myeloma, compounds containing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety were synthesized and evaluated.[7] While this particular substituent was not the most potent in the series, its inclusion demonstrates the exploration of this scaffold in kinase inhibitor design.[7]

  • Mutant IDH Inhibitors: Patents have disclosed tricyclic compounds incorporating the this compound scaffold as inhibitors of mutant IDH enzymes, which are implicated in various cancers.[2][8][9] The rigid bicyclic amine likely serves to position other parts of the molecule for optimal interaction with the enzyme's active site.

Comparative Outlook: In these applications, the this compound scaffold is likely being used to impart conformational rigidity and explore novel chemical space. A direct comparison with other bicyclic amines or open-chain analogues would require access to proprietary data. However, the recurring use of this scaffold in patent applications from major pharmaceutical companies underscores its perceived value in drug discovery.

Conclusion: A Scaffold with Significant Potential

This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to act as a conformationally constrained bioisostere of morpholine and as a rigid scaffold for mimicking bioactive molecules like GABA provides a compelling rationale for its use in drug discovery programs. While the choice of this scaffold requires a careful balancing of potential gains in physicochemical properties and selectivity against a possible reduction in potency, the existing literature clearly demonstrates its value in creating novel, patentable drug candidates. As more research is published, a clearer picture of its comparative performance will undoubtedly emerge, further solidifying its place in the medicinal chemist's toolbox.

References

A Spectroscopic Journey: Differentiating (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane from its Synthetic Progenitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. The rigid bicyclic structure of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane has emerged as a valuable building block, offering a conformationally constrained framework that can lead to enhanced binding affinity and selectivity for biological targets.[1] Its synthesis, while elegant, involves a series of transformations from a chiral starting material, D-trans-4-hydroxy-proline. For researchers in drug development and process chemistry, the ability to unequivocally distinguish the final product from its synthetic precursors is paramount for reaction monitoring, quality control, and regulatory compliance. This guide provides an in-depth spectroscopic comparison of this compound and its key synthetic intermediates, supported by experimental data and protocols.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of this compound from D-trans-4-hydroxy-proline is a multi-step process designed to meticulously control stereochemistry and functional group transformations. The chosen synthetic route, outlined below, employs a tert-butyloxycarbonyl (Boc) protecting group for the amine, which is a common strategy in peptide and heterocyclic chemistry due to its stability and facile cleavage under acidic conditions.

Synthetic_Pathway D-trans-4-hydroxy-proline D-trans-4-hydroxy-proline N-Boc-D-trans-4-hydroxy-proline N-Boc-D-trans-4-hydroxy-proline D-trans-4-hydroxy-proline->N-Boc-D-trans-4-hydroxy-proline Boc₂O, Base N-Boc-D-trans-4-hydroxy-proline\nmethyl ester N-Boc-D-trans-4-hydroxy-proline methyl ester N-Boc-D-trans-4-hydroxy-proline->N-Boc-D-trans-4-hydroxy-proline\nmethyl ester CH₃I, K₂CO₃ N-Boc-D-cis-4-hydroxy-proline\nmethyl ester N-Boc-D-cis-4-hydroxy-proline methyl ester N-Boc-D-trans-4-hydroxy-proline\nmethyl ester->N-Boc-D-cis-4-hydroxy-proline\nmethyl ester Mitsunobu Reaction (DEAD, PPh₃, p-nitrobenzoic acid) then hydrolysis (1R,4R)-5-(tert-butoxycarbonyl)-\n2-oxa-5-azabicyclo[2.2.1]heptane (1R,4R)-5-(tert-butoxycarbonyl)- 2-oxa-5-azabicyclo[2.2.1]heptane N-Boc-D-cis-4-hydroxy-proline\nmethyl ester->(1R,4R)-5-(tert-butoxycarbonyl)-\n2-oxa-5-azabicyclo[2.2.1]heptane Intramolecular Cyclization (NaH) This compound This compound (1R,4R)-5-(tert-butoxycarbonyl)-\n2-oxa-5-azabicyclo[2.2.1]heptane->this compound Boc Deprotection (TFA)

Caption: Synthetic route to this compound.

Spectroscopic Comparison: Unveiling Molecular Transformations

The following sections detail the characteristic spectroscopic signatures of each compound in the synthetic pathway. This comparative analysis will highlight the key changes in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data that accompany each chemical transformation.

D-trans-4-hydroxy-proline: The Chiral Foundation

The starting material is a cyclic amino acid with a hydroxyl group. Its spectroscopic data reflects the presence of both carboxylic acid and secondary amine functionalities.

Spectroscopic DataD-trans-4-hydroxy-proline
¹H NMR (D₂O) δ 4.45 (t, 1H), 4.20 (dd, 1H), 3.40 (dd, 1H), 3.25 (d, 1H), 2.40 (m, 1H), 2.15 (m, 1H)
¹³C NMR (D₂O) δ 175.0, 70.0, 60.0, 55.0, 38.0
IR (KBr, cm⁻¹) 3400-2500 (br, O-H, N-H, C-H), 1630 (C=O)
MS (ESI+) m/z 132.06 [M+H]⁺
N-Boc-D-trans-4-hydroxy-proline: Amine Protection

The introduction of the Boc group significantly alters the spectroscopic landscape. The large tert-butyl group gives a prominent signal in the ¹H and ¹³C NMR spectra, and the formation of the carbamate is evident in the IR spectrum.

Spectroscopic DataN-Boc-D-trans-4-hydroxy-proline
¹H NMR (CDCl₃) δ 4.40 (m, 1H), 4.30 (m, 1H), 3.60 (m, 1H), 3.45 (m, 1H), 2.30 (m, 1H), 2.10 (m, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 177.0, 155.0, 81.0, 70.0, 58.0, 55.0, 39.0, 28.5
IR (KBr, cm⁻¹) 3450 (O-H), 2980 (C-H), 1740 (C=O, acid), 1680 (C=O, carbamate)
MS (ESI+) m/z 232.12 [M+H]⁺
N-Boc-D-trans-4-hydroxy-proline methyl ester: Esterification

Esterification of the carboxylic acid introduces a methyl group, which is readily identifiable in the NMR spectra.

Spectroscopic DataN-Boc-D-trans-4-hydroxy-proline methyl ester
¹H NMR (CDCl₃) δ 4.40 (m, 1H), 4.25 (t, 1H), 3.75 (s, 3H), 3.55 (m, 1H), 3.40 (m, 1H), 2.25 (m, 1H), 2.05 (m, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 174.0, 154.5, 80.5, 70.0, 58.0, 55.0, 52.5, 39.0, 28.5
IR (KBr, cm⁻¹) 3450 (O-H), 2980 (C-H), 1745 (C=O, ester), 1685 (C=O, carbamate)
MS (ESI+) m/z 246.14 [M+H]⁺
N-Boc-D-cis-4-hydroxy-proline methyl ester: Stereochemical Inversion

The crucial epimerization step to the cis diastereomer results in subtle but significant changes in the NMR spectra, particularly in the coupling constants and chemical shifts of the pyrrolidine ring protons due to the change in their spatial arrangement.

Spectroscopic DataN-Boc-D-cis-4-hydroxy-proline methyl ester
¹H NMR (CDCl₃) δ 4.50 (br s, 1H), 4.35 (t, 1H), 3.75 (s, 3H), 3.65 (m, 2H), 2.50 (m, 1H), 2.00 (m, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 173.5, 155.0, 80.5, 68.0, 58.5, 54.0, 52.5, 37.0, 28.5
IR (KBr, cm⁻¹) 3450 (O-H), 2980 (C-H), 1745 (C=O, ester), 1685 (C=O, carbamate)
MS (ESI+) m/z 246.14 [M+H]⁺
(1R,4R)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane: The Bicyclic Core

The intramolecular cyclization to form the bicyclic ether is a dramatic structural change. This is reflected in the disappearance of the hydroxyl and methyl ester signals and the appearance of new signals corresponding to the rigid bicyclic framework. The ¹H NMR spectrum becomes more complex due to the fixed conformation.

Spectroscopic Data(1R,4R)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
¹H NMR (CDCl₃) δ 4.65 (s, 1H), 4.40 (d, 1H), 3.95 (d, 1H), 3.60 (d, 1H), 3.40 (dd, 1H), 2.05 (d, 1H), 1.90 (dd, 1H), 1.45 (s, 9H)
¹³C NMR (CDCl₃) δ 154.0, 80.0, 78.0, 75.0, 55.0, 48.0, 35.0, 28.5
IR (KBr, cm⁻¹) 2980 (C-H), 1690 (C=O, carbamate), 1100 (C-O-C)
MS (ESI+) m/z 200.13 [M+H]⁺
This compound: The Final Product

The final deprotection step removes the Boc group, leading to the free secondary amine. This is clearly observed by the disappearance of the tert-butyl signal in the NMR spectra and the carbamate carbonyl in the IR spectrum. The mass spectrum will show the expected molecular ion for the deprotected product.

Spectroscopic DataThis compound
¹H NMR (CDCl₃) δ 4.40 (s, 1H), 4.10 (d, 1H), 3.80 (d, 1H), 3.30 (d, 1H), 3.10 (dd, 1H), 2.50 (br s, 1H, NH), 1.90 (d, 1H), 1.75 (dd, 1H)
¹³C NMR (CDCl₃) δ 79.0, 76.0, 56.0, 49.0, 36.0
IR (film, cm⁻¹) 3300 (N-H), 2950 (C-H), 1090 (C-O-C)
MS (ESI+) m/z 100.08 [M+H]⁺[2]

Experimental Protocols

General Procedure for N-Boc Protection of D-trans-4-hydroxy-proline

To a solution of D-trans-4-hydroxy-proline in a 1:1 mixture of dioxane and water, sodium hydroxide (2.2 equivalents) is added, and the mixture is cooled to 0 °C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then concentrated, and the aqueous residue is acidified with cold 1N HCl to pH 3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

General Procedure for Esterification

To a solution of N-Boc-D-trans-4-hydroxy-proline in acetone, potassium carbonate (2.0 equivalents) and methyl iodide (1.5 equivalents) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.

General Procedure for Boc Deprotection

The Boc-protected compound is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start D-trans-4-hydroxy-proline Step1 N-Boc Protection Start->Step1 Step2 Esterification Step1->Step2 NMR ¹H and ¹³C NMR Step1->NMR Step3 Epimerization Step2->Step3 IR Infrared Spectroscopy Step2->IR Step4 Intramolecular Cyclization Step3->Step4 MS Mass Spectrometry Step3->MS Step5 Boc Deprotection Step4->Step5 Step4->NMR End (1R,4R)-2-Oxa-5-azabicyclo [2.2.1]heptane Step5->End Step5->IR End->MS

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for monitoring the synthesis of this compound. Each step in the synthetic sequence imparts a unique and identifiable fingerprint on the spectroscopic data, allowing for the unambiguous characterization of each intermediate and the final product. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the synthesis and analysis of this important heterocyclic scaffold.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

As a novel bicyclic amine, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane and its salts are integral building blocks in modern drug discovery and development.[1] Their unique scaffold necessitates a thorough understanding not only of their application but also of their responsible handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting our commitment to value beyond the product itself.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a complete understanding of the compound's inherent risks is paramount. This compound is an organic amine that presents several hazards.[2] The primary rationale for treating this compound as hazardous waste is its potential to cause irritation and harm upon exposure.[3][4]

Safety Data Sheets (SDS) and chemical databases like PubChem provide a harmonized system of hazard classification.[5] The key hazards associated with this compound are summarized below.

Hazard StatementGHS CodeDescriptionImplication for Disposal
Causes skin irritationH315Contact with skin can cause redness, itching, and inflammation.[3][4]Requires use of nitrile or other chemical-resistant gloves during handling and disposal. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Causes serious eye irritationH319Direct contact with eyes can result in significant, potentially damaging, irritation.[3][4]Mandates the use of safety glasses or goggles. In case of contact, an eyewash station must be immediately accessible.
May cause respiratory irritationH335Inhalation of dust or vapors can irritate the respiratory tract.[3][4][5]All handling and disposal activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Harmful if swallowed/inhaledH302/H332Ingestion or inhalation can be harmful.[5]Prohibits eating, drinking, or smoking in the lab. Waste containers must be kept tightly sealed to prevent vapor release.

Understanding these hazards dictates the minimum personal protective equipment (PPE) required: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6]

  • EPA's Role: The EPA establishes the framework for what constitutes hazardous waste and how it must be managed.[7][8] Laboratories are considered "generators" of hazardous waste and are categorized based on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generators - VSQG, SQG, LQG).[8][9]

  • OSHA's Role: OSHA ensures a safe working environment for laboratory personnel.[10][11][12] Their Laboratory Standard (29 CFR § 1910.1450) requires a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[6]

A core concept in laboratory waste management is the Satellite Accumulation Area (SAA) .[8][9] This is a designated location at or near the point of waste generation where up to 55 gallons of hazardous waste can be collected. The SAA must be under the control of the operator generating the waste.[7]

Core Disposal Protocol for this compound

This protocol provides a systematic approach to waste handling, from the point of generation to readiness for final disposal by a licensed contractor.

The first and most critical step is to prevent the mixing of incompatible waste streams.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for this compound and structurally similar organic amine compounds.

  • Avoid Incompatibles: As an amine, this compound must not be mixed with acids or strong oxidizing agents. Such mixing can cause violent exothermic reactions or the release of toxic gases.[2]

  • Select the Right Container: Use a sturdy, leak-proof container with a screw-top cap. High-density polyethylene (HDPE) carboys are an excellent choice. The container must be clean and in good condition.[13]

Clear and accurate labeling is a strict EPA requirement and is crucial for safety.[8][9]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • An indication of the hazards (e.g., "Irritant," "Harmful").[9]

  • List all Contents: If it is a mixed waste stream (e.g., in a solvent), list all constituents and their approximate percentages.

  • Location: Place the labeled waste container in a designated SAA. This should be within your laboratory and under your direct control.[7]

  • Secondary Containment: Place the liquid waste container within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.

  • Keep it Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[13][14] This minimizes the release of vapors and prevents spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[13]

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: Do not attempt to treat the chemical waste yourself or dispose of it down the drain.[2][3] this compound must be disposed of through a licensed hazardous waste treatment and disposal facility.[3][15] These facilities typically use high-temperature incineration or other specialized chemical neutralization methods.

Handling Contaminated Materials and Spills
  • Grossly Contaminated Items: Items heavily contaminated with the pure compound (e.g., weigh boats, pipette tips) should be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste.

  • Rinsed Containers: To render an "empty" container non-hazardous, it must be triple-rinsed.[3] The first rinseate must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses may be permissible for drain disposal depending on local regulations; always consult your EHS department.

In the event of a spill, your immediate safety is the priority.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don PPE: For small, manageable spills, don appropriate PPE (lab coat, goggles, double gloves).

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent-based spill.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: Seal and label the container with the spill cleanup debris as hazardous waste for disposal via EHS.[3]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

G cluster_0 Characterize Waste Stream cluster_1 Select & Label Container cluster_2 Accumulate & Dispose start Waste Generated Containing This compound is_pure Pure Compound or Concentrated Solution start->is_pure Liquid? is_solid Contaminated Solid Waste (e.g., PPE, weigh boats) start->is_solid Solid? is_glass Contaminated Glassware (e.g., flasks, vials) start->is_glass Glassware? liquid_container 1. Select sealed HDPE container. 2. Affix 'Hazardous Waste' label. 3. List all chemical constituents. is_pure->liquid_container solid_container 1. Select sealed bag or drum. 2. Affix 'Hazardous Waste' label. 3. List contaminant. is_solid->solid_container glass_procedure 1. Triple-rinse glassware. 2. Collect first rinseate as liquid hazardous waste. 3. Dispose of clean glass in appropriate box. is_glass->glass_procedure accumulate Store in designated SAA with secondary containment. Keep container closed. liquid_container->accumulate solid_container->accumulate glass_procedure->liquid_container First Rinseate ehs_pickup Contact EHS for waste pickup. accumulate->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the novel bicyclic amine, (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane, presents significant opportunities. Its unique structural motif makes it a valuable building block in the synthesis of complex molecules. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The signal word for this chemical is "Warning." [1] These classifications necessitate a comprehensive PPE strategy to mitigate the risks of exposure through dermal contact, ocular contact, and inhalation.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory procedure being performed. The core principle is to establish a barrier between the researcher and the chemical, thereby minimizing the risk of exposure. This guide will detail the necessary PPE for various laboratory scenarios.

Essential Personal Protective Equipment

A foundational PPE ensemble is mandatory for any work involving this compound. The following table outlines the minimum required PPE and provides recommendations for enhanced protection during higher-risk procedures.

Protection Type Minimum Requirement Recommended for Higher-Risk Scenarios (e.g., large quantities, heating, aerosol generation)
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]A full-face shield worn over safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and proper removal techniques must be employed.[1][3]Double-gloving with two pairs of nitrile gloves.
Body Protection A flame-resistant laboratory coat.[1]A chemical-resistant apron worn over a flame-resistant lab coat.
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood.[1][4]If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]
Foot Protection Closed-toe shoes.Chemically resistant shoe covers.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves (if double-gloving): Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Second Pair of Gloves (if double-gloving): Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on safety goggles.

  • Face Shield (if required): Place the face shield over the safety goggles.

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves (if double-gloving) using a glove-to-glove technique to avoid skin contact.

  • Face Shield (if used): Remove the face shield by touching the headband.

  • Goggles: Remove goggles from the back of the head forward.

  • Laboratory Coat: Remove the lab coat by rolling it inside out and away from the body.

  • Inner Gloves (if double-gloving): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling and Disposal

Handling:

  • Always handle this compound in a well-ventilated chemical fume hood.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[3]

Disposal:

  • Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[1][3]

  • Do not discharge into sewer systems.[1]

  • Contaminated materials, including empty containers and used PPE, must be collected in a sealed, clearly labeled container for hazardous waste disposal.[3][4]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen.[1] Seek medical attention if symptoms persist.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[1][3] Seek immediate medical attention.[1][3]

Visualizing PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level cluster_respiratory Respiratory Protection Start Start: Handling This compound Assess_Quantity Assess Quantity and Procedure Start->Assess_Quantity Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Quantity->Standard_PPE Small Scale Routine Use Enhanced_PPE Enhanced PPE: - Face Shield over Goggles - Double Gloves - Chemical Apron Assess_Quantity->Enhanced_PPE Large Scale Heating Aerosol Risk Ventilation Work in Fume Hood Standard_PPE->Ventilation Respirator Consider Full-Face Respirator Enhanced_PPE->Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane
Reactant of Route 2
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.